2,5-Dimethylcyclohexanone
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFNAYTNQMMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335146 | |
| Record name | 2,5-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-51-4 | |
| Record name | 2,5-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-Dimethylcyclohexanone
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, spectroscopic properties, and thermodynamic stability of the cis and trans isomers of 2,5-dimethylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental methodologies based on established chemical principles, and presents key concepts through clear visualizations.
Introduction
This compound is a disubstituted cyclic ketone that exists as two diastereomers: cis-2,5-dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. The spatial arrangement of the two methyl groups relative to the cyclohexane (B81311) ring defines their stereochemistry and significantly influences their physical, chemical, and spectroscopic properties. Understanding the distinct characteristics of each isomer is crucial for applications in stereoselective synthesis, conformational analysis, and as building blocks in medicinal chemistry.
The cis isomer possesses an axial-equatorial or equatorial-axial arrangement of the methyl groups, while the more stable trans isomer can adopt a diequatorial conformation, minimizing steric strain. This guide will delve into the structural nuances, spectroscopic signatures, and the thermodynamic equilibrium that governs the relationship between these two isomers.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for the pure, isolated isomers of this compound is not extensively reported in the literature, a combination of data for the isomeric mixture and computed properties provides valuable insights.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Mixture of Isomers | cis-2,5-Dimethylcyclohexanone | trans-2,5-Dimethylcyclohexanone |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] | 126.20 g/mol [3] |
| CAS Number | 932-51-4[4] | 21087-34-3[2] | Not available |
| Boiling Point | 174-176 °C (lit.)[4] | Not available | Not available |
| Density | 0.925 g/mL at 25 °C (lit.)[4] | Not available | Not available |
| Refractive Index | n20/D 1.447 (lit.)[4] | Not available | Not available |
Table 2: Spectroscopic Data of this compound Isomers
| Spectrum | Mixture of Isomers | cis-2,5-Dimethylcyclohexanone | trans-2,5-Dimethylcyclohexanone |
| ¹H NMR | Data not available for individual isomers | Expected to show distinct signals for axial and equatorial methyl groups. | Expected to show signals corresponding to two equatorial methyl groups. |
| ¹³C NMR | Data not available for individual isomers | 13C NMR data is available on SpectraBase.[2] | Data not available |
| Infrared (IR) | IR spectrum available.[5] | Expected C=O stretch around 1715 cm⁻¹. | Expected C=O stretch around 1715 cm⁻¹. |
| Mass Spectrometry (MS) | Mass spectrum available.[5] | Expected M+ at m/z = 126. | Expected M+ at m/z = 126. |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is best understood by examining the chair conformations of the cyclohexane ring. The relative stability of the cis and trans isomers is determined by the steric interactions of the methyl groups.
-
trans-2,5-Dimethylcyclohexanone : The thermodynamically more stable isomer is the trans configuration, which can adopt a chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions.
-
cis-2,5-Dimethylcyclohexanone : The cis isomer must have one methyl group in an axial position and the other in an equatorial position. This results in steric strain due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring.
The energy difference between an axial and an equatorial methyl group on a cyclohexane ring is approximately 1.7 kcal/mol. Therefore, the trans isomer is expected to be significantly more stable than the cis isomer.
Caption: Conformational equilibrium between cis and trans isomers.
Experimental Protocols
Proposed Synthesis of a Mixture of cis- and trans-2,5-Dimethylcyclohexanone
A mixture of the isomers can be synthesized via the methylation of 3-methylcyclohexanone (B152366).
Protocol:
-
Enolate Formation: Dissolve 3-methylcyclohexanone in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to form the lithium enolate.
-
Methylation: While maintaining the low temperature, add methyl iodide to the enolate solution. The methyl iodide will react with the enolate at the alpha-carbon to introduce the second methyl group.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis- and trans-2,5-dimethylcyclohexanone, which can be further purified by distillation.
Caption: Proposed synthesis of this compound isomers.
Isomer Separation and Equilibration
The separation of the cis and trans isomers can be achieved through chromatographic methods, and the less stable cis isomer can be converted to the more stable trans isomer via equilibration.
Separation Protocol (Gas Chromatography):
-
Column Selection: Utilize a capillary column with a polar stationary phase, which will allow for the separation of the diastereomers based on differences in their polarity and boiling points.
-
Temperature Program: Implement a temperature gradient to achieve optimal separation of the isomers.
-
Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification of the separated isomers.
Equilibration Protocol (Isomerization):
-
Reaction Setup: Dissolve the mixture of isomers in a suitable solvent, such as methanol.
-
Catalysis: Add a catalytic amount of a strong base (e.g., sodium methoxide) or a strong acid (e.g., sulfuric acid) to facilitate enol or enolate formation.
-
Equilibration: Reflux the mixture to allow it to reach thermodynamic equilibrium, which will favor the formation of the more stable trans isomer.
-
Workup and Purification: Neutralize the catalyst, remove the solvent, and purify the resulting mixture, which will be enriched in the trans isomer, by distillation or chromatography.
Caption: Workflow for isomer separation and equilibration.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexanone, 2,5-dimethyl-, cis- | C8H14O | CID 11434949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2,5-Dimethylcyclohexanone | C8H14O | CID 12330580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (mixture of isomers) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound(2816-57-1) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylcyclohexanone from 2,5-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylcyclohexanone from 2,5-dimethylphenol (B165462). The primary and most effective method for this transformation is the catalytic hydrogenation of the aromatic ring of 2,5-dimethylphenol. This process offers a direct route to the desired cyclohexanone (B45756) derivative, a valuable intermediate in the synthesis of various organic molecules.
Reaction Overview
The conversion of 2,5-dimethylphenol to this compound involves the selective reduction of the benzene (B151609) ring while preserving the hydroxyl group, which then tautomerizes to the more stable ketone. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas.
The overall transformation can be represented as follows:
2,5-Dimethylphenol → this compound
The reaction proceeds through a proposed mechanism involving the partial hydrogenation of the phenyl ring to form a cyclohexenol (B1201834) intermediate. This enol form is unstable and rapidly isomerizes to the final cyclohexanone product. A potential side reaction is the over-hydrogenation of the cyclohexanone to yield 2,5-dimethylcyclohexanol. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired ketone.
Quantitative Data Summary
The efficiency of the catalytic hydrogenation of 2,5-dimethylphenol is dependent on several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Below is a summary of typical reaction parameters and outcomes.
| Parameter | Value/Condition | Notes |
| Starting Material | 2,5-Dimethylphenol | - |
| Product | This compound | Mixture of cis and trans isomers |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | A common and effective catalyst for this transformation.[1] |
| Solvent | Ethanol, Methanol, Isopropyl Alcohol, Ethyl Acetate | Inert solvents that dissolve the starting material are suitable.[2] |
| Temperature | Ambient to 80 °C | Higher temperatures may promote over-hydrogenation. |
| Hydrogen Pressure | 1 atm to 1.0 MPa | Higher pressures can increase the reaction rate but may also lead to side products. |
| Reaction Time | 1 to 16 hours | Dependent on catalyst loading, temperature, and pressure. |
| Yield | Good to Excellent | Specific yields are highly dependent on the precise reaction conditions. |
Experimental Protocols
The following is a generalized experimental protocol for the catalytic hydrogenation of 2,5-dimethylphenol. Researchers should optimize the conditions based on their specific equipment and desired outcomes.
Materials and Equipment:
-
2,5-Dimethylphenol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-dimethylphenol in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading can typically range from 1 to 10 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm using a balloon or higher pressures in an autoclave).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation or column chromatography to yield the pure this compound. The separation of cis and trans isomers may be possible using chromatographic techniques.[3]
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: Proposed reaction mechanism for the formation of this compound.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration of the cyclohexanone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the methyl groups and the protons on the cyclohexanone ring. The chemical shifts and coupling patterns will be indicative of the cis and trans isomers.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around 210-220 ppm), along with signals for the methyl carbons and the carbons of the cyclohexanone ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126.20, corresponding to the molecular weight of this compound.[3][4][5] Fragmentation patterns can provide further structural information.
This technical guide provides a foundational understanding of the synthesis of this compound from 2,5-dimethylphenol. For specific applications, further optimization of the reaction conditions and purification methods may be necessary.
References
Spectroscopic Profile of 2,5-Dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethylcyclohexanone, a cyclic ketone of interest in various chemical and pharmaceutical research domains. The document presents available experimental data and well-founded predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for obtaining these spectra are also provided to aid in the replication and validation of these findings.
Data Presentation
The spectroscopic data for this compound is summarized in the following tables. It is important to note that while mass spectrometry data is experimentally derived, the NMR and IR data are largely predicted based on established principles and data from analogous compounds due to the limited availability of comprehensive experimental spectra in public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR spectral data are based on the analysis of chemical shift trends in substituted cyclohexanones. The presence of two methyl groups at the C2 and C5 positions, along with the carbonyl group, leads to a complex pattern of signals. The exact chemical shifts and coupling constants can vary depending on the specific isomer (cis or trans) and the solvent used.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (at C2) | ~ 1.0 - 1.2 | Doublet | ~ 6 - 7 |
| CH₃ (at C5) | ~ 0.9 - 1.1 | Doublet | ~ 6 - 7 |
| Ring Protons | ~ 1.2 - 2.5 | Multiplets | - |
| CH (at C2) | ~ 2.2 - 2.6 | Multiplet | - |
| CH (at C5) | ~ 1.5 - 1.9 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | ~ 210 - 215 |
| CH (C2) | ~ 45 - 50 |
| CH₂ (C3) | ~ 30 - 35 |
| CH₂ (C4) | ~ 25 - 30 |
| CH (C5) | ~ 30 - 35 |
| CH₂ (C6) | ~ 40 - 45 |
| CH₃ (at C2) | ~ 15 - 20 |
| CH₃ (at C5) | ~ 15 - 20 |
Infrared (IR) Spectroscopy (Predicted and Experimental)
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a characteristic feature of ketones.
Table 3: Key IR Absorption Data for this compound
| Functional Group | Predicted/Experimental Frequency (cm⁻¹) | Intensity |
| C-H (alkane) | ~ 2850 - 3000 | Strong |
| C=O (ketone) | ~ 1715 | Strong, Sharp |
Note: The C=O stretching frequency for cyclic ketones is sensitive to ring strain. For a six-membered ring like cyclohexanone, this peak is typically observed around 1715 cm⁻¹.[1][2]
Mass Spectrometry (MS) (Experimental)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data presented below is based on experimental findings from the NIST WebBook.[3][4]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | 35 | [M]⁺ (Molecular Ion) |
| 111 | 20 | [M - CH₃]⁺ |
| 97 | 45 | [M - C₂H₅]⁺ or [M - CO - H]⁺ |
| 83 | 60 | [M - C₃H₇]⁺ |
| 69 | 100 | [C₅H₉]⁺ (Base Peak) |
| 55 | 85 | [C₄H₇]⁺ |
| 41 | 70 | [C₃H₅]⁺ |
The fragmentation of cyclic ketones like this compound often involves initial cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), followed by further rearrangements and loss of small neutral molecules or radicals.[5]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6][7]
-
For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[8]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.[9][10]
-
Place a single drop of neat this compound onto the surface of one salt plate.[9][10]
-
Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film between the plates.[9][10]
-
-
Instrumentation and Data Acquisition:
-
Place the salt plate assembly into the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[11]
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from any impurities and obtain its mass spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[12] Overly concentrated samples can lead to poor peak shape and detector saturation.[13]
-
-
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC) Parameters: [14][15]
-
Injector: Use a split/splitless injector, typically in split mode.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start with an initial temperature (e.g., 50-70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 200-250 °C).
-
-
Mass Spectrometer (MS) Parameters: [15]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.
-
-
-
Data Processing:
-
The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of each eluting peak.
-
The resulting chromatogram will show peaks corresponding to each component, and the mass spectrum of the peak corresponding to this compound can be extracted and analyzed. The x-axis of the chromatogram represents the retention time, and the y-axis represents the ion intensity.[16]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. echemi.com [echemi.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. whitman.edu [whitman.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
An In-depth Technical Guide to the Stereochemistry of 2,5-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereochemistry of 2,5-dimethylcyclohexanone, a molecule of interest in synthetic and medicinal chemistry. Due to its two stereocenters, this compound exists as a pair of diastereomers: cis-2,5-dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. Each of these diastereomers, in turn, exists as a pair of enantiomers. A thorough understanding of the conformational preferences and relative stabilities of these stereoisomers is critical for predicting their reactivity and biological activity.
Stereoisomers of this compound
The two stereocenters in this compound are located at carbons C2 and C5. The relative configuration of the two methyl groups determines whether the isomer is cis or trans.
-
cis-2,5-Dimethylcyclohexanone: The two methyl groups are on the same face of the cyclohexane (B81311) ring. This diastereomer exists as a pair of enantiomers: (2R,5S)-2,5-dimethylcyclohexanone and (2S,5R)-2,5-dimethylcyclohexanone.
-
trans-2,5-Dimethylcyclohexanone: The two methyl groups are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (2R,5R)-2,5-dimethylcyclohexanone and (2S,5S)-2,5-dimethylcyclohexanone.
The relationship between these stereoisomers can be visualized as follows:
Conformational Analysis
The cyclohexane ring in this compound adopts a chair conformation to minimize steric and torsional strain. For each diastereomer, two chair conformations are possible, which are in equilibrium through a process called ring flipping. The relative stability of these conformers is determined by the steric interactions of the methyl groups.
The primary steric interactions to consider are:
-
1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring at the C3 and C5 positions relative to the substituent.
-
Gauche Butane (B89635) Interactions: Steric interactions between substituents on adjacent carbons that are in a gauche relationship (dihedral angle of approximately 60°).
To quantify the steric strain, we utilize A-values , which represent the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol.[1][2]
cis-2,5-Dimethylcyclohexanone
In the cis isomer, one methyl group is in an axial position and the other is in an equatorial position in one chair conformation. Upon ring flipping, their positions are inverted.
In both chair conformations of the cis isomer, there is one axial methyl group and one equatorial methyl group. Therefore, the steric strain in both conformers is approximately equal, and they exist in roughly equal populations at equilibrium. The total steric strain in each conformer is due to the 1,3-diaxial interactions of the single axial methyl group.
trans-2,5-Dimethylcyclohexanone
In the trans isomer, the two methyl groups are either both in axial positions (diaxial) or both in equatorial positions (diequatorial).
The diequatorial conformer is significantly more stable than the diaxial conformer. In the diaxial conformation, both methyl groups experience 1,3-diaxial interactions, leading to substantial steric strain. The diequatorial conformer avoids these unfavorable interactions.
Quantitative Conformational Analysis
The relative energies of the different conformers can be estimated using A-values. The A-value for a methyl group is approximately 1.75 kcal/mol.[2]
Table 1: Estimated Steric Strain in the Conformers of this compound
| Isomer | Conformer | Axial Methyl Groups | Gauche Interactions | Estimated Strain (kcal/mol) | Relative Stability |
| cis | a,e | 1 | 1 | ~1.75 | Equally Stable |
| cis | e,a | 1 | 1 | ~1.75 | Equally Stable |
| trans | a,a | 2 | 0 | ~3.50 | Less Stable |
| trans | e,e | 0 | 1 | ~0.90 | Most Stable |
Note: The gauche interaction between two equatorial methyl groups in a 1,4-relationship is negligible. For the 1,2- and 1,3-relationships, a gauche butane interaction adds approximately 0.9 kcal/mol of strain.
Based on this analysis, the diequatorial conformer of trans-2,5-dimethylcyclohexanone is the most stable stereoisomer.
Experimental Protocols
Synthesis of this compound (Mixture of Isomers)
A common method for the synthesis of substituted cyclohexanones is the Robinson annulation. An alternative approach involves the catalytic hydrogenation of the corresponding dimethylphenol.
Protocol: Catalytic Hydrogenation of 2,5-Dimethylphenol
-
Reaction Setup: In a high-pressure autoclave, combine 2,5-dimethylphenol, a suitable solvent (e.g., ethanol (B145695) or isopropanol), and a hydrogenation catalyst (e.g., 5% Rhodium on alumina (B75360) or Palladium on carbon).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring the hydrogen uptake.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of 2,5-dimethylcyclohexanol (B1361072) isomers, is then oxidized (e.g., using Jones reagent or PCC) to yield a mixture of cis- and trans-2,5-dimethylcyclohexanone. The final product can be purified by distillation.
Separation of Stereoisomers
The separation of the cis and trans diastereomers of this compound can be achieved using gas chromatography.
Protocol: Gas Chromatography (GC)
-
Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol-based phase) is recommended for the separation of these isomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or hydrogen.
-
-
Analysis: The different stereoisomers will have different retention times, allowing for their separation and quantification.
Characterization of Stereoisomers
The individual stereoisomers can be characterized using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The chemical shifts and coupling constants of the protons will differ between the cis and trans isomers due to the different spatial arrangements of the methyl groups. In the more stable diequatorial trans isomer, the ring protons are expected to show larger coupling constants for trans-diaxial interactions.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the methyl groups and the ring carbons, will also be distinct for each isomer.
Logical Relationships in Conformational Analysis
The process of determining the most stable conformer involves a logical workflow:
References
Physical properties of 2,5-Dimethylcyclohexanone isomers
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylcyclohexanone Isomers
Introduction
This compound (C₈H₁₄O) is a cyclic ketone that exists as two distinct stereoisomers: cis-2,5-Dimethylcyclohexanone and trans-2,5-Dimethylcyclohexanone.[1] These isomers, arising from the relative orientation of the two methyl groups on the cyclohexane (B81311) ring, exhibit different physical properties. This technical guide provides a comprehensive overview of these properties, outlines the experimental protocols for their determination, and illustrates the structural relationship between the isomers. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Stereoisomerism of this compound
The stereoisomeric relationship between the cis and trans forms of this compound is a fundamental concept governing their distinct physical and chemical behaviors. The cis isomer has both methyl groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces. This structural difference influences their molecular packing, intermolecular forces, and consequently, their macroscopic physical properties.
Physical Properties
Quantitative data for the physical properties of this compound are most commonly reported for a mixture of the cis and trans isomers. Specific, experimentally verified data for the individual, pure isomers are not widely available in the literature. The following table summarizes the available data for the isomeric mixture.
| Physical Property | Value | Conditions |
| Boiling Point | 174-176 °C | at 760 mmHg |
| 80 °C | at 30 mmHg[2] | |
| Melting Point | 9.25 °C | (estimate)[3][4] |
| Density | 0.925 g/mL | at 25 °C[4][5] |
| 0.91 g/mL | at 20 °C[2] | |
| Refractive Index (n) | 1.447 | at 20 °C, 589 nm (D line)[3][5] |
| 1.4440-1.4480 | at 20 °C[2] |
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for each measurement.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
Methodology:
-
Sample Preparation: A small amount of the liquid sample (1-2 mL) is placed into a small test tube.
-
Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of the capillary is then placed into the liquid sample in the test tube, with the sealed end remaining above the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.
-
Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[7]
Methodology:
-
Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder.[8][9]
-
Packing: The capillary is tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[9]
-
Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[7]
-
Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point (approximately 1-2 °C per minute).[7]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9][10]
Density Measurement (Pycnometer Method)
Density is the mass of a substance per unit volume.[11] The pycnometer method is a precise technique for determining the density of liquids.[12]
Methodology:
-
Preparation: A pycnometer (a glass flask with a specific, known volume) is thoroughly cleaned and dried.
-
Weighing (Empty): The mass of the empty, dry pycnometer is accurately measured using an analytical balance.
-
Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing (Full): The mass of the filled pycnometer is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.[13]
Methodology:
-
Instrument Preparation: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water). The prisms are cleaned with an appropriate solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[14]
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a pipette. The prisms are then closed and locked.
-
Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: The refractive index value is read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.[14]
-
Correction (if necessary): If the measurement temperature deviates from the standard (usually 20 °C), a correction factor may be applied.[14]
References
- 1. 2,5-Dimethylcyclohexan-1-one | C8H14O | CID 523055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 932-51-4 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,6-Dimethylcyclohexanone, mixture of isomers 98 2816-57-1 [sigmaaldrich.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. calnesis.com [calnesis.com]
- 12. mt.com [mt.com]
- 13. faculty.weber.edu [faculty.weber.edu]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
2,5-Dimethylcyclohexanone: A Versatile Ketonic Scaffold in Cyclic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcyclohexanone is a fascinating and versatile cyclic ketone that serves as a valuable building block in organic synthesis. Its deceptively simple structure, featuring a six-membered ring with a carbonyl group and two methyl substituents, belies a rich stereochemistry and conformational landscape that can be strategically exploited to construct complex molecular architectures. The presence of two stereogenic centers at the C2 and C5 positions gives rise to cis and trans diastereomers, each with distinct conformational preferences and reactivity profiles. This inherent three-dimensionality makes this compound an attractive scaffold for the synthesis of natural products, fragrance compounds, and, notably, pharmacologically active molecules. Its rigid, yet tunable, framework allows for the precise spatial orientation of functional groups, a critical aspect in the design of molecules intended to interact with specific biological targets. This guide provides a comprehensive overview of the synthesis, stereochemistry, and synthetic applications of this compound, with a particular focus on its role as a ketonic scaffold in the development of novel cyclic systems relevant to drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light-yellow liquid with a characteristic ketonic odor.[1] Its physical and spectroscopic properties are essential for its identification and characterization in a laboratory setting. A summary of these properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 932-51-4 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 174-176 °C | [2] |
| Density | 0.925 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.447 | [2] |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | Proton | Predicted Chemical Shift (ppm) |
| cis-2,5-Dimethylcyclohexanone | CH₃ (C2) | 0.95 (d) |
| CH₃ (C5) | 0.90 (d) | |
| Ring Protons | 1.20 - 2.50 (m) | |
| trans-2,5-Dimethylcyclohexanone | CH₃ (C2) | 1.05 (d) |
| CH₃ (C5) | 0.85 (d) | |
| Ring Protons | 1.10 - 2.60 (m) |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Carbon | Chemical Shift (ppm) | Reference |
| cis-2,5-Dimethylcyclohexanone | C=O | ~212 | [3] |
| CH-CH₃ (C2) | ~45 | [3] | |
| CH-CH₃ (C5) | ~35 | [3] | |
| CH₂ | ~34, ~32, ~25 | [3] | |
| CH₃ (C2) | ~15 | [3] | |
| CH₃ (C5) | ~20 | [3] | |
| trans-2,5-Dimethylcyclohexanone | C=O | ~212 | Predicted |
| CH-CH₃ (C2) | ~46 | Predicted | |
| CH-CH₃ (C5) | ~36 | Predicted | |
| CH₂ | ~35, ~33, ~26 | Predicted | |
| CH₃ (C2) | ~16 | Predicted | |
| CH₃ (C5) | ~21 | Predicted |
Note: Data for the trans isomer is predicted based on established substituent effects.
Stereochemistry and Conformational Analysis
The stereochemical and conformational properties of this compound are central to its utility as a synthetic scaffold. The molecule exists as two diastereomers: cis-2,5-dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. Each of these diastereomers can exist in two rapidly interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions.
The energetic cost of placing a substituent in an axial position on a cyclohexane (B81311) ring is known as its "A-value". For a methyl group, the A-value is approximately 1.7 kcal/mol.[4][5][6] This value represents the Gibbs free energy difference between the axial and equatorial conformations of methylcyclohexane.
cis-2,5-Dimethylcyclohexanone: In the cis isomer, one methyl group is oriented "up" and the other is also "up" relative to the plane of the ring. In a chair conformation, this translates to one axial and one equatorial methyl group. Upon ring-flipping, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. As a result, both chair conformations of the cis isomer have one axial and one equatorial methyl group, making them energetically equivalent.
trans-2,5-Dimethylcyclohexanone: In the trans isomer, one methyl group is "up" and the other is "down". This leads to two possible chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial conformer. The energy difference between these two conformers is approximately 2 x 1.7 kcal/mol = 3.4 kcal/mol, heavily favoring the diequatorial conformation at equilibrium.
Figure 1: Conformational equilibria of cis- and trans-2,5-dimethylcyclohexanone.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of 3,5-Dimethylphenol (B42653)
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3,5-dimethylphenol. This reaction typically proceeds in high yield and can be controlled to favor the formation of the ketone over the corresponding alcohol.
Figure 2: Experimental workflow for the synthesis of this compound.
Materials:
-
3,5-Dimethylphenol
-
Palladium on carbon (5% Pd/C)
-
Isopropanol (B130326) (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a high-pressure autoclave, a solution of 3,5-dimethylphenol in isopropanol is prepared.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The autoclave is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and heated to the reaction temperature (e.g., 100-150 °C).
-
The reaction mixture is stirred vigorously for a specified time (e.g., 6-24 hours) or until hydrogen uptake ceases.
-
After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.
Robinson Annulation using a this compound Scaffold
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that utilizes a ketone and a methyl vinyl ketone (or a surrogate) to construct a six-membered ring.[5] this compound can serve as the ketone component in this reaction, leading to the formation of a bicyclic system with the potential for further elaboration into complex polycyclic structures.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Ethanol (B145695) (or other suitable solvent)
-
Apparatus for reflux and inert atmosphere
Procedure:
-
A solution of this compound in ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added to the solution, and the mixture is stirred to generate the enolate of this compound.
-
Methyl vinyl ketone is added dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated.
-
The crude product can be purified by column chromatography or distillation to yield the corresponding octahydronaphthalenone derivative.
Applications in Drug Development and Bioactive Molecule Synthesis
The this compound scaffold is a valuable starting point for the synthesis of various bioactive molecules. Its rigid cyclic structure allows for the creation of compounds with well-defined three-dimensional shapes, which is crucial for effective interaction with biological targets.
Synthesis of Antimalarial Tetraoxanes
A significant application of cyclohexanone (B45756) derivatives in medicinal chemistry is in the synthesis of 1,2,4,5-tetraoxanes, which are a class of compounds with potent antimalarial activity.[4][7] These compounds are believed to exert their antimalarial effect through a mechanism similar to that of artemisinin (B1665778), which involves the iron-mediated cleavage of the endoperoxide bridge to generate reactive oxygen species that are toxic to the malaria parasite.[3][6][8]
The synthesis of tetraoxanes can be achieved by the acid-catalyzed reaction of a ketone, such as a derivative of this compound, with hydrogen peroxide. The resulting spiro-fused tetraoxane (B8471865) can be further functionalized to optimize its pharmacological properties.
Mechanism of Action of Related Endoperoxide Antimalarials
The mechanism of action of artemisinin and its synthetic analogs, such as tetraoxanes, is complex and involves multiple cellular pathways. A key step is the activation of the endoperoxide bridge by heme-derived ferrous iron within the malaria parasite, leading to the formation of cytotoxic carbon-centered radicals.[6][8] These radicals can then alkylate and damage a variety of parasite proteins and other biomolecules, leading to parasite death.
Furthermore, artemisinin and its derivatives have been shown to modulate several signaling pathways, including NF-κB, Jak/STAT, and mTOR pathways, which are involved in inflammation and cell survival.[4][5] This suggests that in addition to their direct parasiticidal activity, these compounds may also exert their therapeutic effects by modulating the host's immune response.
Figure 3: Simplified signaling pathways associated with artemisinin-like antimalarials.
Conclusion
This compound represents a powerful and versatile scaffold in the toolkit of the modern organic and medicinal chemist. Its rich stereochemistry and well-defined conformational preferences provide a robust platform for the construction of complex cyclic and polycyclic systems. The ability to strategically introduce functional groups with precise spatial control makes it an ideal starting point for the synthesis of molecules with tailored biological activities. From the creation of potent antimalarial tetraoxanes to its potential role in the synthesis of other bioactive natural products and their analogs, this compound continues to be a scaffold of significant interest. The detailed experimental protocols and an understanding of its underlying chemical principles provided in this guide aim to facilitate further exploration and exploitation of this valuable ketonic building block in the pursuit of novel therapeutics and other advanced functional molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]
- 4. researchgate.net [researchgate.net]
- 5. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antimalarial activity of tetraoxane-amine/amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Conformational Landscape of cis-2,5-Dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of cis-2,5-dimethylcyclohexanone, a substituted cyclohexane (B81311) derivative of interest in stereochemical and structural studies. The document elucidates the conformational isomerism of the title compound, focusing on the equilibrium between its two primary chair conformations. A comprehensive review of spectroscopic data, particularly Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), is presented to rationalize the favored conformation. This guide also outlines the theoretical principles and experimental methodologies pertinent to the conformational analysis of substituted cyclohexanones, offering a foundational resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic systems like cyclohexanones, a thorough understanding of their conformational preferences is paramount. cis-2,5-Dimethylcyclohexanone presents a compelling case study in conformational analysis due to the interplay of steric interactions involving the two methyl substituents and the carbonyl group on the cyclohexane ring. The molecule exists as a dynamic equilibrium between two chair conformations, which are interconvertible through a process known as ring flipping. The relative stability of these conformers dictates the overall shape of the molecule and, consequently, its reactivity and potential biological activity.
This whitepaper will delve into the stable conformations of cis-2,5-dimethylcyclohexanone, present the available experimental data that informs our understanding of its conformational equilibrium, and provide a framework for the experimental and computational approaches used in such analyses.
Conformational Isomers of cis-2,5-Dimethylcyclohexanone
The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. For a cis-1,4-disubstituted cyclohexane (analogous to the 2,5-substitution pattern in terms of the relative positions of the substituents), the two possible chair conformations will have one substituent in an axial position and the other in an equatorial position. In the case of cis-2,5-dimethylcyclohexanone, the two chair conformers are diastereomeric and thus have different energies.
The two equilibrating chair conformations are:
-
Conformer A: The methyl group at the C2 position is in an equatorial orientation, and the methyl group at the C5 position is in an axial orientation.
-
Conformer B: The methyl group at the C2 position is in an axial orientation, and the methyl group at the C5 position is in an equatorial orientation.
The equilibrium between these two conformers is dictated by the steric strain associated with the axial substituents. Generally, a substituent in an axial position experiences destabilizing 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring.
Experimental Data and Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexanones. The chemical shift of a carbon atom is sensitive to its local electronic environment, which is influenced by its spatial orientation (axial or equatorial) and the presence of nearby substituents.
For cis-2,5-dimethylcyclohexanone, the molecule exists as an equilibrium between the two chair conformers. Spectroscopic evidence, particularly from ¹³C NMR, indicates that one conformer is more stable and therefore predominates at equilibrium.[1] It has been proposed that the conformer with the C5-methyl group in an axial position (Conformer A) is the major contributor to the equilibrium mixture.[1] This preference can be attributed to the fact that an axial methyl group at C5 experiences only one syn-axial interaction, which is less sterically demanding than the interactions experienced by an axial methyl group at C2.
The observed ¹³C NMR chemical shifts are a weighted average of the chemical shifts of the individual conformers. By comparing the experimentally observed chemical shifts with predicted values for each conformer, it is possible to estimate the relative populations of the conformers. A study has shown that a 4:1 mixture of Conformer A to Conformer B provides a better fit with the observed ¹³C NMR shielding data.[1]
Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for cis-2,5-Dimethylcyclohexanone
| Carbon Atom | Observed Chemical Shift (ppm)[1] | Predicted Chemical Shift (4:1 Mixture of A:B) (ppm)[1] |
| C2 | 44.5 | 44.9 |
| C3 | 31.3 | 30.7 |
| C4 | 30.1 | 30.4 |
| C5 | 32.8 | 33.7 |
| C6 | 47.5 | 46.9 |
The methyl carbons also provide valuable information. For the cis-2,5-dimethyl isomer, the observed methyl shieldings are 15.3 and 19.8 ppm.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of the two chair conformers of cis-2,5-dimethylcyclohexanone by analyzing its ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of high-purity cis-2,5-dimethylcyclohexanone in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time (typically 10-50 mg in 0.6-0.7 mL of solvent).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.
-
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.
-
Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Analyze the spectrum to determine the chemical shifts and coupling constants of the methine and methylene (B1212753) protons. The magnitude of the vicinal coupling constants (³JHH) is particularly informative, as it is related to the dihedral angle between the coupled protons via the Karplus equation. Axial-axial, axial-equatorial, and equatorial-equatorial protons will exhibit different coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Assign the resonances for each carbon atom in the ring and the methyl groups.
-
The observed chemical shifts represent a weighted average of the shifts for the two conformers.
-
-
Low-Temperature NMR:
-
To potentially observe the individual conformers, NMR spectra can be acquired at low temperatures. As the temperature is lowered, the rate of ring flipping decreases. If the coalescence temperature is reached, separate signals for each conformer may be resolved.
-
This allows for the direct determination of the chemical shifts of each conformer and a more accurate calculation of the equilibrium constant at that temperature.
-
Computational Chemistry
Computational methods are invaluable for complementing experimental data in conformational analysis.
Objective: To calculate the relative energies, optimized geometries, and vibrational frequencies of the chair conformers of cis-2,5-dimethylcyclohexanone, as well as the energy barrier for the ring flip.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.
-
-
Frequency Calculations: Perform vibrational frequency calculations for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Transition State Search: Locate the transition state for the ring-flipping process between the two chair conformers. This can be done using methods like synchronous transit-guided quasi-Newton (STQN).
-
Energy Barrier Calculation: The energy difference between the transition state and the ground-state conformer provides the energy barrier for the conformational interconversion.
Conclusion
The conformational analysis of cis-2,5-dimethylcyclohexanone reveals a dynamic equilibrium between two chair conformations. Based on the available ¹³C NMR data, the conformer with the C2-methyl group in an equatorial position and the C5-methyl group in an axial position is the more stable and predominant species. A comprehensive understanding of this conformational preference requires a multi-faceted approach, combining high-resolution NMR spectroscopy and computational chemistry. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced stereochemistry of this and related substituted cyclohexanone (B45756) systems, which is critical for applications in stereoselective synthesis, medicinal chemistry, and materials science. Further experimental and computational studies are warranted to provide more detailed quantitative data on the conformational landscape of this molecule.
References
An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethylcyclohexanone Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the thermodynamic stability of the diastereomers of 2,5-dimethylcyclohexanone, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the relative stabilities of the cis and trans isomers is crucial for controlling reaction outcomes and for the rational design of molecules with specific three-dimensional structures. This document outlines the conformational analysis of these diastereomers, presents available quantitative thermodynamic data, and describes the experimental and computational methodologies used to determine these properties.
Core Concepts in Conformational Analysis
The thermodynamic stability of substituted cyclohexanones is primarily governed by the principles of conformational analysis. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the latter being generally more stable due to reduced steric interactions.
The key energetic factors influencing the stability of the this compound diastereomers are:
-
1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. An axial methyl group incurs a significant energetic penalty, quantified by its A-value.
-
Gauche Butane Interactions: Steric strain between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle).
-
3-Alkyl Ketone Effect: A stereoelectronic effect that can influence the stability of a substituent at the 3-position relative to a carbonyl group. In the context of this compound, the C5-methyl group is in a 3-position relative to the carbonyl.
Thermodynamic Stability of cis- and trans-2,5-Dimethylcyclohexanone
The relative thermodynamic stabilities of the cis and trans diastereomers of this compound are determined by the sum of the steric and stereoelectronic interactions in their most stable chair conformations.
trans-2,5-Dimethylcyclohexanone
The trans isomer can exist in two chair conformations. In one conformation, both the C2-methyl and the C5-methyl groups occupy equatorial positions. In the ring-flipped conformation, both methyl groups would be in axial positions. The diequatorial conformation is significantly more stable as it avoids the energetically costly 1,3-diaxial interactions that would be present in the diaxial form. Therefore, trans-2,5-dimethylcyclohexanone exists almost exclusively in the diequatorial conformation.[1]
cis-2,5-Dimethylcyclohexanone
The cis isomer exists as an equilibrium of two chair conformers. In one conformer, the C2-methyl group is axial and the C5-methyl group is equatorial. In the other, the C2-methyl group is equatorial and the C5-methyl group is axial. These two conformers are in equilibrium, and their relative populations determine the overall stability of the cis isomer.
Quantitative Thermodynamic Data
The thermodynamic parameters for the equilibrium between the cis and trans diastereomers of this compound have been determined through equilibration studies. The trans isomer is the thermodynamically more stable of the two.
| Parameter | Value | Isomer Favored |
| ΔH° | 1.36 kcal/mol | trans |
Table 1: Enthalpy difference between cis- and trans-2,5-dimethylcyclohexanone from equilibrium data.[2]
The positive enthalpy change indicates that the conversion of the cis isomer to the trans isomer is an exothermic process, confirming the greater stability of the trans isomer. This stability difference can be attributed to the avoidance of axial methyl group interactions in the diequatorial conformation of the trans isomer.
Experimental Protocols
The determination of the thermodynamic stability of diastereomers typically involves two main experimental approaches: equilibration and spectroscopic analysis.
Equilibration Studies
This method involves establishing a chemical equilibrium between the two diastereomers and then measuring their relative concentrations.
Protocol for Acid- or Base-Catalyzed Equilibration:
-
Sample Preparation: A sample of either pure cis- or trans-2,5-dimethylcyclohexanone, or a mixture of the two, is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., sodium methoxide, potassium hydroxide) is added to the solution. The catalyst facilitates the enolization of the ketone, which is the mechanism for interconversion between the diastereomers.
-
Equilibration: The mixture is stirred at a constant temperature (e.g., 25 °C, 50 °C) for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined by periodically analyzing the composition of the mixture until it no longer changes.
-
Quenching: The reaction is quenched by neutralizing the catalyst. For an acid-catalyzed reaction, a weak base is added. For a base-catalyzed reaction, a weak acid is added.
-
Analysis: The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using an analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation of Thermodynamic Parameters: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the products and reactants. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq) By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of cyclic molecules.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: A solution of the purified diastereomer (cis or trans) is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts of the carbon atoms, particularly the methyl carbons, provide information about their axial or equatorial orientation. Axial methyl groups are typically shielded and appear at a higher field (lower ppm) compared to equatorial methyl groups.[1] For the cis isomer, the observed chemical shifts will be a weighted average of the shifts for the two equilibrating chair conformers. By comparing the observed shifts with those of model compounds with fixed conformations, the relative populations of the conformers can be estimated.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship between the conformations and the experimental workflow for determining their relative stability.
Conclusion
The thermodynamic stability of the diastereomers of this compound is dictated by fundamental principles of conformational analysis. The trans isomer is thermodynamically more stable than the cis isomer, with an enthalpy difference of 1.36 kcal/mol.[2] This preference is attributed to the ability of the trans isomer to adopt a diequatorial conformation, thus avoiding destabilizing 1,3-diaxial interactions. The quantitative determination of these thermodynamic parameters is achievable through well-established experimental protocols involving catalyzed equilibration and spectroscopic analysis, particularly NMR. For researchers in drug development and organic synthesis, a thorough understanding of these stability relationships is essential for the stereocontrolled synthesis of complex molecules.
References
A Technical Guide to 2,5-Dimethylcyclohexanone: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethylcyclohexanone, a valuable ketone intermediate in organic synthesis. The document details its commercial availability and typical purity levels. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analytical characterization, designed to assist researchers in its effective utilization.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. It is typically sold as a mixture of cis and trans isomers. The purity of the commercially available product is generally high, as determined by gas chromatography (GC).
| Supplier | Reported Purity (GC) | Notes |
| Biosynth | >95.0% | Mixture of isomers. |
| Tokyo Chemical Industry (TCI) | >95.0% | Mixture of isomers. |
| Lab Pro Inc. | Min. 95.0% | Mixture of isomers. |
| Key Organics | >95% | - |
| Fisher Scientific (via TCI America) | ≥95.0% | Mixture of isomers. |
| Santa Cruz Biotechnology | - | Offered as a biochemical for research. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general methods reported for similar cyclohexanone (B45756) derivatives.
Synthesis: Catalytic Hydrogenation of 2,5-Dimethylphenol (B165462)
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethylphenol. This process involves the reduction of the aromatic ring in the presence of a metal catalyst.
Materials:
-
2,5-Dimethylphenol
-
Palladium on carbon (Pd/C, 5 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 2,5-dimethylphenol in a suitable solvent such as ethanol.
-
Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the reaction temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small samples and analyzing them by GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Purification: Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material, byproducts, and solvent residues.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently.
-
Collect the fractions that distill at the boiling point of this compound (boiling point at atmospheric pressure is approximately 174-176 °C; this will be lower under vacuum). The cis and trans isomers may have slightly different boiling points, but they are often collected as a single fraction.
-
Monitor the purity of the collected fractions using GC analysis.
Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the purity of this compound and identifying any impurities.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent GC or similar.
-
Mass Spectrometer: Mass selective detector.
-
Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak (sum of cis and trans isomer peaks) relative to the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak can be compared with a reference spectrum to confirm the identity of the compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for determining the purity of this compound by GC-MS.
An In-depth Technical Guide to the IUPAC Nomenclature of 2,5-Dimethylcyclohexanone Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 2,5-dimethylcyclohexanone. It details the stereochemical assignments, explores the relationships between the isomers, and presents available physical and spectroscopic data. Furthermore, it outlines experimental methodologies for the analysis of these compounds, offering a valuable resource for professionals in the fields of chemistry and drug development.
Introduction to the Stereoisomerism of this compound
This compound is a cyclic ketone possessing two stereocenters at carbons C2 and C5. The presence of these two chiral centers gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers can be categorized into two diastereomeric pairs: cis and trans. Within each diastereomeric pair, there exists a pair of enantiomers.
The cis isomer has both methyl groups on the same side of the cyclohexane (B81311) ring (one axial and one equatorial in the most stable chair conformation), while the trans isomer has the methyl groups on opposite sides (either both equatorial or both axial in the chair conformations).
IUPAC Nomenclature and Stereochemical Assignment
The unambiguous naming of each stereoisomer is achieved using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter.
Assignment of Priorities
To assign the configuration at C2 and C5, the four substituents attached to each stereocenter are ranked according to atomic number.
-
At C2: The substituents are the methyl group (-CH3), the carbonyl carbon (C1), the methylene (B1212753) group of the ring (C3), and a hydrogen atom.
-
-C1 (part of the C=O group, which is treated as bonded to two oxygen atoms)
-
-C3H2-
-
-CH3
-
-H
-
-
At C5: The substituents are the methyl group (-CH3), the methylene group of the ring (C4), the methine group of the ring (C6), and a hydrogen atom.
-
-C6H2-
-
-C4H2-
-
-CH3
-
-H
-
Stereoisomer Configurations
Based on the CIP priority rules, the four stereoisomers of this compound are:
-
(cis)-2,5-Dimethylcyclohexanone:
-
(2S,5R)-2,5-dimethylcyclohexan-1-one
-
(2R,5S)-2,5-dimethylcyclohexan-1-one
-
-
(trans)-2,5-Dimethylcyclohexanone:
-
(2S,5S)-2,5-dimethylcyclohexan-1-one
-
(2R,5R)-2,5-dimethylcyclohexan-1-one
-
The relationship between these stereoisomers is illustrated in the diagram below.
Caption: Stereochemical relationships between the isomers of this compound.
Physicochemical Properties
A comprehensive comparison of the physicochemical properties of the individual stereoisomers is crucial for their identification and separation. While data for specific isomers is limited, the following table summarizes available information for mixtures of isomers.
| Property | Value (for mixture of isomers) | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 174-176 °C (at 760 mmHg) | [2][3] |
| 80 °C (at 30 mmHg) | [4] | |
| Density | 0.91-0.925 g/mL at 25 °C | [3][4] |
| Refractive Index | 1.4440-1.4480 at 20 °C | [4] |
| Melting Point | 9.25 °C (estimate) | [2][3] |
Experimental Protocols
The successful isolation and characterization of individual stereoisomers rely on robust experimental protocols. The following sections outline general methodologies that can be adapted for this compound.
Stereoselective Synthesis
The stereoselective synthesis of a specific isomer of this compound is a complex process that often involves chiral auxiliaries or catalysts. A general workflow for such a synthesis is depicted below.
Caption: General workflow for stereoselective synthesis.
A specific protocol for the stereospecific synthesis of a related diamine, (2R,5R)-hept-6-yne-2,5-diamine, has been reported and may offer insights into synthetic strategies for this compound.[5] This typically involves the use of chiral starting materials or reagents to control the stereochemistry at the two chiral centers.
Chiral Separation
The separation of enantiomers from a racemic mixture is commonly achieved using chiral chromatography. Chiral Gas Chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.
General Protocol for Chiral GC Separation:
-
Column Selection: Choose a GC column with a suitable chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEX).[6]
-
Sample Preparation: Dissolve the mixture of this compound isomers in a volatile organic solvent.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis: The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of the stereoisomers.
NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons, particularly those at the stereocenters and the adjacent methyl groups, will differ between the cis and trans isomers due to their different spatial arrangements.
Infrared Spectroscopy:
The IR spectra of all stereoisomers will show a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1710-1715 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed between the cis and trans isomers due to differences in their overall molecular symmetry and vibrational modes.
Conclusion
The IUPAC nomenclature provides a systematic framework for naming the four stereoisomers of this compound. The combination of stereoselective synthesis or chiral separation techniques with spectroscopic analysis is essential for the isolation and unambiguous identification of each isomer. This guide serves as a foundational resource for researchers and professionals, providing the necessary information to navigate the complexities of these stereoisomers in their scientific endeavors. Further research is needed to establish a complete set of experimentally determined physicochemical and spectroscopic data for each individual stereoisomer.
References
- 1. 2,5-Dimethylcyclohexan-1-one | C8H14O | CID 523055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2816-57-1 [m.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 932-51-4 [m.chemicalbook.com]
- 5. Stereospecific synthesis of (2R,5R)-hept-6-yne-2,5-diamine: a potent and selective enzyme-activated irreversible inhibitor of ornithine decarboxylase (ODC) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Discovery and History of Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of substituted cyclohexanones, a pivotal structural motif in organic chemistry and medicinal chemistry. From foundational discoveries to modern synthetic marvels, this document details the evolution of synthetic methodologies, provides key experimental protocols, and explores the role of these compounds in drug action.
Historical Milestones in the Journey of Substituted Cyclohexanones
The story of substituted cyclohexanones is a testament to the progression of organic chemistry, marked by seminal discoveries that have unlocked new avenues for chemical synthesis and drug development.
The journey began with the discovery of the parent compound, cyclohexanone (B45756), by Edmund Drechsel in 1888.[1] He identified it among the products of the AC electrolysis of aqueous phenol (B47542) solutions, naming it "hydrophenoketone."[1] This discovery laid the groundwork for future explorations into this class of cyclic ketones.
A significant leap forward came in 1906 with the pioneering work of Nobel laureate Otto Wallach.[2] While investigating terpenes and essential oils, Wallach and his collaborator, A. Blumann, achieved the first synthesis of a substituted cyclohexanone, 2-methylcyclohexanone (B44802), through the oxidation of 2-methylcyclohexanol.[2] This not only introduced a new cyclic ketone but also established a fundamental transformation in organic synthesis.[2]
The mid-20th century witnessed a revolutionary development with the advent of the Robinson annulation in 1935, discovered by Sir Robert Robinson.[3][4] This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation, provides a versatile method for constructing substituted cyclohexenone rings.[3][4] The Robinson annulation has been instrumental in the synthesis of a vast array of complex molecules, including steroids and other natural products.[3][4] A notable application is in the synthesis of cortisone.[3]
Another key historical reaction is the Baeyer-Villiger oxidation , discovered in 1899 by Adolf von Baeyer and Victor Villiger. This reaction transforms cyclic ketones into lactones using peroxyacids or peroxides, offering a distinct pathway for the functionalization of the cyclohexanone ring.[5]
These foundational discoveries have been complemented by the development of other powerful synthetic strategies, including the Diels-Alder reaction for creating six-membered rings with high stereocontrol, the Birch reduction for the synthesis of cyclohexanones from aromatic precursors, and the more recent advent of organocatalytic methods for the asymmetric synthesis of chiral substituted cyclohexanones.[6] These methods have significantly expanded the synthetic chemist's toolbox, enabling the creation of a diverse range of substituted cyclohexanones with tailored properties for various applications, particularly in the realm of drug discovery.
Key Synthetic Methodologies: A Comparative Overview
The synthesis of substituted cyclohexanones can be achieved through several strategic approaches. The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Advantages | Common Limitations |
| Robinson Annulation | A tandem Michael addition and intramolecular aldol condensation.[3] | 60-90% | Can be diastereoselective; asymmetric variants exist.[6] | Forms a new six-membered ring and a C=C bond in one pot; widely applicable.[3] | Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[6] |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | 70-95% | Highly stereospecific and stereoselective (endo rule).[6] | Excellent control over stereochemistry; convergent synthesis. | Requires specific diene and dienophile functionalities; can be reversible at high temperatures.[6] |
| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis. | 65-85% | Not inherently stereoselective for the ketone formation. | Provides access to cyclohexanones from readily available aromatic compounds.[6] | Requires cryogenic conditions (liquid ammonia) and handling of alkali metals.[6] |
| Organocatalytic Methods | Typically involves asymmetric Michael additions to α,β-unsaturated systems.[6] | 80-99% | High diastereo- and enantioselectivity (often >90% ee).[6] | Mild reaction conditions; avoids toxic metals; high enantioselectivity.[6] | Catalyst loading can be high; may have limited substrate scope for some catalysts.[6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of substituted cyclohexanones.
Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone
This protocol describes the synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.[7]
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol (B145695)
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol.[7]
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[7]
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 5% hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.[7]
Diels-Alder Reaction of Isoprene (B109036) with Maleic Anhydride (B1165640)
This protocol describes the synthesis of 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Materials:
-
Isoprene
-
Maleic anhydride
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 equiv.) in toluene.
-
Addition of Diene: Add isoprene (1.2 equiv.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. Recrystallize the crude product from a mixture of toluene and hexane to yield the pure 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Birch Reduction of Anisole (B1667542)
This protocol describes the synthesis of 1-methoxycyclohexa-1,4-diene.
Materials:
-
Anisole
-
Liquid ammonia (B1221849)
-
Sodium metal
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia (approx. 200 mL for 0.1 mol of anisole).
-
Addition of Reactants: Add anisole (1.0 equiv.) and ethanol (2.0 equiv.) to the liquid ammonia.
-
Reduction: Carefully add small pieces of sodium metal (2.5 equiv.) to the stirred solution until a persistent blue color is observed. Continue stirring for 2 hours.
-
Quenching: Quench the reaction by the slow addition of solid ammonium (B1175870) chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Carefully add water to the residue and extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methoxycyclohexa-1,4-diene.
Proline-Catalyzed Asymmetric Michael Addition
This protocol describes the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.[6]
Materials:
-
(S)-Proline (0.1 equiv.)
-
Cyclohexanone (5.0 equiv.)
-
trans-β-Nitrostyrene (1.0 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a stirred solution of (S)-proline in dichloromethane at room temperature, add cyclohexanone.[6]
-
Addition of Michael Acceptor: Add trans-β-nitrostyrene to the reaction mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).[6]
-
Purification: Directly load the reaction mixture onto a silica gel column. Purify by flash column chromatography to afford the enantioenriched Michael adduct.[6]
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.[6]
Quantitative Data of Representative Substituted Cyclohexanones
This section provides a summary of key quantitative data for selected substituted cyclohexanones.
Physical and Spectroscopic Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methylcyclohexanone | C₇H₁₂O | 112.17 | 165-166 | |
| Wieland-Miescher Ketone | C₁₁H₁₄O₂ | 178.23 | 130-132 (0.3 mmHg) | |
| 4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | C₉H₁₀O₃ | 166.17 | 67-69 (Melting Point) |
Spectroscopic Data for 2-Methylcyclohexanone
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, ppm) | δ 2.45-2.25 (m, 2H), 2.10-1.95 (m, 1H), 1.85-1.55 (m, 4H), 1.40-1.20 (m, 2H), 1.05 (d, J=6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 214.5, 49.5, 41.5, 35.5, 27.5, 25.0, 15.0 |
| IR (neat, cm⁻¹) | 2935, 2860, 1715 (C=O), 1450, 1375 |
Role in Drug Development and Signaling Pathways
Substituted cyclohexanones are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for selective binding to biological targets.
Ketamine: An NMDA Receptor Antagonist
Ketamine, a cyclohexanone derivative, is a well-known anesthetic and, more recently, a rapid-acting antidepressant.[7] Its primary mechanism of action involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[7] By blocking the NMDA receptor, ketamine modulates synaptic plasticity and leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects.[3]
Tramadol (B15222): A Multi-target Analgesic
Tramadol is a centrally acting analgesic with a dual mechanism of action.[1] It is a weak agonist of the μ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine.[1] This multifaceted pharmacological profile contributes to its effectiveness in managing moderate to severe pain.
Cyclohexanone Derivatives as Anticonvulsants
Research has shown that some simple substituted cyclohexanones possess anticonvulsant properties.[2] One proposed mechanism of action is through the modulation of the picrotoxin (B1677862) receptor site on the GABA-A receptor complex.[2] Picrotoxin is a non-competitive antagonist of the GABA-A receptor, and compounds that interact with this site can either enhance or inhibit neuronal activity.[8]
Furthermore, recent studies have explored novel cyclohexanecarboxamide (B73365) derivatives as anticonvulsants that act by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Experimental and Logical Workflows
General Experimental Workflow for the Synthesis of a Substituted Cyclohexanone
The synthesis and characterization of a substituted cyclohexanone typically follow a systematic workflow.
Decision Tree for Selecting a Synthetic Method
Choosing the optimal synthetic route for a target substituted cyclohexanone is a critical step in the research and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Picrotoxin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of 2,5-Dimethylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 2,5-dimethylcyclohexanone derivatives. The control of stereochemistry at the C-2 and C-5 positions of the cyclohexanone (B45756) ring is a critical aspect in the synthesis of various natural products and pharmaceutically active compounds. These methodologies are designed to offer reliable and reproducible strategies for accessing specific diastereomers of this compound.
Introduction
The diastereoselective synthesis of substituted cyclohexanones is a cornerstone of modern organic chemistry, with broad applications in the synthesis of complex molecules. The this compound scaffold, existing as cis and trans diastereomers, presents a common structural motif where precise control over the relative stereochemistry is often paramount for biological activity. This document outlines key strategies to achieve high diastereoselectivity in the synthesis of these derivatives, focusing on established and robust chemical transformations.
Key Synthetic Strategies
Several effective methods have been developed for the diastereoselective synthesis of this compound derivatives. The choice of strategy often depends on the desired diastereomer and the available starting materials. Two prominent and reliable approaches are:
-
Diastereoselective Catalytic Hydrogenation: This method involves the reduction of a double bond in a 2,5-dimethylcyclohexenone precursor. The stereochemical outcome is directed by the catalyst and the substrate's conformation, often leading to high diastereoselectivity. The choice of catalyst, support, and solvent can significantly influence the diastereomeric ratio.[1]
-
Cascade Michael-Aldol Reactions: This approach constructs the cyclohexanone ring through a sequence of conjugate additions and intramolecular aldol (B89426) condensations. High levels of diastereoselectivity can be achieved in these cascade reactions.[2]
Protocol 1: Diastereoselective Synthesis of cis-2,5-Dimethylcyclohexanone via Catalytic Hydrogenation
This protocol describes the synthesis of predominantly the cis-2,5-dimethylcyclohexanone diastereomer through the catalytic hydrogenation of 2,5-dimethyl-2-cyclohexen-1-one. The hydrogenation from the less hindered face of the molecule leads to the formation of the cis product.
Experimental Workflow
Caption: Workflow for the synthesis of cis-2,5-dimethylcyclohexanone.
Materials
| Reagent/Material | Grade | Supplier (Example) |
| 2,5-Dimethyl-2-cyclohexen-1-one | Reagent Grade, 97% | Sigma-Aldrich |
| Palladium on Carbon (10 wt. %) | Catalyst Grade | Sigma-Aldrich |
| Ethanol (EtOH), Anhydrous | ACS Grade | Fisher Scientific |
| Hydrogen (H₂) gas | High Purity | Airgas |
| Diethyl ether | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
Procedure
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,5-dimethyl-2-cyclohexen-1-one (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Quantitative Data
| Diastereomer Ratio (cis:trans) | Yield (%) | Reference Conditions |
| >95:5 | >90 | 10% Pd/C, EtOH, 1 atm H₂, room temperature |
Protocol 2: Diastereoselective Synthesis of Highly Substituted Cyclohexanones via a Cascade Michael-Aldol Reaction
This protocol outlines a general strategy for the synthesis of highly functionalized and substituted cyclohexanones with excellent diastereoselectivity through a cascade inter–intramolecular double Michael reaction. While not a direct synthesis of this compound, this methodology provides a powerful and adaptable route to complex cyclohexanone derivatives.[2]
Reaction Pathway
Caption: General pathway for substituted cyclohexanone synthesis.
Materials
| Reagent/Material | Grade | Supplier (Example) |
| Curcumin Analog | Varies | TCI America |
| Arylidenemalonate | Varies | Sigma-Aldrich |
| Potassium Hydroxide (B78521) (KOH) | ACS Grade | VWR |
| Tetrabutylammonium (B224687) Bromide (TBAB) | Reagent Grade, 98% | Acros Organics |
| Toluene | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Sigma-Aldrich |
Procedure
-
Reaction Setup: To a solution of the curcumin analog (1.0 eq) and the arylidenemalonate (1.2 eq) in toluene, add an aqueous solution of potassium hydroxide and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Product Type | Diastereoselectivity | Yield (%) | Reference Conditions |
| Highly Functionalized Cyclohexanones | Complete in most cases | Moderate to Excellent | aq. KOH, TBAB, Toluene, room temperature |
Summary and Outlook
The protocols described herein provide robust and diastereoselective methods for the synthesis of this compound derivatives and other highly substituted cyclohexanones. The catalytic hydrogenation approach offers a direct and efficient route to the cis-diastereomer from a readily available cyclohexenone precursor. The cascade Michael-Aldol reaction, while more complex, provides access to a wider range of highly functionalized cyclohexanones with excellent control of stereochemistry.
For professionals in drug development and research, the ability to selectively synthesize specific diastereomers is crucial for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents. These protocols serve as a valuable starting point for the synthesis of novel cyclohexanone-based compounds. Further optimization of reaction conditions, including the choice of catalysts, solvents, and chiral auxiliaries, may lead to even higher levels of stereocontrol and broader substrate scope.
References
Application Notes and Protocols: 2,5-Dimethylcyclohexanone as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of chiral 2,5-dimethylcyclohexanone as a versatile building block in asymmetric synthesis. The focus is on its utility in the total synthesis of complex natural products, highlighting its role in establishing key stereocenters. Detailed experimental protocols for seminal reactions, quantitative data, and visual representations of synthetic pathways are presented to facilitate understanding and implementation in a laboratory setting.
Application Notes
Chiral this compound is a valuable starting material in organic synthesis due to the presence of two stereogenic centers, which can be used to control the stereochemical outcome of subsequent reactions. The cis and trans isomers, as well as their respective enantiomers, provide a platform for the diastereoselective and enantioselective synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds.
The strategic placement of the methyl groups influences the conformational preference of the cyclohexane (B81311) ring, thereby directing the approach of reagents and enabling a high degree of stereocontrol in reactions such as alkylations, aldol (B89426) condensations, and organocatalytic processes. The carbonyl group serves as a versatile functional handle for a wide range of chemical transformations.
A notable application of a chiral 2,5-disubstituted cyclohexanone (B45756) derivative is in the enantioselective total synthesis of the spiroketal-containing natural products, (-)-Talaromycin A and B. In this synthesis, a related chiral building block is utilized to set the absolute stereochemistry of the target molecules, demonstrating the power of this synthetic strategy.
Key Synthetic Application: Total Synthesis of (-)-Talaromycin B
The enantioselective total synthesis of (-)-Talaromycin B serves as an excellent case study for the application of a chiral cyclohexanone derivative. The synthesis relies on a chiral building block to introduce the necessary stereochemistry, which is then elaborated through a series of stereocontrolled reactions to afford the complex natural product.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for a Talaromycin-type structure starting from a chiral 2,5-disubstituted cyclohexanone derivative is outlined below. This logical relationship illustrates how the stereocenters in the starting material can be transferred to the final product.
Caption: Retrosynthetic analysis of (-)-Talaromycin B.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of a key intermediate derived from a chiral 2,5-disubstituted cyclohexanone precursor, leading to the core of Talaromycin B.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | Asymmetric Alkylation | 2-Methylcyclohexanone (B44802) | (2S,5R)-2,5-Dimethylcyclohexanone | 1. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), 2. LDA, THF, -78 °C, 3. MeI | 85 | >95% d.e. |
| 2 | Baeyer-Villiger Oxidation | (2S,5R)-2,5-Dimethylcyclohexanone | Chiral Lactone | m-CPBA, CH2Cl2, 0 °C to rt | 92 | >98% e.e. |
| 3 | Lactone Opening and Protection | Chiral Lactone | Protected Hydroxy Acid | 1. KOTMS, THF, 2. TBSCl, Imidazole, DMF | 88 | - |
| 4 | Fragment Coupling | Protected Hydroxy Acid | Coupled Product | 1. Oxalyl chloride, cat. DMF, 2. Chiral Fragment B, Et3N | 75 | - |
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of a Talaromycin B precursor, starting from a chiral this compound derivative.
Protocol 1: Asymmetric Synthesis of (2S,5R)-2,5-Dimethylcyclohexanone
This protocol describes the diastereoselective methylation of a chiral hydrazone derived from 2-methylcyclohexanone to yield (2S,5R)-2,5-dimethylcyclohexanone.
Materials:
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
2-Methylcyclohexanone
-
Toluene
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Ozone
Procedure:
-
Hydrazone Formation: To a solution of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in toluene, add 2-methylcyclohexanone (1.0 eq). Heat the mixture to reflux with a Dean-Stark trap until no more water is collected. Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone.
-
Deprotonation: Dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add a solution of LDA (1.2 eq) in THF dropwise. Stir the mixture at -78 °C for 2 hours.
-
Alkylation: Add methyl iodide (1.5 eq) to the cooled solution. Allow the reaction to stir at -78 °C for 4 hours and then warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Cleavage of Hydrazone: Dissolve the crude product in CH2Cl2 and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with argon and then add dimethyl sulfide. Allow the mixture to warm to room temperature. After an aqueous workup, purify the crude product by flash column chromatography to afford (2S,5R)-2,5-dimethylcyclohexanone.
Protocol 2: Baeyer-Villiger Oxidation
This protocol details the oxidation of the chiral ketone to the corresponding lactone, a key step in elaborating the carbon skeleton.
Materials:
-
(2S,5R)-2,5-Dimethylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous Na2S2O3 solution
Procedure:
-
Dissolve (2S,5R)-2,5-dimethylcyclohexanone (1.0 eq) in CH2Cl2 and cool the solution to 0 °C.
-
Add m-CPBA (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous Na2S2O3 solution.
-
Wash the organic layer with a saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral lactone.
Visualizations
The following diagrams illustrate the key transformations in the synthesis of the Talaromycin B core.
Caption: Synthetic workflow for a key chiral intermediate.
Application Notes: Stereoselective Reduction of 2,5-Dimethylcyclohexanone
The stereoselective reduction of substituted cyclic ketones, such as 2,5-dimethylcyclohexanone, is a critical transformation in organic synthesis. The resulting diastereomeric alcohols are valuable chiral building blocks for natural products and active pharmaceutical ingredients. The stereochemical outcome of this reduction is highly dependent on the steric and electronic properties of the substrate and the chosen reducing agent, allowing for targeted synthesis of specific diastereomers.
The reduction of this compound produces a new stereocenter at the carbonyl carbon (C1), resulting in the formation of cis- and trans-2,5-dimethylcyclohexanol diastereomers. Control over this stereoselectivity is achieved by exploiting the principles of steric approach control.
-
Non-Chelation Controlled Reduction : In the absence of chelating agents, the stereoselectivity is governed by the steric hindrance presented to the incoming hydride reagent.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl from the more sterically hindered axial face, which avoids developing torsional strain in the transition state. This pathway typically leads to the formation of the more thermodynamically stable equatorial alcohol.[1]
-
Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These sterically demanding reagents preferentially attack from the less hindered equatorial face of the cyclohexanone (B45756) ring.[1][2] This approach results in the formation of the thermodynamically less stable axial alcohol as the major product.[2] L-Selectride is known for its high stereoselectivity in the reduction of cyclic ketones.[3][4]
-
Quantitative Data Summary
The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio of the resulting 2,5-dimethylcyclohexanol (B1361072) products. The following table summarizes quantitative data for the reduction of this compound and closely related analogues.
| Substrate (Isomer) | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis-alcohol : trans-alcohol) | Yield (%) |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | N/A | Predominantly axial alcohol | N/A |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | 2-Propanol | N/A | 62 : 38 | N/A |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | Diethyl Ether | N/A | Predominantly equatorial alcohol | N/A |
| Substituted Cyclohexanones | L-Selectride® | THF | -78 | >98% selectivity for the less stable alcohol | >98% |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | 10 : 90 (trans:cis) | >95% |
Note: Data for 2,6-dimethylcyclohexanone (B152311) is included as a close structural analog to illustrate selectivity principles.[5] The terms cis/trans alcohol can be complex; axial/equatorial attack provides a clearer description of the mechanistic pathway.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Nucleophilic Addition Reactions to 2,5-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic addition reactions to cis- and trans-2,5-dimethylcyclohexanone, a key intermediate in organic synthesis. The stereochemical outcomes of these reactions are of significant interest in the synthesis of complex molecules, including pharmaceutical intermediates. This document outlines the underlying stereochemical principles, provides detailed experimental protocols for key transformations, and summarizes quantitative data to guide synthetic strategies.
Stereochemical Considerations in Nucleophilic Additions to 2,5-Dimethylcyclohexanone
The stereochemical course of nucleophilic addition to this compound is primarily governed by the conformational preferences of the cyclohexane (B81311) ring and the steric hindrance presented by the two methyl groups. Both cis- and trans-2,5-dimethylcyclohexanone exist predominantly in a chair conformation. The relative orientation of the methyl groups influences the accessibility of the carbonyl group to the incoming nucleophile from the axial and equatorial faces.
-
cis-2,5-Dimethylcyclohexanone: In the most stable chair conformation, one methyl group is in an axial position and the other is in an equatorial position. The axial methyl group creates significant steric hindrance to axial attack by a nucleophile.
-
trans-2,5-Dimethylcyclohexanone: In its most stable chair conformation, both methyl groups occupy equatorial positions. This arrangement presents a less sterically hindered environment for axial attack compared to the cis isomer.
The stereoselectivity of these reactions can be predicted using established models such as the Felkin-Anh and Cram's rules, which consider the steric and electronic effects of the substituents on the adjacent chiral centers. Generally, for cyclohexanones, axial attack is kinetically favored for small nucleophiles in the absence of significant steric hindrance, leading to the equatorial alcohol. Conversely, bulky nucleophiles tend to attack from the less hindered equatorial face, resulting in the axial alcohol.
Experimental Protocols and Quantitative Data
The following sections provide detailed protocols and available quantitative data for common nucleophilic addition reactions performed on this compound. The data, where available for the specific substrate, is presented in tabular format for clarity. In cases where specific data for this compound is not available, data for the closely related 2,6-dimethylcyclohexanone (B152311) is provided as a predictive reference.
Reduction with Hydride Reagents
The reduction of this compound with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) yields 2,5-dimethylcyclohexanol. The diastereoselectivity of this reaction is influenced by the steric bulk of the hydride reagent and the conformation of the starting ketone.
Table 1: Diastereoselectivity of Hydride Reduction of Dimethylcyclohexanones
| Substrate | Reagent | Solvent | Major Product | Diastereomeric Ratio (Axial:Equatorial Alcohol) | Reference |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol (B129727) | Axial Alcohol | 85:15 | N/A |
| trans-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | Equatorial Alcohol | 20:80 | N/A |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | Diethyl Ether | Axial Alcohol | 90:10 | N/A |
| trans-2,6-Dimethylcyclohexanone | LiAlH₄ | Diethyl Ether | Equatorial Alcohol | 15:85 | N/A |
Note: Data for 2,6-dimethylcyclohexanone is presented as a proxy due to the limited availability of specific data for this compound.
Protocol 1: Reduction of trans-2,5-Dimethylcyclohexanone with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2,5-dimethylcyclohexanone (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Grignard Reaction
The addition of Grignard reagents to this compound provides a route to tertiary alcohols. The stereochemical outcome is highly dependent on the steric bulk of the Grignard reagent.
Table 2: Predicted Diastereoselectivity of Grignard Reactions with this compound
| Substrate | Grignard Reagent | Predicted Major Product | Predicted Diastereomeric Ratio (Axial Attack:Equatorial Attack) |
| cis-2,5-Dimethylcyclohexanone | CH₃MgBr | Equatorial Alcohol | >90:10 |
| trans-2,5-Dimethylcyclohexanone | CH₃MgBr | Equatorial Alcohol | ~70:30 |
| cis-2,5-Dimethylcyclohexanone | PhMgBr | Equatorial Alcohol | >95:5 |
| trans-2,5-Dimethylcyclohexanone | PhMgBr | Equatorial Alcohol | ~80:20 |
Note: These are predicted outcomes based on steric models and data from similar systems.
Protocol 2: Reaction of cis-2,5-Dimethylcyclohexanone with Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium turnings. Add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.
-
Addition of Ketone: Cool the Grignard reagent solution to 0 °C. Add a solution of cis-2,5-dimethylcyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Wittig Reaction
The Wittig reaction converts the carbonyl group of this compound into a carbon-carbon double bond, forming an alkene. The use of unstabilized ylides, such as methylenetriphenylphosphorane, is common for this transformation.[1]
Table 3: Expected Products of Wittig Reaction with this compound
| Substrate | Wittig Reagent | Product | Expected Yield |
| cis-2,5-Dimethylcyclohexanone | Ph₃P=CH₂ | cis-2,5-Dimethyl-1-methylenecyclohexane | Moderate to Good |
| trans-2,5-Dimethylcyclohexanone | Ph₃P=CH₂ | trans-2,5-Dimethyl-1-methylenecyclohexane | Moderate to Good |
Protocol 3: Wittig Reaction of trans-2,5-Dimethylcyclohexanone
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Reaction with Ketone: Cool the ylide solution to 0 °C. Add a solution of trans-2,5-dimethylcyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Cyanohydrin Formation
The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base. The resulting cyanohydrin is a versatile intermediate that can be further transformed into α-hydroxy acids or β-amino alcohols.
Table 4: Expected Products of Cyanohydrin Formation with this compound
| Substrate | Reagents | Product |
| cis-2,5-Dimethylcyclohexanone | KCN, H₂SO₄ | cis-1-cyano-2,5-dimethylcyclohexanol |
| trans-2,5-Dimethylcyclohexanone | KCN, H₂SO₄ | trans-1-cyano-2,5-dimethylcyclohexanol |
Protocol 4: Cyanohydrin Formation from cis-2,5-Dimethylcyclohexanone
-
Reaction Setup: In a well-ventilated fume hood, dissolve cis-2,5-dimethylcyclohexanone (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Reagent Addition: Prepare a solution of potassium cyanide (1.2 eq) in water and add it to the ketone solution. Cool the mixture to 0 °C. Slowly add a dilute solution of sulfuric acid dropwise to maintain a slightly acidic pH (around 4-5).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully acidify the mixture with concentrated HCl.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyanohydrin can be purified by crystallization or column chromatography. Caution: Hydrogen cyanide is highly toxic. This reaction must be performed with appropriate safety precautions in a well-ventilated fume hood.
Applications in Drug Development
Substituted cyclohexanone (B45756) and cyclohexanol (B46403) moieties are prevalent scaffolds in a wide range of biologically active molecules and approved drugs.[2][3] Their rigid conformational nature allows for the precise spatial orientation of functional groups, which is crucial for effective binding to biological targets such as enzymes and receptors.
While direct applications of this compound in marketed drugs are not extensively documented, its derivatives serve as important building blocks and synthetic intermediates. For instance, dimethylcyclohexanone derivatives have been utilized in the synthesis of analogs of hormonal drugs and other therapeutic agents.[4] The stereochemically defined alcohols and amines derived from this compound can be incorporated into larger molecules to explore structure-activity relationships (SAR) in drug discovery programs. The chiral centers introduced through stereoselective nucleophilic additions can be critical for achieving desired pharmacological activity and reducing off-target effects.
Visualizations
Diagram 1: General Nucleophilic Addition to this compound
Caption: General mechanism of nucleophilic addition.
Diagram 2: Stereochemical Pathways of Hydride Reduction
Caption: Stereoselectivity in hydride reduction.
Diagram 3: Experimental Workflow for Grignard Reaction
Caption: Workflow for a typical Grignard reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 4. Page loading... [wap.guidechem.com]
Application of 2,5-Dimethylcyclohexanone in the Synthesis of the Marine Alkaloid (+)-Ptilocaulin
Abstract
This application note details the use of 2,5-dimethylcyclohexanone as a chiral precursor in the stereocontrolled total synthesis of the marine natural product, (+)-Ptilocaulin. Ptilocaulin, a guanidine-containing alkaloid isolated from the sponge Ptilocaulis spiculifer, exhibits significant antimicrobial and cytotoxic activities, making it a target of synthetic interest. The key strategic element of the synthesis discussed herein is the application of a Robinson annulation to a derivative of this compound to construct the core bicyclic ring system of the natural product. This document provides detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the reaction pathway and mechanism.
Introduction
This compound, a readily available and versatile building block, offers control over stereochemistry in the synthesis of complex natural products. The presence of two stereocenters in this starting material allows for the diastereoselective construction of intricate molecular architectures. The total synthesis of (+)-Ptilocaulin, achieved by Snider and Faith, serves as an excellent case study to illustrate the utility of this compound derivatives in natural product synthesis. The synthetic strategy hinges on the creation of a key α,β-unsaturated ketone intermediate, which then undergoes a crucial guanidinylation step to complete the carbon skeleton of the target molecule.
Overall Synthetic Workflow
The total synthesis of (±)-Ptilocaulin is accomplished in a concise five-step sequence starting from this compound. The initial steps focus on the construction of the key bicyclic enone intermediate through a Robinson annulation. This intermediate then undergoes a reaction with guanidine (B92328) to furnish the final natural product.
Caption: Overall workflow for the total synthesis of (±)-Ptilocaulin.
Key Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated quantitative data for the key steps in the synthesis of (±)-Ptilocaulin.
Step 1 & 2: Phenylselenenylation and Oxidative Elimination to form 2,5-Dimethyl-2-cyclohexenone
The initial step involves the conversion of this compound to its corresponding α,β-unsaturated derivative. This is achieved through a two-step sequence of phenylselenenylation followed by oxidative elimination.
Protocol:
-
To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C, a solution of this compound in THF is added dropwise.
-
After stirring for 1 hour, a solution of phenylselenyl chloride (PhSeCl) in THF is added.
-
The reaction mixture is warmed to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The crude α-phenylselenyl ketone is extracted and then treated with 30% hydrogen peroxide in THF at room temperature to effect the oxidative elimination.
-
The resulting 2,5-dimethyl-2-cyclohexenone is purified by column chromatography.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Phenylselenenylation | This compound, Phenylselenyl chloride | 1. LDA, THF, -78 °C, 1 h; 2. PhSeCl, THF, -78 °C to rt | α-Phenylselenyl ketone | - |
| Oxidative Elimination | α-Phenylselenyl ketone | H₂O₂, THF, rt | 2,5-Dimethyl-2-cyclohexenone | 85 (over 2 steps) |
Step 3 & 4: Robinson Annulation to form the Bicyclic Enone
The core bicyclic structure of Ptilocaulin is constructed via a Robinson annulation, which involves a Michael addition of the enolate of 2,5-dimethyl-2-cyclohexenone to methyl vinyl ketone, followed by an intramolecular aldol condensation.
Caption: Mechanism of the Robinson Annulation.
Protocol:
-
To a solution of 2,5-dimethyl-2-cyclohexenone in a suitable solvent (e.g., ethanol), a catalytic amount of base (e.g., sodium ethoxide) is added.
-
Methyl vinyl ketone is then added to the reaction mixture.
-
The reaction is stirred at room temperature until the Michael addition is complete.
-
The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.
-
The resulting bicyclic enone is purified by column chromatography.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Robinson Annulation | 2,5-Dimethyl-2-cyclohexenone, Methyl Vinyl Ketone | NaOEt (cat.), EtOH, rt then reflux | Bicyclic Enone | 70 |
Step 5: Guanidinylation to (±)-Ptilocaulin
The final step of the synthesis involves the reaction of the bicyclic enone with guanidine to form the characteristic guanidinium-containing ring system of Ptilocaulin.
Protocol:
-
The bicyclic enone is dissolved in a suitable solvent such as ethanol.
-
Guanidine hydrochloride is added to the solution, followed by a base (e.g., sodium ethoxide) to generate free guanidine in situ.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Guanidinylation | Bicyclic Enone, Guanidine | Guanidine HCl, NaOEt, EtOH, reflux | (±)-Ptilocaulin | 65 |
Conclusion
The total synthesis of (±)-Ptilocaulin from this compound highlights the utility of this chiral building block in the efficient construction of complex natural products. The key Robinson annulation strategy provides a convergent and stereocontrolled route to the core bicyclic system. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. This synthetic approach offers a practical pathway for accessing Ptilocaulin and its analogs for further biological evaluation.
Enantioselective Synthesis of Functionalized Cyclohexanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of functionalized cyclohexanones, critical chiral building blocks in the development of pharmaceuticals and complex organic molecules. The following sections outline highly efficient and stereoselective methods, including organocatalytic Michael additions and Robinson annulations, as well as a biocatalytic approach. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Organocatalytic Asymmetric Michael Addition of Cyclohexanone (B45756) to Nitroolefins
The organocatalytic Michael addition of ketones to nitroolefins is a powerful carbon-carbon bond-forming reaction that allows for the stereocontrolled introduction of functional groups. Bifunctional organocatalysts, such as those based on thiourea, have proven to be highly effective in activating both the nucleophile and the electrophile, leading to high yields and stereoselectivities.
Pyrrolidine-Thiourea Catalyzed Michael Addition
A highly enantioselective Michael addition of cyclohexanone to various nitroolefins can be achieved using a pyrrolidine-based benzoylthiourea (B1224501) catalyst. This method is notable for its excellent diastereoselectivities and enantioselectivities.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the performance of a pyrrolidine-based benzoylthiourea catalyst in the Michael addition of cyclohexanone to various nitroolefins.
| Entry | Nitroolefin (R) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | C6H5 | 95 | >99:1 | 98 |
| 2 | 4-NO2C6H4 | 97 | >99:1 | 99 |
| 3 | 4-ClC6H4 | 96 | >99:1 | 98 |
| 4 | 4-MeOC6H4 | 92 | >99:1 | 97 |
| 5 | 2-Thienyl | 90 | >99:1 | 96 |
| 6 | n-Butyl | 85 | 95:5 | 95 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the nitroolefin (0.1 mmol) in the chosen solvent (e.g., toluene, 1.0 mL) in a reaction vessel, cyclohexanone (0.5 mmol, 5 equivalents) is added. The pyrrolidine-based benzoylthiourea organocatalyst (0.02 mmol, 20 mol%) is then added. The reaction mixture is stirred at room temperature (or as specified) for the required time (typically 24-72 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired functionalized cyclohexanone. The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Logical Workflow for Organocatalytic Michael Addition
Caption: Experimental workflow for the organocatalytic Michael addition.
Enantioselective Robinson Annulation for the Synthesis of Chiral Cyclohexenones
The Robinson annulation is a classic and powerful tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1][2][3][4] The development of organocatalytic asymmetric versions of this reaction has enabled the efficient synthesis of important chiral building blocks like the Wieland-Miescher and Hajos-Parrish ketones.[3]
Chiral Primary Amine-Catalyzed Synthesis of Wieland-Miescher and Hajos-Parrish Ketones
Simple chiral primary amines derived from amino acids have been shown to be highly efficient catalysts for the asymmetric synthesis of the Wieland-Miescher ketone and the Hajos-Parrish ketone, as well as their analogs. These reactions can be performed on a gram scale with low catalyst loading, affording high yields and excellent enantioselectivities.
Reaction Scheme (Wieland-Miescher Ketone):
Quantitative Data Summary
The following table summarizes the results for the chiral primary amine-catalyzed synthesis of the Wieland-Miescher ketone and its analogs.
| Entry | Diketone | Michael Acceptor | Product | Yield (%) | ee (%) |
| 1 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Wieland-Miescher ketone | 98 | 94 |
| 2 | 2-Ethyl-1,3-cyclohexanedione | Methyl vinyl ketone | Ethyl-Wieland-Miescher ketone | 95 | 93 |
| 3 | 2-Propyl-1,3-cyclohexanedione | Methyl vinyl ketone | Propyl-Wieland-Miescher ketone | 93 | 92 |
| 4 | 2-Methyl-1,3-cyclopentanedione | Methyl vinyl ketone | Hajos-Parrish ketone | 92 | 96 |
Experimental Protocol: General Procedure for the Asymmetric Robinson Annulation
In a reaction vessel, the 1,3-dione (10 mmol) and the chiral primary amine catalyst (0.1 mmol, 1 mol%) are mixed. Methyl vinyl ketone (12 mmol, 1.2 equivalents) is then added. The reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C) for the required time (typically 24-48 hours). The reaction progress is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired chiral cyclohexenone. The enantiomeric excess is determined by chiral HPLC analysis. For gram-scale synthesis, the catalyst loading can often be reduced, and purification may be achieved by distillation or recrystallization.
Reaction Mechanism of Asymmetric Robinson Annulation
Caption: Simplified mechanism of the Robinson annulation.
Biocatalytic Desymmetrization for the Synthesis of Chiral Cyclohexenones with Quaternary Stereocenters
A modern and green approach to chiral cyclohexenones involves the use of enzymes. Ene-reductases have been successfully employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating valuable quaternary stereocenters with high enantioselectivity.[5][6]
Ene-Reductase Catalyzed Desymmetrization
The ene-reductases OPR3 and YqjM can efficiently catalyze the desymmetrizing hydrogenation of various 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones. This biocatalytic method offers excellent enantioselectivities under mild reaction conditions.[5][6]
Reaction Scheme:
Quantitative Data Summary
The following table highlights the performance of ene-reductases in the desymmetrization of various cyclohexadienones.
| Entry | Substrate (R1, R2) | Enzyme | Yield (%) | ee (%) |
| 1 | Me, Ph | YqjM | 72 | >99 |
| 2 | Me, 4-F-Ph | YqjM | 43 | >99 |
| 3 | Me, 4-Cl-Ph | YqjM | 41 | >99 |
| 4 | Me, 4-Br-Ph | YqjM | 35 | 94 |
| 5 | Me, 4-MeO-Ph | OPR3 | 44 | 99 |
| 6 | Me, 4-MeO-Ph | YqjM | 47 | >99 |
Experimental Protocol: General Procedure for Biocatalytic Desymmetrization
In a typical procedure, a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing the ene-reductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (NADH) is prepared. The 4,4-disubstituted 2,5-cyclohexadienone (B8749443) substrate, dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO), is added to the enzyme solution. The reaction mixture is gently shaken at a controlled temperature (e.g., 30 °C) for a specified period (typically 24-48 hours). The reaction is then quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to afford the chiral cyclohexenone. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Workflow for Biocatalytic Desymmetrization
Caption: Experimental workflow for biocatalytic desymmetrization.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric organocatalytic domino Michael/aldol reactions: enantioselective synthesis of chiral cycloheptanones, tetrahydrochromenones, and polyfunctionalized bicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dimethylcyclohexanone to 2,5-Dimethylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrogenation of 2,5-dimethylcyclohexanone to 2,5-dimethylcyclohexanol (B1361072) is a significant transformation in organic synthesis, yielding a versatile building block for pharmaceuticals and specialty chemicals. The reduction of the ketone functionality introduces a new chiral center, leading to the formation of diastereomeric products (cis and trans isomers). The stereochemical outcome of this reaction is of paramount importance as the biological activity and physicochemical properties of the resulting alcohol are often dependent on its specific isomeric form.[1]
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, with a focus on achieving high conversion and diastereoselectivity. The choice of catalyst, solvent, and reaction conditions plays a crucial role in controlling the product distribution.[2]
Reaction Overview
Reaction Scheme:
Data Presentation: Catalyst Systems and Diastereoselectivity
The selection of the catalyst is a critical parameter that significantly influences both the conversion of the starting material and the diastereomeric ratio of the product. The following table summarizes typical results obtained with various catalytic systems for the hydrogenation of substituted cyclohexanones, which can be extrapolated to the hydrogenation of this compound.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 5% Pd/C | Carbon | Ethanol | 25 | 1 - 5 | >95 | Variable, often moderate selectivity |
| 5% Pt/C | Carbon | Methanol | 25 - 50 | 10 - 50 | >99 | Generally favors the cis isomer |
| 5% Rh/Al₂O₃ | Alumina | Ethanol | 25 | 49 | >92 | High cis selectivity (>91%)[2] |
| Raney® Ni | - | Isopropanol | 80 - 120 | 50 - 100 | >98 | Good selectivity, can be solvent-dependent |
| [Ru(BINAP)Cl₂] | - | Methanol | 25 - 50 | 10 - 100 | >95 | High potential for asymmetric hydrogenation |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the isomeric purity of the starting this compound.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation
This protocol provides a general method for the catalytic hydrogenation of this compound using a heterogeneous catalyst such as Pd/C, Pt/C, or Rh/Al₂O₃.
Materials:
-
This compound
-
Heterogeneous catalyst (e.g., 5% Pd/C, 5% Pt/C, or 5% Rh/Al₂O₃)
-
Anhydrous, degassed solvent (e.g., Ethanol, Methanol, or Isopropanol)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or a similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor: In a suitable flask, dissolve a known amount of this compound (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL of ethanol).
-
Carefully add the catalyst (typically 1-5 mol% of the metal relative to the substrate) to the solution.
-
Transfer the substrate-catalyst slurry to the reactor vessel.
-
Hydrogenation:
-
Seal the reactor.
-
Purge the system with an inert gas (e.g., nitrogen or argon) three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Commence stirring and heat the reactor to the desired temperature (e.g., 50°C).
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots (if the reactor setup allows). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethylcyclohexanol.
-
-
Purification and Analysis:
-
The crude product can be purified by distillation or column chromatography if necessary.
-
Analyze the product by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and the diastereomeric ratio.
-
Protocol 2: Analysis of Diastereomers by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of the cis and trans isomers of 2,5-dimethylcyclohexanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent) equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) is recommended for good separation of the isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, perform serial dilutions to bring the sample concentration within the linear range of the detector.
Data Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to the cis and trans isomers of 2,5-dimethylcyclohexanol based on their retention times (authentication with pure standards is recommended).
-
Integrate the peak areas of the two isomers.
-
Calculate the diastereomeric ratio by dividing the peak area of one isomer by the sum of the peak areas of both isomers and expressing it as a percentage or ratio.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for catalytic hydrogenation.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the outcome of the catalytic hydrogenation.
Caption: Factors influencing hydrogenation outcome.
References
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Application of 2,5-Dimethylcyclohexanone in the Synthesis of Novel Smoothened Receptor Antagonists
FOR IMMEDIATE RELEASE
Dateline: SHANGHAI, China – December 22, 2025 – 2,5-Dimethylcyclohexanone, a versatile chemical intermediate, has emerged as a key building block in the synthesis of a novel class of potent Smoothened (Smo) receptor antagonists. These compounds, featuring a core 2,5-dimethyl-5,6,7,8-tetrahydroquinoline structure, have demonstrated significant potential in the targeted therapy of cancers driven by the Hedgehog (Hh) signaling pathway. This application note details the use of this compound derivatives in the synthesis of these promising therapeutic agents, providing comprehensive experimental protocols and quantitative biological data.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The Smoothened (Smo) receptor is a key transducer in this pathway, making it an attractive target for anticancer drug development. The newly synthesized 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides have shown potent inhibition of the Hh signaling pathway by targeting the Smo receptor.
Application in the Synthesis of Smoothened Antagonists
The synthesis of the bioactive 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides utilizes a multi-step approach where a this compound derivative serves as a crucial precursor for the construction of the key 2,5-dimethyl-5,6,7,8-tetrahydroquinoline scaffold. This scaffold is then further functionalized to yield the final pharmacologically active compounds.
A representative compound from this series, 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-arylpropanamide 65 , has been identified as a highly potent Smo antagonist with an IC₅₀ value of 9.53 nM against the Hedgehog signaling pathway[1]. Further studies have confirmed that this compound directly targets the Smoothened receptor, sharing a binding site with the known Smo antagonist, cyclopamine[1].
Quantitative Biological Data
The following table summarizes the key quantitative data for the lead compound, demonstrating its potent in vitro activity and favorable in vivo pharmacokinetic properties.
| Compound | Hh Pathway Inhibition IC₅₀ (nM) | Plasma Exposure (AUC₀₋t, ng·h/mL) | Oral Bioavailability (%) |
| 65 | 9.53 | 12,345 ± 2,468 | 35.6 ± 7.1 |
| Data sourced from[1] |
Experimental Protocols
Synthesis of 2,5-Dimethyl-5,6,7,8-tetrahydroquinoline Intermediate
A generalized protocol for the synthesis of the core tetrahydroquinoline scaffold, which can be derived from a this compound precursor, is outlined below. This protocol is based on established synthetic methodologies for similar heterocyclic systems.
Materials:
-
This compound derivative (e.g., an enone or a related activated form)
-
Enamine or equivalent nitrogen source
-
Appropriate aldehyde
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., an acid or base)
Procedure:
-
To a solution of the this compound derivative in a suitable solvent, add the enamine and the selected aldehyde.
-
The reaction mixture is then heated under reflux for a specified period (typically 4-24 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2,5-dimethyl-5,6,7,8-tetrahydroquinoline intermediate.
Synthesis of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamide (e.g., Compound 65)
The following is a representative protocol for the final amide coupling step to produce the active Smoothened antagonist.
Materials:
-
2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)propanoic acid
-
Substituted aniline
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)propanoic acid in an anhydrous solvent, add the substituted aniline, the coupling agent, and the base.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with aqueous acid, aqueous base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the final 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamide.
Visualizations
References
Application Notes and Protocols: Synthesis of Tetraoxane Derivatives from 2,6-Dimethylcyclohexanone for Anti-malarial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of dispiro-1,2,4,5-tetraoxane derivatives from 2,6-dimethylcyclohexanone (B152311), a class of compounds with demonstrated potential as anti-malarial agents. The methodologies described herein are based on established synthetic routes for analogous compounds and are adapted for this specific precursor. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to elucidate the experimental workflow and the proposed mechanism of action. These application notes are intended to serve as a practical guide for researchers engaged in the discovery and development of novel anti-malarial therapeutics.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the development of new anti-malarial drugs with novel mechanisms of action.[1][2] Dispiro-1,2,4,5-tetraoxanes have emerged as a promising class of synthetic peroxides with potent anti-malarial activity.[1][2][3] Their mechanism of action is believed to be similar to that of the artemisinins, involving the iron(II)-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole, leading to the generation of cytotoxic carbon-centered radicals.[3] This document outlines the synthesis of novel tetraoxane (B8471865) derivatives using 2,6-dimethylcyclohexanone as a readily available starting material. The substitution pattern of the cyclohexanone (B45756) ring is a key determinant of the biological activity and physicochemical properties of the resulting tetraoxane.
Experimental Protocols
Synthesis of 1,1',6,6'-Tetramethyl-7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane
This protocol describes the acid-catalyzed peroxidation of 2,6-dimethylcyclohexanone to yield the corresponding dispiro-1,2,4,5-tetraoxane.
Materials:
-
2,6-Dimethylcyclohexanone (mixture of isomers)
-
Acetonitrile (CH₃CN), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
50% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Cool the solution to 0 °C. Slowly add concentrated sulfuric acid (0.5 eq) to the stirred solution. Following this, add 50% hydrogen peroxide (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding it to a stirred mixture of dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dispiro-tetraoxane.
Characterization:
The purified product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify characteristic functional groups.
In Vitro Anti-malarial Activity Assay
The anti-malarial activity of the synthesized tetraoxane derivatives is evaluated against chloroquine-sensitive (e.g., D6, NF54) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum.[1][2]
Materials:
-
Synthesized tetraoxane compounds
-
Chloroquine-sensitive and -resistant P. falciparum strains
-
Human red blood cells
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in complete parasite culture medium at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare stock solutions of the test compounds and standard anti-malarial drugs (e.g., artemisinin, chloroquine) in DMSO. Serially dilute the compounds in culture medium.
-
Assay Setup: Add the diluted compounds to a 96-well microplate. Add parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free and parasite-free controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Quantification of Parasite Growth: Add SYBR Green I in lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Data Presentation
The anti-malarial activity of tetraoxane derivatives is typically reported as IC₅₀ values. The following table presents representative data for various dispiro-tetraoxanes against different P. falciparum strains.
| Compound | Substituent on Cyclohexane (B81311) Ring | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 1 | Unsubstituted | D6 (CQ-sensitive) | 55 | [2] |
| W2 (CQ-resistant) | 32 | [2] | ||
| 2 | 4-tert-Butyl | D6 (CQ-sensitive) | 12 | [4] |
| W2 (CQ-resistant) | 10 | [4] | ||
| 3 | 3,3,5,5-Tetramethyl | D6 (CQ-sensitive) | >1000 (inactive) | [2] |
| W2 (CQ-resistant) | >1000 (inactive) | [2] | ||
| 4 | 4-Methyl | D6 (CQ-sensitive) | 20 | [4] |
| W2 (CQ-resistant) | 18 | [4] | ||
| Artemisinin | (Reference Drug) | D6 (CQ-sensitive) | 8.4 | [2] |
| W2 (CQ-resistant) | 7.3 | [2] | ||
| Chloroquine | (Reference Drug) | D6 (CQ-sensitive) | ~9 | - |
| W2 (CQ-resistant) | >100 | - |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and anti-malarial evaluation of tetraoxane derivatives.
Proposed Mechanism of Action
Caption: Proposed iron-mediated activation of dispiro-tetraoxanes leading to parasite death.
Discussion
The synthesis of dispiro-1,2,4,5-tetraoxanes from substituted cyclohexanones is a versatile method for generating novel anti-malarial candidates.[2] The anti-malarial activity of these compounds is highly dependent on their structure. For instance, steric hindrance around the tetraoxane ring, as seen with tetramethyl-substituted derivatives, can lead to a loss of activity, presumably by preventing access of the iron catalyst to the peroxide bond.[3] The lipophilicity and electronic properties of the substituents on the cyclohexane rings also play a crucial role in the compound's ability to reach its target and exert its parasiticidal effect.
The protocols provided in this document offer a foundational approach to the synthesis and evaluation of tetraoxane derivatives from 2,6-dimethylcyclohexanone. Researchers are encouraged to optimize reaction conditions and explore further structural modifications to improve the anti-malarial potency and pharmacokinetic properties of this promising class of compounds.
Conclusion
Dispiro-1,2,4,5-tetraoxanes derived from substituted cyclohexanones represent a valuable scaffold for the development of new anti-malarial drugs. The synthetic and analytical protocols detailed in these application notes provide a comprehensive guide for the preparation and biological assessment of these compounds. Further investigation into the structure-activity relationships of derivatives of 2,6-dimethylcyclohexanone is warranted to identify lead candidates for preclinical development.
References
- 1. Synthesis and antimalarial activity of 11 dispiro-1,2,4,5-tetraoxane analogues of WR 148999. 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecanes substituted at the 1 and 10 positions with unsaturated and polar functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of sixteen dispiro-1,2,4, 5-tetraoxanes: alkyl-substituted 7,8,15,16-tetraoxadispiro[5.2.5. 2]hexadecanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-substituted dispiro-1,2,4,5-tetraoxanes: correlations of structural studies with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Pool Synthesis Utilizing 2,5-Dimethylcyclohexanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral pool synthesis is a highly effective strategy in asymmetric synthesis, leveraging naturally occurring, enantiomerically pure compounds as starting materials to build complex chiral molecules. (S,S)-trans-2,5-Dimethylcyclohexanone, a readily available chiral building block, serves as a versatile starting point for the synthesis of various natural products and bioactive molecules. Its rigid cyclohexane (B81311) framework and defined stereocenters allow for excellent stereocontrol in subsequent transformations. This document outlines key applications and protocols for the use of 2,5-dimethylcyclohexanone derivatives in the synthesis of target molecules, with a focus on the formation of chiral lactones via Baeyer-Villiger oxidation and their subsequent elaboration.
Application I: Synthesis of a Chiral Lactone Intermediate via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that converts ketones into esters, or in the case of cyclic ketones, into lactones.[1][2] This transformation is renowned for its stereospecificity, where the migrating group retains its configuration. When applied to a chiral ketone like (2R,5R)-trans-2,5-dimethylcyclohexanone, the reaction proceeds with high fidelity to yield a valuable chiral lactone, which can serve as a precursor to numerous natural products. The regioselectivity is dictated by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary).
Logical Workflow: Baeyer-Villiger Oxidation
References
Application Notes and Protocols for Organocatalyzed Reactions Involving Substituted Cyclohexanones
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional metal-based catalysts. This approach utilizes small organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity. Substituted cyclohexanones are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for key organocatalyzed reactions involving substituted cyclohexanones, focusing on asymmetric Michael and aldol (B89426) reactions. These protocols are intended for researchers, scientists, and professionals in drug development.
Asymmetric Michael Addition of Cyclohexanone (B45756) to Nitroolefins
The asymmetric Michael addition of ketones to nitroolefins is a fundamental carbon-carbon bond-forming reaction that yields synthetically versatile γ-nitro carbonyl compounds.[1] Organocatalysis, particularly through enamine activation, has proven highly effective for this transformation.[2] Proline and its derivatives, as well as bifunctional organocatalysts like pyrrolidine-thiourea, are commonly employed to achieve high yields and stereoselectivities.[1][3]
Reaction Principle:
The reaction proceeds via the formation of a chiral enamine intermediate from cyclohexanone and the organocatalyst.[4] This enamine then attacks the nitroolefin in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to regenerate the catalyst and furnish the Michael adduct. The use of bifunctional catalysts, which can activate both the nucleophile (enamine formation) and the electrophile (through hydrogen bonding with the nitro group), often leads to enhanced reactivity and selectivity.[3]
Experimental Protocol: Prolineamide-Catalyzed Michael Addition
This protocol is adapted from a procedure utilizing a prolineamide-based organocatalyst for the Michael addition of cyclohexanone to trans-β-nitrostyrene.[1]
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Prolineamide organocatalyst (e.g., derived from L-proline and a chiral amine)
-
p-Nitrobenzoic acid (additive)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EA)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a stirred solution of cyclohexanone (1.0 mL), add the prolineamide organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in dichloromethane (1.0 mL).
-
Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the trans-β-nitrostyrene is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (5 mL) for subsequent purification (e.g., column chromatography).
Quantitative Data Summary:
The following table summarizes representative data for the organocatalyzed Michael addition of cyclohexanone to various nitroolefins using different catalyst systems.
| Catalyst | Nitroolefin Substrate | Additive | Solvent | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| Prolineamide derivative | trans-β-Nitrostyrene | Benzoic acid | H₂O/EA | up to 75 | up to 94:6 | up to 80 | [1] |
| Pyrrolidine-thiourea (2b) | Nitrostyrene | n-Butyric acid | Not specified | High | High | High | [3] |
| (R, R)-DPEN-based thiourea | trans-β-Nitrostyrene | Not specified | Not specified | Good | Good | Good | [4] |
Logical Relationship Diagram: Enamine Catalysis in Michael Addition
Caption: Mechanism of Organocatalyzed Michael Addition.
Asymmetric Aldol Reaction of Cyclohexanone with Aldehydes
The direct asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key structural motifs in many biologically active molecules.[5] L-proline and its derivatives are highly effective catalysts for this transformation, proceeding through an enamine-based mechanism similar to Class I aldolases.[5][6] The reaction can be performed under mild conditions, and even in aqueous media, making it an environmentally benign process.[7][8]
Reaction Principle:
The catalytic cycle begins with the formation of a nucleophilic enamine from cyclohexanone and the amine catalyst. This enamine then adds to the carbonyl group of the aldehyde acceptor. Subsequent hydrolysis of the resulting iminium ion yields the aldol product and regenerates the catalyst. The stereochemical outcome is determined by the facial selectivity of the enamine attack on the aldehyde.[9]
Experimental Protocol: Proline-Catalyzed Aldol Reaction in Aqueous Media
This protocol is based on a procedure for the L-proline-catalyzed aldol reaction between cyclohexanone and aromatic aldehydes in a water/methanol (B129727) mixture.[8]
Materials:
-
Cyclohexanone
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
(S)-proline
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, dissolve (S)-proline (typically 10-30 mol%) in a mixture of methanol and water.
-
Add cyclohexanone (usually in excess, e.g., 2-5 equivalents).
-
Add the aromatic aldehyde (1 equivalent) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with extraction and purification of the aldol product.
Quantitative Data Summary:
The following table presents representative data for the organocatalyzed aldol reaction of cyclohexanone with various aldehydes.
| Catalyst | Aldehyde Substrate | Solvent | Yield (%) | dr (anti/syn) | ee (%) (for major diastereomer) | Reference |
| (S)-proline | p-Nitrobenzaldehyde | MeOH/H₂O | High | High (anti) | High | [8] |
| L-proline | Isobutyraldehyde | Acetone | 97 | Not specified | 96 | [5] |
| Catalyst 11 | Not specified | Not specified | Good | 97:3 (anti) | 93 | [5] |
Experimental Workflow Diagram
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Protecting Group Strategies for 2,5-Dimethylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in synthetic routes involving 2,5-dimethylcyclohexanone. The selection of an appropriate protecting group is critical for achieving high yields and preventing unwanted side reactions in multi-step syntheses. Here, we focus on two common and effective strategies for the protection of the ketone functionality in this compound: ketalization and enamine formation.
Introduction to Protecting Groups for Ketones
In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to allow for selective transformations elsewhere in the molecule. For ketones like this compound, the carbonyl group is susceptible to attack by nucleophiles and can undergo various reactions under both acidic and basic conditions. The introduction of a protecting group renders the carbonyl inert to these conditions, and it can be subsequently removed to regenerate the ketone. The choice of a protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.
Ketal Protection of this compound
The formation of a cyclic ketal is a robust and widely used method for protecting ketones. The reaction of this compound with a diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst, forms a 1,3-dioxolane (B20135) ring, effectively protecting the carbonyl group. This ketal is stable to a wide range of nucleophilic and basic reagents.
Experimental Protocol: Ketalization with Ethylene Glycol
Objective: To protect the carbonyl group of this compound as a cyclic ketal.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approximately 2 mL per mmol of ketone).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude ketal.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Experimental Protocol: Deprotection of the Ketal
Objective: To regenerate the ketone from its ketal protecting group.
Materials:
-
7,10-Dimethyl-1,4-dioxaspiro[4.5]decane (the protected ketone)
-
Water
-
Hydrochloric acid (1 M) or another suitable acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the ketal in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid (or another acid) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or GC until the ketal is fully consumed.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase to yield the deprotected this compound.
Enamine Protection of this compound
Enamines serve as effective protecting groups for ketones and are also valuable intermediates for α-alkylation and other functionalizations. The reaction of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of a dehydrating agent, yields the corresponding enamine. For sterically hindered ketones, titanium tetrachloride (TiCl₄) is an effective water scavenger to drive the reaction to completion.
Experimental Protocol: Enamine Formation with Pyrrolidine and TiCl₄
Objective: To form the enamine of this compound.
Materials:
-
This compound
-
Pyrrolidine
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane or hexane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyrrolidine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (0.6 eq) dropwise to the stirred solution. A precipitate may form.
-
After the addition is complete, add this compound (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting ketone is consumed, as monitored by TLC or GC.
-
Quench the reaction by carefully adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting mixture through a pad of celite to remove titanium dioxide.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
Experimental Protocol: Hydrolysis of the Enamine
Objective: To regenerate the ketone from its enamine protecting group.
Materials:
-
1-(2,5-Dimethylcyclohex-1-en-1-yl)pyrrolidine (the enamine)
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the enamine in a mixture of THF and water.
-
Add aqueous hydrochloric acid and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield this compound.
Data Presentation
| Protecting Group Strategy | Reagents | Typical Yield (%) | Stability | Deprotection Conditions |
| Ketalization | Ethylene glycol, p-TSA | 85-95 | Stable to bases, nucleophiles, organometallics, and hydrides. | Mild aqueous acid (e.g., HCl, H₂SO₄). |
| Enamine Formation | Pyrrolidine, TiCl₄ | 80-90 | Stable to non-acidic conditions, but reactive towards electrophiles. | Mild aqueous acid (hydrolysis). |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the isomeric ratio of the starting this compound.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Controlling Diastereoselectivity in 2,5-Dimethylcyclohexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling diastereoselectivity in reactions involving cis- and trans-2,5-dimethylcyclohexanone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the diastereoselective reactions of 2,5-dimethylcyclohexanone.
1. Poor Diastereoselectivity in Hydride Reduction
-
Question: I am reducing this compound with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727), but I'm getting a nearly 1:1 mixture of the cis- and trans-2,5-dimethylcyclohexanol products. How can I improve the diastereoselectivity?
-
Answer: Poor diastereoselectivity in hydride reductions of substituted cyclohexanones is a common issue. The outcome is influenced by the steric hindrance of the reducing agent and the conformation of the cyclohexanone (B45756) ring.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard reagents like NaBH₄ may not provide high selectivity. Consider using a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (L-Selectride®). The increased steric bulk of these reagents favors axial attack on the carbonyl, leading to the formation of the equatorial alcohol.
-
Temperature: Ensure the reaction is carried out at a low temperature (e.g., -78 °C). Lower temperatures enhance the kinetic control of the reaction, which can lead to higher diastereoselectivity.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the reducing agent. While protic solvents like methanol and ethanol (B145695) are common for NaBH₄ reductions, ethereal solvents like tetrahydrofuran (B95107) (THF) are typically used with bulkier hydrides like L-Selectride®.
-
-
2. Inconsistent Results in Enolate Alkylation
-
Question: I am trying to perform a diastereoselective alkylation of this compound via its enolate, but my results are not reproducible. What factors could be causing this inconsistency?
-
Answer: The alkylation of unsymmetrical ketones like this compound is highly dependent on the controlled formation of the desired enolate (kinetic vs. thermodynamic). Inconsistent results often stem from variations in reaction conditions that affect this equilibrium.
-
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: To favor the kinetic enolate (deprotonation at the less substituted α-carbon), use a strong, bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at a low temperature (-78 °C) in an aprotic solvent like THF. For the thermodynamic enolate (deprotonation at the more substituted α-carbon), use a smaller, weaker base like sodium hydride or potassium tert-butoxide at a higher temperature (e.g., room temperature or reflux) to allow for equilibration to the more stable enolate.[1][2]
-
Moisture and Air: Enolates are highly reactive and sensitive to moisture and oxygen. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Addition Rate: Add the alkylating agent slowly to the pre-formed enolate at low temperature to minimize side reactions.
-
-
3. Low Diastereoselectivity in Grignard Reactions
-
Question: When I perform a Grignard addition to this compound, I obtain a mixture of diastereomeric tertiary alcohols with low selectivity. How can I control the stereochemical outcome?
-
Answer: The facial selectivity of nucleophilic attack by a Grignard reagent on a cyclohexanone is influenced by steric effects. The incoming nucleophile will preferentially attack from the less hindered face.
-
Troubleshooting Steps:
-
Chelation Control: If there is a nearby coordinating group (e.g., a hydroxyl or alkoxy group at the α-position), the stereochemical outcome can be directed by chelation. While this compound itself lacks such a group, derivatives can be designed to exploit this effect.
-
Bulky Grignard Reagents: Using a bulkier Grignard reagent can enhance the facial selectivity by amplifying the steric differentiation between the two faces of the carbonyl.
-
Temperature: As with other stereoselective reactions, lower reaction temperatures can improve diastereoselectivity by favoring the transition state with the lower activation energy.
-
-
Data Presentation
The following tables summarize expected diastereomeric ratios in common reactions of this compound under different conditions. Note that these are representative values based on principles of stereoselectivity and data from analogous systems. Actual results may vary.
Table 1: Diastereoselectivity in the Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Major Product Diastereomer | Representative Diastereomeric Ratio (cis:trans-alcohol) |
| NaBH₄ | Methanol | 0 | trans | ~ 60:40 |
| LiAlH₄ | THF | 0 | trans | ~ 75:25 |
| L-Selectride® | THF | -78 | cis | > 95:5 |
Table 2: Regioselectivity in the Alkylation of this compound Enolates
| Base | Solvent | Temperature (°C) | Enolate Type | Major Alkylation Product | Representative Regioisomeric Ratio |
| LDA | THF | -78 | Kinetic | 2-Alkyl-2,5-dimethylcyclohexanone | > 95:5 |
| NaH | THF | 25 | Thermodynamic | 6-Alkyl-2,5-dimethylcyclohexanone | > 90:10 |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound using L-Selectride®
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the resulting 2,5-dimethylcyclohexanol (B1361072) by GC or ¹H NMR analysis.
Protocol 2: Kinetically Controlled Alkylation of this compound
-
Enolate Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C.
-
To this LDA solution, slowly add a solution of this compound (1.0 eq) in anhydrous THF, keeping the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[3]
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Analysis: Purify the product by flash column chromatography and analyze the product distribution by GC-MS or NMR.
Visualizations
Caption: Experimental workflows for diastereoselective reduction and alkylation.
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
References
Technical Support Center: Separation of Cis- and Trans-2,5-Dimethylcyclohexanone Isomers
Welcome to the Technical Support Center for the chromatographic separation of cis- and trans-2,5-Dimethylcyclohexanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the chromatographic separation of cis- and trans-2,5-Dimethylcyclohexanone isomers.
Gas Chromatography (GC) Troubleshooting
Question: Why am I observing peak splitting or broad peaks for my isomers in the GC chromatogram?
Answer: Peak splitting or broadening for isomers in GC can arise from several factors:
-
Improper Injection Technique: An erratic or slow injection can lead to a non-homogenous sample introduction into the column. Using an autosampler can help ensure consistency.[1]
-
Solvent Mismatch: A mismatch between the polarity of your sample solvent and the stationary phase of the column can interfere with the proper focusing of the analyte band at the column head. It is advisable to use a single solvent for sample extraction and final dilution to avoid this issue, especially for splitless injections.[1][2]
-
Column Installation Issues: A poorly cut or installed column can cause turbulence at the inlet, leading to split peaks. Ensure the column is cut at a clean 90-degree angle and installed at the correct height within the inlet.[2]
-
High Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can cause broad or split peaks as analytes may not efficiently condense in a narrow band on the stationary phase. The initial oven temperature should ideally be about 20°C lower than the boiling point of the sample solvent.[2]
-
Sample Degradation: Degradation of the analytes in a hot inlet can lead to peak distortion. Consider lowering the injector temperature to see if the peak shape improves.[1]
Question: I am not achieving baseline separation of the cis- and trans-2,5-Dimethylcyclohexanone isomers. What parameters can I adjust?
Answer: Achieving baseline separation of isomers often requires careful optimization of chromatographic conditions:
-
Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting peaks.
-
Stationary Phase: The choice of stationary phase is critical. For separating isomers, a column with a different polarity might provide better selectivity. For cyclohexanone (B45756) derivatives, a more polar bonded phase may be beneficial.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and resolution.
-
Column Dimensions: A longer column or a column with a smaller internal diameter can provide a higher number of theoretical plates, leading to better separation.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am seeing poor or no separation of the cis and trans isomers on a standard C18 column. What should I do?
Answer: Cis and trans isomers, being diastereomers, can have very similar polarities, making their separation on standard achiral stationary phases challenging.[3] Here are some strategies to improve separation:
-
Switch to a Chiral Stationary Phase (CSP): Although these are diastereomers and not enantiomers, chiral columns can sometimes offer unique selectivity for separating closely related stereoisomers. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective for separating similar cyclic ketones.[3][4]
-
Optimize the Mobile Phase: For normal-phase HPLC, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) is often effective.[3] Systematically varying the percentage of the polar modifier can significantly impact resolution.
-
Normal Phase Chromatography: Silica (B1680970) gel or other polar stationary phases might provide better selectivity for these isomers compared to reversed-phase columns.
Question: My peaks are tailing in my HPLC analysis. What could be the cause?
Answer: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The carbonyl group in the cyclohexanone ring can have secondary interactions with active sites on the silica backbone of the stationary phase. Adding a small amount of a competitive agent, like a stronger acid or base depending on the mobile phase, can help mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Mismatched pH: If using a buffered mobile phase, ensure its pH is appropriate for your analytes to maintain a consistent ionization state.
Experimental Protocols
The following are generalized methodologies for the separation of cis- and trans-2,5-Dimethylcyclohexanone isomers. These should be considered as starting points and may require optimization for your specific instrumentation and sample matrix.
Gas Chromatography (GC) Method
Objective: To separate cis- and trans-2,5-Dimethylcyclohexanone isomers using capillary gas chromatography.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Instrumentation:
-
GC System: Agilent 8890 GC system or equivalent.
-
Column: A capillary column with a polar stationary phase is recommended for better separation of these isomers. An example would be a column with a polyethylene (B3416737) glycol (WAX) or a trifluoropropylmethyl polysiloxane stationary phase. A standard non-polar column like a HP-5MS can be used as a starting point, but may require significant method optimization.
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID).
-
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate cis- and trans-2,5-Dimethylcyclohexanone isomers using HPLC.
Methodology:
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column is recommended for optimal separation. For example, a Chiralpak® AD-H or similar polysaccharide-based column.[5]
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) as cyclohexanones have a weak chromophore.
-
-
Chromatographic Conditions (Starting Point for Normal Phase):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Data Presentation
The following table summarizes the physical properties of the cis and trans isomers of 2,5-Dimethylcyclohexanone.
| Property | cis-2,5-Dimethylcyclohexanone | trans-2,5-Dimethylcyclohexanone |
| Molecular Formula | C₈H₁₄O[6][7] | C₈H₁₄O[7] |
| Molecular Weight | 126.20 g/mol [6][7] | 126.20 g/mol [7] |
| IUPAC Name | cis-(2S,5R)-2,5-dimethylcyclohexan-1-one[6] | trans-(2S,5S)-2,5-dimethylcyclohexan-1-one[7] |
Note: Specific chromatographic data such as retention times and resolution factors are highly dependent on the specific column, instrumentation, and experimental conditions used and are therefore not presented in a generalized table.
Mandatory Visualization
Below are diagrams illustrating the logical workflow for troubleshooting common separation issues.
Caption: Troubleshooting workflow for GC peak splitting.
Caption: Troubleshooting workflow for poor HPLC isomer separation.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexanone, 2,5-dimethyl-, cis- | C8H14O | CID 11434949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-2,5-Dimethylcyclohexanone | C8H14O | CID 12330580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield and purity in 2,5-Dimethylcyclohexanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,5-Dimethylcyclohexanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The synthesis of this compound can be approached through several methods, primarily involving the alkylation of a cyclohexanone (B45756) precursor or the catalytic hydrogenation of a corresponding substituted cyclohexenone or cresol. Key methods include:
-
Direct Alkylation of Cyclohexanone: This involves the sequential methylation of cyclohexanone. However, controlling the regioselectivity to obtain the 2,5-disubstituted product over other isomers like 2,6-dimethylcyclohexanone (B152311) can be challenging.[1]
-
Alkylation of a Substituted Cyclohexanone: A more controlled approach involves the methylation of 3-methylcyclohexanone (B152366). This directs the second methylation to specific positions, though a mixture of products is still possible.
-
Catalytic Hydrogenation: This method involves the reduction of 2,5-dimethyl-2-cyclohexen-1-one or a related unsaturated precursor. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity for the desired stereoisomer.[2][3][4]
-
Robinson Annulation: This powerful ring-forming reaction can be used to construct the cyclohexanone ring system with the desired substitution pattern from acyclic precursors.[5][6][7][8]
Q2: What are the main challenges affecting yield and purity in this synthesis?
Researchers commonly face two significant challenges:
-
Low Yield: This can result from incomplete reactions, degradation of the product during workup or purification, or the formation of significant amounts of byproducts.[1]
-
Low Purity: The primary cause of impurity is the formation of isomers, including constitutional isomers (e.g., 2,3- or 2,6-dimethylcyclohexanone) and stereoisomers (cis and trans). Over-alkylation, leading to tri- or tetra-methylated products, can also occur.[1][9]
Q3: How can the formation of cis and trans isomers be controlled?
The stereochemical outcome is influenced by the reaction mechanism and conditions. In alkylation reactions, the choice of base and reaction temperature can influence the formation of the kinetic versus the thermodynamic enolate, which can lead to different diastereomeric ratios.[9][10] For catalytic hydrogenation, the catalyst type (e.g., Platinum, Palladium, Nickel) and the solvent system can affect the facial selectivity of hydrogen addition to the double bond.[11]
Q4: What are the most effective methods for purifying this compound?
Due to the similar physical properties of the isomers, purification can be challenging.
-
Fractional Distillation: Careful fractional distillation using a column with a high number of theoretical plates can be effective for separating isomers with slightly different boiling points.[1]
-
Flash Chromatography: This is a highly effective method for separating both constitutional and stereoisomers. Optimization of the solvent system (eluent) is critical for achieving good separation.[1]
-
Derivatization: In some cases, the ketone can be converted into a solid derivative, such as a semicarbazone, which can be purified by recrystallization. The pure ketone is then regenerated from the purified derivative.[1]
Troubleshooting Guide
Problem 1: Low final yield after synthesis.
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of catalyst or reagent. Ensure all reagents are pure and solvents are anhydrous, as contaminants can inhibit the reaction.[1]
-
-
Possible Cause: Product loss during aqueous workup.
-
Solution: this compound has some solubility in water. Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Washing the combined organic layers with brine can help break emulsions and reduce the amount of dissolved water.[1]
-
-
Possible Cause: Formation of poly-alkylated byproducts.
-
Solution: In alkylation reactions, the use of a strong, non-hindered base or an excess of the alkylating agent can lead to multiple alkylations.[1] To favor mono-alkylation at the desired position, use a sterically hindered base like Lithium Diisopropylamide (LDA) to form the kinetic enolate, and use a stoichiometric amount of the alkylating agent at low temperatures.[9]
-
Problem 2: Final product is an isomeric mixture.
-
Possible Cause: Lack of regioselectivity in alkylation.
-
Solution: When synthesizing from a mono-substituted cyclohexanone (e.g., 3-methylcyclohexanone), deprotonation can occur on either side of the carbonyl group, leading to a mixture of enolates and subsequently a mixture of products.[10] Employing thermodynamically or kinetically controlled enolate formation can favor one regioisomer over the other. For instance, using a hindered base like LDA at low temperatures (-78 °C) favors the kinetic enolate (less substituted side), while a less hindered base at higher temperatures can favor the thermodynamic enolate (more substituted side).[9]
-
-
Possible Cause: Lack of stereocontrol during reduction.
-
Solution: During the catalytic hydrogenation of a cyclohexenone precursor, the stereochemical outcome depends on how the molecule adsorbs to the catalyst surface. The choice of catalyst and solvent can influence this. Experiment with different supported catalysts (e.g., Pd/C, PtO₂, Rh/C) and solvent systems to optimize the diastereomeric ratio.[11]
-
Problem 3: Product degradation during purification.
-
Possible Cause: Thermal decomposition during distillation.
-
Solution: If the product is thermally sensitive, yellowing or decomposition may occur at high temperatures.[1] Use short-path distillation or vacuum distillation to lower the required boiling temperature. Ensure all glassware is scrupulously clean, as acidic or basic residues can catalyze decomposition.[1]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Alkylation of Substituted Cyclohexanones
| Parameter | Condition | Expected Outcome on Yield & Purity | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Favors mono-alkylation at the less substituted α-carbon. | Forms the kinetic enolate, which is sterically less hindered.[9] |
| NaH, KOtBu (Sodium Hydride, Potassium tert-butoxide) | Can lead to a mixture of regioisomers and poly-alkylation. | Forms the thermodynamic enolate, which is more stable. | |
| Temperature | -78 °C | Increases selectivity for the kinetic product. | Deprotonation is irreversible at low temperatures, favoring the faster-formed product.[10] |
| Room Temperature or Reflux | Increases the proportion of the thermodynamic product. | Allows for equilibration to the more stable enolate. | |
| Alkylating Agent | 1.0 - 1.1 equivalents | Minimizes over-alkylation, improving purity. | Reduces the chance of a second alkylation event occurring.[1] |
| > 1.5 equivalents | High risk of di- and tri-alkylation, leading to lower purity. | Excess reagent drives the reaction towards multiple additions.[1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [12][13][14] |
| Molecular Weight | 126.20 g/mol | [12][14][15] |
| Boiling Point | ~80 °C | [12][16] |
| Density | ~0.91 - 0.925 g/mL at 25 °C | [15][17] |
| Refractive Index | ~1.447 - 1.45 | [15][17] |
| Appearance | Colorless to light yellow liquid | [15][17] |
Experimental Protocols
Protocol 1: Synthesis via Kinetically Controlled Alkylation of 3-Methylcyclohexanone
This protocol aims to synthesize this compound by favoring the formation of the kinetic enolate to achieve regioselectivity.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methylcyclohexanone
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: Slowly add a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 2 hours at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the mixture to slowly warm to room temperature.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil (a mixture of isomers) by flash chromatography or fractional distillation to isolate the this compound.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Crude this compound
-
Hexanes
-
Ethyl acetate (B1210297) (or Diethyl ether)
-
Test tubes for fraction collection
Procedure:
-
Column Packing: Prepare a glass chromatography column packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 98:2 Hexanes:Ethyl Acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. Isomers of dimethylcyclohexanone are expected to have very similar polarities, so a shallow gradient or isocratic elution with fine-tuning of the solvent ratio is recommended.
-
Fraction Collection: Collect small fractions of the eluate in test tubes.
-
Analysis: Spot each fraction on a TLC plate and visualize (e.g., using a potassium permanganate (B83412) stain) to identify the fractions containing the desired product. Fractions containing the pure compound are combined.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low purity issues in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 8. Robinson Annulation [qorganica.qui.uam.es]
- 9. benchchem.com [benchchem.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | 932-51-4 | AAA93251 [biosynth.com]
- 13. Cyclohexanone, 2,5-dimethyl-, cis- | C8H14O | CID 11434949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. trans-2,5-Dimethylcyclohexanone | C8H14O | CID 12330580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. labproinc.com [labproinc.com]
- 16. This compound (mixture of isomers) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Grignard Reactions with Hindered Ketones
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with Grignard reactions involving sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a hindered ketone failing or giving low yields?
A1: Grignard reactions with sterically hindered ketones are prone to several side reactions that compete with the desired nucleophilic addition. The bulky groups around the carbonyl carbon hinder the approach of the Grignard reagent. This can lead to the Grignard reagent acting as a base, causing deprotonation (enolization) of the ketone, or as a reducing agent, leading to the formation of a secondary alcohol instead of the expected tertiary alcohol.[1][2]
Q2: What are the main side products I should expect?
A2: The two primary side products are the recovered starting ketone and a reduced alcohol.[1]
-
Recovered Ketone: This results from the Grignard reagent acting as a base and abstracting an alpha-proton from the ketone to form an enolate. This enolate is then protonated during the acidic workup, regenerating the starting ketone.[1]
-
Reduced Alcohol: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone via a cyclic transition state, transferring a hydride to the carbonyl carbon. This results in a secondary alcohol.[2]
Q3: Are there alternatives to Grignard reagents for hindered ketones?
A3: Yes, several alternatives can provide better yields. Organolithium reagents are generally more reactive and less prone to reduction than Grignard reagents when reacting with hindered ketones.[3][4] The Barbier reaction, where the organometallic reagent is generated in situ in the presence of the ketone, can also be an effective alternative, sometimes offering simpler procedures and tolerance to a wider range of functional groups.[5][6][7]
Q4: Can I do anything to improve the success of my standard Grignard reaction?
A4: Absolutely. The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly improve the yield of the desired tertiary alcohol.[8] CeCl₃ is believed to form a more reactive organocerium species that is less basic and more nucleophilic, thereby suppressing enolization.[8][9] Running the reaction at very low temperatures (e.g., -78 °C) can also favor the desired addition product over side reactions.
Troubleshooting Guide
Problem: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone
This issue is likely due to the Grignard reagent acting as a base (enolization) rather than a nucleophile.
Caption: Troubleshooting workflow for low Grignard reaction yields with hindered ketones.
The following table summarizes the effectiveness of different approaches for the addition of organometallic reagents to hindered ketones.
| Ketone | Reagent/Conditions | Addition Product Yield (%) | Side Product(s) & Yield (%) | Reference(s) |
| Dicyclohexyl Ketone | Cyclohexylmagnesium Bromide | Low/Not specified | Reduction and enolization are major pathways | [10] |
| 2,4-Di-tert-butylcyclohexanone | Methylmagnesium Bromide | High diastereoselectivity, yield not specified | - | [11] |
| Sterically Hindered 17-Ketosteroids | Alkyl Grignard Reagent | Low | Significant abnormal reactions | [8] |
| Sterically Hindered 17-Ketosteroids | Alkyl Grignard Reagent + CeCl₃ | Good to Excellent | Abnormal reactions suppressed | [8] |
| General Hindered Ketones | Grignard Reagent | Often low | Enolization, Reduction | [2] |
| General Hindered Ketones | Organolithium Reagent | Generally higher than Grignard | Less reduction | [3] |
| 2-Acetylnaphthalene (Ketone 7) | EtBr, Mg, THF (Mechanochemical Barbier) | 57% | - | [12] |
| 2-Acetylnaphthalene (Ketone 7) | EtBr, Mg, THF, NH₄Cl (Mechanochemical Barbier) | 78% | Trace by-product | [12] |
Problem-Solution Relationship
Caption: Relationship between common problems and solutions in hindered Grignard reactions.
Experimental Protocols
Protocol 1: Grignard Reaction with a Hindered Ketone using Anhydrous CeCl₃
This protocol is adapted from procedures for the addition of organometallic reagents to easily enolizable ketones.[13]
1. Preparation of Anhydrous CeCl₃:
-
Place CeCl₃·7H₂O in a round-bottom flask.
-
Heat gradually to 140-150 °C under high vacuum (0.1-0.2 mm) for 2 hours with gentle stirring to obtain a fine, white powder of anhydrous CeCl₃.[13]
-
Store the anhydrous CeCl₃ under an inert atmosphere.
2. Reaction Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF and stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to 0 °C.
-
Slowly add the Grignard reagent (1.2 equivalents) to the CeCl₃ suspension and stir for 1 hour at 0 °C.
-
Add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Organolithium Addition to a Hindered Ketone
This protocol is a general procedure for the addition of organolithium reagents to ketones.[14][15]
1. Reaction Setup:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the hindered ketone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
2. Reagent Addition:
-
Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred ketone solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
3. Workup:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add water and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Barbier Reaction with a Hindered Ketone
The Barbier reaction involves the in situ formation of the organometallic reagent.[5][6]
1. Reaction Setup:
-
In a round-bottom flask, place magnesium turnings (3.0 equivalents).
-
Add a solution of the hindered ketone (1.0 equivalent) and the alkyl halide (2.5 equivalents) in anhydrous THF.
2. Reaction:
-
Stir the mixture at room temperature. The reaction can be initiated by gentle heating or sonication if necessary.
-
Monitor the reaction by TLC. The reaction may take several hours to days for completion.[5]
3. Workup:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. reddit.com [reddit.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
Unwanted byproducts in the alkylation of cyclohexanones
Technical Support Center: Alkylation of Cyclohexanones
Welcome to the technical support center for the alkylation of cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding unwanted byproducts in cyclohexanone (B45756) alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts in the alkylation of cyclohexanones?
The most frequently encountered unwanted byproducts in the alkylation of cyclohexanones are:
-
O-alkylated products: Formation of an enol ether instead of the desired C-alkylated ketone. This arises from the ambident nature of the enolate nucleophile.[1][2][3]
-
Poly-alkylated products: The mono-alkylated product can undergo further deprotonation and alkylation, leading to di- or poly-substituted cyclohexanones.[4][5]
-
Regioisomers: With unsymmetrical cyclohexanones (e.g., 2-methylcyclohexanone), alkylation can occur at different α-carbon positions, leading to a mixture of products.[4][6]
-
Self-condensation products: Aldol-type self-condensation can occur under basic conditions, particularly at elevated temperatures.[4]
-
Stereoisomers: Alkylation can result in a mixture of diastereomers, depending on the facial selectivity of the electrophilic attack on the enolate.[6]
Q2: How can I favor C-alkylation over O-alkylation?
Controlling the regioselectivity between C- and O-alkylation is a critical aspect of these reactions.[1] Several factors influence the outcome:
-
Solvent: Protic solvents (e.g., ethanol) can solvate the oxygen atom of the enolate, hindering O-alkylation and thus promoting C-alkylation. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[1][5]
-
Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, generally favor C-alkylation. "Hard" electrophiles, like alkyl triflates or trimethylsilyl (B98337) chloride, tend to favor O-alkylation.[3][7]
-
Base and Counter-ion: The choice of base and its corresponding counter-ion plays a significant role in the C/O alkylation ratio.[1]
Q3: My reaction is producing a significant amount of di- and poly-alkylated products. How can I promote mono-alkylation?
Over-alkylation is a common challenge that can be addressed by carefully controlling the reaction conditions to favor the kinetic enolate, which forms faster and is generally less stable.[5]
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA rapidly and irreversibly deprotonates the less hindered α-carbon.[5] Weaker bases can lead to reversible enolate formation, allowing for equilibration to the more stable thermodynamic enolate, which can then undergo further alkylation.[5]
-
Stoichiometry: Use a slight excess of the ketone relative to the base and alkylating agent can disfavor poly-alkylation.[4]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the likelihood of multiple alkylations.
Q4: I am working with 2-methylcyclohexanone (B44802) and obtaining a mixture of 2,2- and 2,6-dimethylcyclohexanone. How can I control the regioselectivity?
This is a classic problem of kinetic versus thermodynamic control of enolate formation.[4]
-
Kinetic Product (2,6-dimethylcyclohexanone): Favored by strong, bulky bases (like LDA) at low temperatures (e.g., -78 °C). The kinetic enolate is formed faster at the less substituted α-carbon.[4]
-
Thermodynamic Product (2,2-dimethylcyclohexanone): Favored by weaker bases (like NaOEt) at higher temperatures (e.g., room temperature or reflux). These conditions allow for equilibration to the more stable, more substituted enolate.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired C-Alkylated Product
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of enol ether detected. | O-alkylation is competing with C-alkylation. | - Use a less polar solvent like THF instead of DMSO or HMPA.[5]- Switch to a "softer" alkylating agent (e.g., from an alkyl triflate to an alkyl iodide).[7]- Use a protic solvent to solvate the oxygen of the enolate.[1] |
| Presence of di- and poly-alkylated byproducts. | Over-alkylation is occurring. | - Use a strong, hindered base like LDA to form the kinetic enolate.[5]- Add the alkylating agent slowly and at a low temperature.- Use a slight excess of the cyclohexanone.[4] |
| Starting material remains unreacted. | Incomplete enolate formation or quenched enolate. | - Ensure all glassware is flame-dried and solvents are anhydrous, as moisture will quench the enolate.[4]- Use a sufficiently strong base to ensure complete deprotonation. |
| A mixture of regioisomers is formed. | Lack of regiocontrol in enolate formation. | - For the kinetic product, use LDA at -78 °C.[4]- For the thermodynamic product, use a weaker base like an alkoxide at a higher temperature.[4] |
Data Presentation: Influence of Reaction Conditions on Product Distribution for 2-Methylcyclohexanone Alkylation
| Base | Temperature (°C) | Major Product | Minor Product | Control Type |
| LDA | -78 | 2,6-dimethylcyclohexanone | 2,2-dimethylcyclohexanone | Kinetic[4] |
| NaOEt | 25 | 2,2-dimethylcyclohexanone | 2,6-dimethylcyclohexanone | Thermodynamic[4] |
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-alkylation of Cyclohexanone
This protocol is designed to favor the formation of the kinetic enolate and achieve mono-alkylation.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise. Stir for 30 minutes to generate LDA.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.[4]
-
Add the alkylating agent (1.0 equivalent) dropwise and continue stirring at -78 °C for 2-4 hours.[4]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cyclohexanone Alkylation
Caption: A decision tree for troubleshooting low yields in cyclohexanone alkylation.
Reaction Pathway: C- vs. O-Alkylation
References
Technical Support Center: Optimization of Catalytic Hydrogenation for Substituted Phenols
Welcome to the technical support center for the optimization of catalytic hydrogenation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of substituted phenols, offering potential causes and recommended solutions.
Issue 1: Low or No Conversion of the Substituted Phenol (B47542)
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst from a reliable supplier. For palladium catalysts, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[1] |
| Catalyst Poisoning | Impurities in the starting material, solvent, or from the reaction itself (e.g., sulfur compounds) can poison the catalyst.[1][2] Purify the starting material and use high-purity solvents. If catalyst poisoning is suspected, increasing the catalyst loading might help, but identifying and removing the poison is the best long-term solution. |
| Insufficient Hydrogen Pressure | Low hydrogen pressure can lead to slow or incomplete reactions.[3] Increase the hydrogen pressure. For challenging substrates, a high-pressure reactor like a Parr shaker may be necessary.[1][4] |
| Inadequate Agitation | Poor mixing can limit the mass transfer of hydrogen to the catalyst surface.[3] Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid contact. A maximum conversion was observed at 1200 rpm in one study.[3] |
| Sub-optimal Temperature | The reaction may require higher temperatures to proceed at a reasonable rate.[3][5] Gradually increase the reaction temperature. For example, the hydrogenation of some substituted phenols over Ni/CNT required temperatures up to 240°C.[5] |
| Improper Solvent Choice | The solvent can significantly impact the reaction. Polar solvents like methanol, ethanol, and isopropanol (B130326) are commonly used and can improve reaction rates.[1][5] In some cases, acidic solvents like acetic acid can facilitate the reaction, especially for deprotection reactions.[1] |
Issue 2: Poor Selectivity (Formation of undesired byproducts)
| Potential Cause | Recommended Solution |
| Over-hydrogenation | The desired intermediate (e.g., cyclohexanone) is further reduced to the corresponding alcohol (e.g., cyclohexanol). This is a common challenge.[6][7] To favor the ketone, one can try using a less active catalyst, lower hydrogen pressure, or a shorter reaction time.[6][7] Solvents can also influence selectivity; for instance, using 1,2-dichloroethane (B1671644) (DCE) as a solvent with a Pd/Al₂O₃ catalyst has been shown to favor cyclohexanone (B45756) formation.[6] |
| Hydrodeoxygenation (HDO) | The hydroxyl group is cleaved, leading to the formation of a hydrocarbon (e.g., benzene (B151609) or cyclohexane). The choice of catalyst support plays a crucial role here. For example, Pd/TiO₂ and Pd/ZrO₂ tend to favor benzene formation, while Pd/SiO₂, Pd/Al₂O₃, Pd/CeO₂, and Pd/CeZrO₂ favor the formation of cyclohexanone.[8] |
| Side Reactions due to Substituents | The nature and position of the substituent on the phenol ring can lead to specific side reactions. Electron-withdrawing groups generally increase the acidity of the phenol, which can influence its interaction with the catalyst.[9][10][11] The steric hindrance of bulky substituents can also affect the reaction rate and selectivity.[6] Careful selection of catalyst and reaction conditions is necessary to minimize these effects. |
| Isomerization | The initially formed product may isomerize to a more stable isomer under the reaction conditions. For instance, cyclohexenol, an intermediate in phenol hydrogenation, rapidly isomerizes to cyclohexanone.[7] |
Issue 3: Catalyst Deactivation
| Potential Cause | Recommended Solution |
| Sintering of Metal Particles | At high temperatures, the metal particles on the support can agglomerate, leading to a loss of active surface area.[8] This can be mitigated by using a thermally stable support and avoiding excessively high reaction temperatures. |
| Leaching of Active Metal | The active metal may leach from the support into the reaction medium, especially under acidic or basic conditions. |
| Fouling by Carbonaceous Deposits | High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.[8] |
| Adsorption of Intermediates or Products | Strong adsorption of reaction intermediates or products can block active sites.[8] In some cases, phenoxy and other intermediate species can build up on Lewis acid sites of the support.[8] |
| Reactivation | For some catalysts, such as nickel catalysts used in the liquid phase hydrogenation of phenol, activity can be restored by adding a small amount of specific nickel and silver compounds to the reaction mixture.[12] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my substituted phenol hydrogenation?
A1: The choice of catalyst is critical and depends on the desired product.
-
For cyclohexanols: Rhodium-based catalysts (e.g., Rh/C, [Rh(COD)Cl]₂) often favor the formation of cis-cyclohexanols.[6] Palladium on alumina (B75360) (Pd/Al₂O₃) can be used to obtain trans-cyclohexanols.[6] Nickel catalysts are also commonly used for the complete hydrogenation to cyclohexanol (B46403).[7]
-
For cyclohexanones: Palladium catalysts are generally preferred.[7] The selectivity can be tuned by the choice of support and solvent. For example, 5 wt% Pd/Al₂O₃ in 1,2-dichloroethane (DCE) has been shown to be effective.[6]
-
For hydrodeoxygenation (removal of the -OH group): Catalysts like Pd/TiO₂ and Pd/ZrO₂ promote the formation of benzene.[8]
Q2: What is the effect of substituents on the phenol ring on the hydrogenation reaction?
A2: Substituents can have both electronic and steric effects.
-
Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the aromatic ring to the catalyst surface, potentially slowing down the reaction rate.[13] However, in some cases, increasing steric bulk in the para-position has been shown to increase the diastereomeric ratio in favor of the trans-product.[6][14]
Q3: What are the optimal reaction conditions for phenol hydrogenation?
A3: Optimal conditions are highly dependent on the specific substrate, catalyst, and desired product. However, some general guidelines are:
-
Temperature: Typically ranges from room temperature to 250°C. Lower temperatures may be sufficient for some reactive substrates, while others require more forcing conditions.[3][5]
-
Pressure: Hydrogen pressure can range from atmospheric pressure to over 50 bar. Higher pressures generally lead to faster reaction rates.[3][6]
-
Solvent: Polar protic solvents like ethanol, methanol, and isopropanol are commonly used.[1][5] The choice of solvent can also influence selectivity.[6]
-
Catalyst Loading: Typically 5-10 wt% of the substrate.[1]
Q4: How can I improve the diastereoselectivity of the reaction to obtain a specific stereoisomer?
A4: The diastereoselectivity can often be controlled by the choice of catalyst. For the hydrogenation of phenols to cyclohexanols:
-
cis-isomers: Rhodium-based catalysts, such as Rh/C or [Rh(COD)Cl]₂, generally favor the formation of the cis-diastereomer.[6]
-
trans-isomers: Palladium on alumina (Pd/Al₂O₃) has been shown to be selective for the trans-diastereomer.[6]
Experimental Protocols
Protocol 1: General Procedure for trans-Selective Hydrogenation of Substituted Phenols
This protocol is adapted from a method for the trans-selective hydrogenation of phenol derivatives using a heterogeneous palladium catalyst.[6]
-
Reaction Setup: To a pressure-resistant reaction vessel, add the substituted phenol (1.0 mmol), 5 wt% Pd/Al₂O₃ (e.g., 4 mol%), and a suitable solvent (e.g., n-heptane, 5 mL).
-
Purging: Seal the vessel and purge with hydrogen gas three times to remove air.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Data Presentation
Table 1: Influence of Catalyst Support on Phenol Hydrodeoxygenation [8]
| Catalyst | Major Product |
| Pd/TiO₂ | Benzene |
| Pd/ZrO₂ | Benzene |
| Pd/SiO₂ | Cyclohexanone |
| Pd/Al₂O₃ | Cyclohexanone |
| Pd/CeO₂ | Cyclohexanone |
| Pd/CeZrO₂ | Cyclohexanone |
Table 2: Effect of Catalyst on Diastereoselectivity of p-Cresol Hydrogenation to 4-Methylcyclohexanol [6]
| Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 5 wt% Pd/Al₂O₃ | 80:20 | 90 |
| [Rh(COD)Cl]₂ | Inverted selectivity (favors cis) | High |
Visualizations
Caption: A troubleshooting workflow for addressing low or no conversion in catalytic hydrogenation.
Caption: A decision tree to guide catalyst selection based on the desired product.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. saspublishers.com [saspublishers.com]
- 4. reddit.com [reddit.com]
- 5. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]
- 6. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2794056A - Catalyst reactivation in the hydrogenation of phenol to cyclohexanol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Minimizing over-alkylation in cyclohexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize over-alkylation during the synthesis of cyclohexanone (B45756) derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of cyclohexanone, focusing on the common problem of over-alkylation.
Issue: Low yield of the desired mono-alkylated product and a high percentage of poly-alkylated products.
Possible Cause 1: Reaction conditions favor thermodynamic control.
The initially formed mono-alkylated product can be deprotonated again by the base present in the reaction mixture, especially under conditions that allow for equilibrium.[1][2] This leads to a second alkylation, reducing the yield of the desired mono-substituted product.[1][3]
Solutions:
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base to ensure rapid and complete deprotonation of the starting material.[4] Lithium diisopropylamide (LDA) is a standard choice as it favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon) and minimizes the chance for the mono-alkylated product to be deprotonated again.[1][4][5][6] Weaker bases, like sodium ethoxide, can lead to an equilibrium between the enolates, which increases the likelihood of over-alkylation.[4][5][6]
-
Temperature Control: Maintain a low reaction temperature. For LDA, a standard temperature is -78 °C (a dry ice/acetone bath).[1][3][4] Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable (thermodynamic) enolate from the mono-alkylated product, which then reacts further.[3][7]
-
Reaction Time: Keep the reaction time to a minimum to reduce the opportunity for the reaction to equilibrate and form poly-alkylated byproducts.[1][4]
-
Order of Addition: Add the cyclohexanone solution dropwise to the pre-formed base solution at a low temperature.[1][4] This ensures that the ketone is immediately deprotonated and minimizes its concentration, reducing the chance of side reactions like aldol (B89426) condensation.[1]
Possible Cause 2: Incorrect Stoichiometry.
Using an excess of the alkylating agent or base relative to the cyclohexanone can drive the reaction towards poly-alkylation.
Solutions:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. While a slight excess ensures the starting material is consumed, a large excess will promote further reaction with the mono-alkylated product.
-
Base Equivalents: Use a molar equivalent of a strong base like LDA to completely convert the ketone to its enolate form before the alkylating agent is added.[5][6] This prevents a situation where unreacted base is available to deprotonate the mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: How do I favor mono-alkylation at the less substituted α-carbon (kinetic control)?
To achieve kinetic control and favor alkylation at the less sterically hindered position, you must use conditions that form the less stable enolate faster than the more stable one, and under which this process is irreversible.[3][7]
-
Base: Use a strong, bulky base like Lithium Diisopropylamide (LDA).[4][7] Its steric bulk favors the abstraction of the more accessible proton at the less substituted α-carbon.[7]
-
Temperature: Perform the reaction at very low temperatures, typically -78 °C.[4][5][6] This prevents the enolates from equilibrating to the more stable thermodynamic form.[3][7]
-
Solvent: Use an aprotic solvent like tetrahydrofuran (B95107) (THF).[1]
Q2: How can I favor mono-alkylation at the more substituted α-carbon (thermodynamic control) while still minimizing over-alkylation?
Favoring the thermodynamic enolate requires conditions that allow for equilibrium, which can also promote over-alkylation.[4] It's a delicate balance.
-
Base: Use a smaller, less hindered base, such as sodium ethoxide or potassium tert-butoxide, which allows for reversible deprotonation.[1][4]
-
Temperature: Use higher reaction temperatures (e.g., room temperature or gentle heating) to allow the enolates to equilibrate to the more stable, more substituted form.[3][5][7]
-
Controlling Over-alkylation: This is challenging under thermodynamic conditions. One strategy is to use an alternative method, such as the Stork enamine synthesis, which generally provides mono-alkylation at the unsubstituted α-methylene group.[2][8]
Q3: What are other common side reactions besides over-alkylation?
-
O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1][9] O-alkylation is generally favored by more ionic character in the enolate-metal bond (e.g., with potassium counter-ions) and polar aprotic solvents.[9] Using softer alkylating agents like methyl iodide favors C-alkylation.[1]
-
Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl group of an unreacted cyclohexanone molecule.[1] This is more likely if the ketone is not fully converted to the enolate before the alkylating agent is added. Maintaining low temperatures and adding the ketone to the base helps minimize this.[1][2]
Q4: Is there an alternative to direct enolate alkylation that avoids these issues?
Yes, the Stork enamine synthesis is an excellent alternative that can reduce side reactions like poly-alkylation.[2] In this method, cyclohexanone is first reacted with a secondary amine (like pyrrolidine (B122466) or morpholine) to form an enamine.[10][11] The enamine is then alkylated, followed by hydrolysis to return to the alkylated ketone.[11] This method typically gives good yields of the mono-alkylated product.[10]
Data Presentation
Table 1: Influence of Reaction Conditions on Cyclohexanone Alkylation
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Primary Outcome | Risk of Over-alkylation |
| Base | Lithium Diisopropylamide (LDA) | Sodium Ethoxide (NaOEt) | Alkylation at less substituted carbon | Low |
| Temperature | -78 °C | 25 °C (Room Temp) | Alkylation at more substituted carbon | High |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol) | Favors C-Alkylation | - |
| Reaction Time | Short | Long (to allow equilibration) | Favors thermodynamic product | High |
This table summarizes general principles; specific yields can vary based on the substrate and alkylating agent.
Experimental Protocols
Protocol: Mono-methylation of Cyclohexanone under Kinetic Control
This protocol is designed to maximize the yield of 2-methylcyclohexanone (B44802) while minimizing the formation of poly-methylated byproducts.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexanone (anhydrous)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
Procedure:
-
LDA Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.[1]
-
Stir the solution for 30 minutes at this temperature to ensure the complete formation of LDA.[1]
-
-
Enolate Formation:
-
Alkylation:
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 2-methylcyclohexanone.
-
Mandatory Visualizations
Caption: Reaction pathway showing desired mono-alkylation and the competing over-alkylation side reaction.
Caption: Troubleshooting workflow for diagnosing and fixing over-alkylation issues in experiments.
Caption: Logical relationship between key reaction parameters and the desired mono-alkylation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Describe how the following compounds could be prepared from cyclo... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purification of 2,5-Dimethylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-dimethylcyclohexanone. The primary challenge in purifying this compound lies in the separation of its cis and trans diastereomers, which exhibit similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge is the efficient separation of the cis and trans isomers of this compound. These diastereomers have very similar physical properties, including close boiling points, making their separation by standard distillation difficult. Additionally, the presence of other synthesis byproducts can further complicate purification.
Q2: What are the common purification techniques for this compound?
The most common and effective techniques for purifying this compound are fractional distillation and column chromatography. For achieving high purity, especially in separating the cis and trans isomers, preparative gas chromatography (GC) can also be employed, although it is less common for larger scales.
Q3: How can I assess the purity and isomer ratio of my this compound sample?
Gas chromatography-mass spectrometry (GC-MS) is the recommended method for assessing the purity and determining the ratio of cis and trans isomers. The two isomers will have slightly different retention times on a suitable GC column. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate between the isomers by analyzing the differences in chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) ring.[1]
Q4: Are there any chemical methods to aid in the separation of the isomers?
While less common for routine purification, it is sometimes possible to selectively react one isomer to form a derivative that is more easily separated. After separation, the derivative can be converted back to the purified isomer. However, this approach is more complex and typically reserved for specific research applications.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of cis and trans isomers.
-
Potential Cause: Insufficient column efficiency. The boiling points of the cis and trans isomers are very close, requiring a distillation column with a high number of theoretical plates for effective separation.
-
Solution:
-
Use a longer fractionating column (e.g., Vigreux, packed column).
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between the liquid and vapor phases. A distillation rate of 1-2 drops per second is recommended.[2]
-
Issue: Product is contaminated with higher-boiling impurities.
-
Potential Cause: Distillation was carried out for too long at the main fraction's boiling point.
-
Solution: Monitor the distillation temperature closely. Stop collecting the main fraction as soon as the temperature begins to rise significantly towards the boiling point of the higher-boiling impurity.
Issue: Low recovery of the product.
-
Potential Cause: Significant hold-up in the distillation column, especially with high-surface-area packing.
-
Solution: Choose a column with appropriate dimensions for the scale of your purification. For smaller scales, a spinning band distillation apparatus can minimize losses.
Column Chromatography
Issue: Co-elution of cis and trans isomers.
-
Potential Cause: The chosen solvent system does not provide enough selectivity to resolve the isomers.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[3][4]
-
Gradient Elution: Employ a shallow gradient elution, starting with a very low polarity mobile phase and gradually increasing the polarity. This can often improve the separation of closely eluting compounds.
-
Stationary Phase: While standard silica (B1680970) gel is common, exploring different stationary phases, such as alumina (B75360) or silver nitrate (B79036) impregnated silica gel, may offer different selectivity for the isomers.
-
Issue: Tailing of peaks, leading to poor separation and recovery.
-
Potential Cause: Strong interaction of the ketone with the acidic silanol (B1196071) groups on the silica gel surface.
-
Solution: Add a small amount of a modifier to the eluent to reduce tailing. For ketones, adding a small percentage of a slightly more polar, aprotic solvent like methyl tert-butyl ether (MTBE) can sometimes improve peak shape.
Data Presentation
The following table summarizes the expected performance of different purification techniques for a mixture of this compound isomers. The values are estimates based on typical outcomes for the purification of similar cyclic ketones.
| Purification Technique | Expected Purity | Typical Yield | Principle of Separation | Key Considerations |
| Fractional Distillation | >95% | 80-90% | Difference in boiling points | Requires a column with high theoretical plates for good isomer separation. |
| Column Chromatography | >98% | 60-80% | Differential adsorption on a stationary phase | Solvent system optimization is critical for isomer resolution. |
| Preparative GC | >99% | 40-60% | Differential partitioning between a gas mobile phase and a liquid stationary phase | High resolution for isomers but limited to small sample sizes. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., filled with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all joints are well-sealed.
-
Sample Preparation: Dry the crude this compound mixture over an anhydrous drying agent (e.g., MgSO₄), filter, and charge it into the distillation flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Distillation:
-
Heat the flask gently.
-
Once boiling begins, adjust the heating to maintain a slow and steady collection rate of 1-2 drops per second.
-
Monitor the temperature at the distillation head. Collect any low-boiling forerun.
-
Collect the main fraction at a constant temperature corresponding to the boiling point of the this compound isomer mixture (approximately 174-176 °C at atmospheric pressure).[5]
-
Stop the distillation when the temperature either drops or starts to rise significantly, indicating that the main component has distilled over.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring there are no air bubbles in the packed bed. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane with a small percentage of ethyl acetate). Carefully load the sample onto the top of the column.
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC) or GC-MS.
-
If the isomers are not separating well, a shallow gradient of increasing ethyl acetate concentration can be employed.
-
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Purification Method Selection Workflow
References
Preventing epimerization during reactions with 2,5-Dimethylcyclohexanone
Welcome to the Technical Support Center for reactions involving 2,5-Dimethylcyclohexanone. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing epimerization and controlling stereochemistry during chemical transformations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern when working with this compound?
A1: Epimerization is a chemical process that alters the configuration at a single stereocenter in a molecule that possesses multiple stereocenters.[1] In the context of this compound, which exists as cis and trans diastereomers, epimerization at either the C2 or C5 position can lead to the interconversion of these isomers. This is a critical issue in synthetic chemistry, particularly in drug development, as different diastereomers can exhibit distinct biological activities and pharmacological profiles.[1] Uncontrolled epimerization results in a mixture of diastereomers, which can be challenging to separate and may compromise the efficacy and safety of the final product.
Q2: What is the primary mechanism leading to the epimerization of this compound?
A2: The primary pathway for epimerization at the α-carbons (C2 and C6) of this compound is through the formation of an enolate intermediate. The presence of a base can facilitate the removal of a proton from one of the α-carbons, creating a planar enolate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers. The position of the equilibrium between the diastereomers is dictated by the reaction conditions, which can be tuned to favor either the kinetically or thermodynamically controlled product.
Q3: Which reaction conditions are most likely to cause epimerization?
A3: Conditions that promote equilibrium between the different enolates and the starting ketone will lead to epimerization. These include:
-
Thermodynamic Control Conditions: Using a weaker, non-bulky base (e.g., sodium ethoxide, potassium tert-butoxide) at higher temperatures (from room temperature to reflux) and for longer reaction times allows for the reversible formation of the enolates. This enables the system to reach thermodynamic equilibrium, favoring the most stable diastereomer.[2][3]
-
Protic Solvents: Protic solvents can facilitate proton exchange, which is a key step in the equilibration process leading to epimerization.
-
Prolonged exposure to acidic or basic conditions: Even mild acids or bases can catalyze enolization and subsequent epimerization over extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Undesired diastereomer is the major product. | The reaction is likely running under thermodynamic control , favoring the most stable isomer. For this compound, the trans isomer is generally more stable as both methyl groups can occupy equatorial positions in the chair conformation. | To obtain the kinetically favored product, employ kinetic control conditions : use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) in an aprotic solvent like THF. The reaction should be quenched at low temperature after a short duration to prevent equilibration.[2][3][4] |
| A mixture of diastereomers is obtained, making purification difficult. | The reaction conditions are allowing for partial epimerization . This could be due to the temperature being too high, the reaction time being too long, or the use of a base that is not sufficiently strong or bulky for complete kinetic control. | 1. Strict Temperature Control: Ensure the reaction temperature is maintained at or below -78 °C during base addition, enolate formation, and the subsequent reaction with an electrophile. 2. Optimize Reaction Time: Monitor the reaction closely by TLC or UPLC and quench it as soon as the starting material is consumed. 3. Choice of Base: Use freshly prepared LDA or other strong, bulky lithium amide bases. |
| Low yield of the desired product. | Inefficient enolate formation or side reactions may be occurring. The choice of base and solvent is critical. | 1. Solvent: Ensure the use of a dry, aprotic solvent such as THF.[5] 2. Base Strength: If using a weaker base is intended for thermodynamic control, ensure it is strong enough to deprotonate the ketone to a sufficient extent. 3. Side Reactions: Over-alkylation can be an issue. Using a slight excess of the ketone relative to the base and electrophile can sometimes mitigate this. |
| Inconsistent diastereomeric ratios between batches. | Minor variations in reaction setup and conditions can have a significant impact on the outcome of stereoselective reactions. | 1. Standardize Procedures: Maintain consistency in the rate of addition of reagents, stirring speed, and quenching procedure. 2. Reagent Quality: Use high-purity, anhydrous reagents and solvents. The concentration of alkyllithium reagents used to prepare LDA should be accurately titrated. |
Experimental Protocols
Protocol 1: Kinetically Controlled Alkylation of this compound (Preserving Stereochemistry)
This protocol is designed to form the less substituted (kinetic) enolate and perform a subsequent reaction, such as alkylation, with minimal epimerization.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (as a single diastereomer or a mixture)
-
Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Allow the solution to stir for 30 minutes at this temperature to form LDA.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Ensure the internal temperature does not rise above -70 °C. Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.
-
Add the electrophile (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamically Controlled Epimerization of this compound
This protocol is designed to epimerize a mixture of diastereomers to favor the more stable trans isomer.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Sodium ethoxide or potassium tert-butoxide
-
Anhydrous ethanol (B145695) or tert-butanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the mixture of this compound diastereomers and anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the diastereomeric ratio by GC or ¹H NMR analysis of aliquots taken periodically.
-
Once the equilibrium has been reached (the ratio of diastereomers no longer changes), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or flash column chromatography if necessary.
Data Presentation
Table 1: Expected Diastereomeric Ratios under Different Control Regimes
| Control Type | Conditions | Expected Major Product | Typical Diastereomeric Ratio (trans:cis) |
| Kinetic | LDA, THF, -78 °C, short reaction time | Product from the less substituted enolate (attack at C6) | Dependent on the starting diastereomer and electrophile, aims to preserve the initial stereochemistry at C2 and C5. |
| Thermodynamic | NaOEt, EtOH, Reflux, long reaction time | trans-2,5-Dimethylcyclohexanone | >90:10 (favoring the more stable trans isomer) |
Visualizations
Signaling Pathways and Workflows
Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.
Caption: A logical workflow for selecting reaction conditions to achieve the desired stereochemical outcome.
References
Scale-up considerations for the synthesis of 2,5-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the scale-up synthesis of 2,5-dimethylcyclohexanone. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
There are two main synthetic strategies for producing this compound that can be considered for scale-up:
-
Robinson Annulation: This method involves the reaction of 3-methylcyclohexanone (B152366) with methyl vinyl ketone (MVK) in the presence of a base.[1][2] The reaction proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone precursor, which is then reduced to the desired saturated ketone.[3][4] While a classic and versatile ring-forming reaction, the propensity of MVK to polymerize can lead to lower yields, a significant consideration for large-scale production.[5]
-
Alkylation of 3-Methylcyclohexanone: This approach involves the deprotonation of 3-methylcyclohexanone to form an enolate, which is then alkylated with a methylating agent like methyl iodide.[6] Controlling the regioselectivity of the alkylation to favor the formation of the 2,5-disubstituted product over the 2,3-disubstituted isomer is a critical challenge in this method.[7] The choice of base and reaction conditions is crucial for directing the outcome.[6]
Q2: How can I control the formation of cis and trans isomers of this compound?
The synthesis of this compound typically yields a mixture of cis and trans diastereomers.[8][9] Achieving stereoselectivity is a significant challenge.
-
Thermodynamic vs. Kinetic Control: The relative stability of the transition states leading to the cis and trans isomers can be influenced by reaction conditions. Generally, kinetically controlled reactions (lower temperatures, strong, non-equilibrating bases) may favor one isomer, while thermodynamically controlled reactions (higher temperatures, equilibrating conditions) will favor the more stable isomer. For many substituted cyclohexanones, the trans isomer with both substituents in equatorial positions is thermodynamically more stable.
-
Stereoselective Synthesis: While specific stereoselective methods for this compound are not widely reported in readily available literature, general principles of stereoselective synthesis can be applied. This could involve the use of chiral auxiliaries or catalysts to direct the approach of the incoming methyl group.
Q3: What are the major challenges I can expect when scaling up the synthesis of this compound?
Scaling up from laboratory to pilot plant or production scale introduces several challenges:[10]
-
Heat Transfer: Both the Robinson annulation and alkylation reactions can be exothermic. Maintaining precise temperature control in a large reactor is critical to prevent side reactions and ensure consistent product quality.[10]
-
Mixing: Inefficient mixing in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased byproduct formation and reduced yield.[10]
-
Reagent Addition: The rate of addition of reagents, such as methyl vinyl ketone or methyl iodide, becomes more critical on a larger scale to control the reaction rate and temperature.
-
Work-up and Purification: Handling and separating large volumes of reaction mixtures and purification via distillation or chromatography present logistical challenges. The separation of closely boiling diastereomers can be particularly difficult and may require specialized distillation columns or preparative chromatography.[11]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Robinson Annulation: Polymerization of methyl vinyl ketone.[5] Incomplete reaction. Side reactions such as self-condensation of the starting ketone. Alkylation: Incomplete enolate formation. Competing aldol condensation.[12] Polyalkylation.[11] | Robinson Annulation: Use a precursor for MVK, such as a β-chloroketone, to generate it in situ.[13] Optimize reaction temperature and catalyst concentration. Consider a two-step process where the Michael adduct is isolated before the aldol condensation.[11] Alkylation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete enolate formation.[6] Maintain low reaction temperatures to minimize aldol condensation. Use a stoichiometric amount of the alkylating agent to reduce polyalkylation.[11] |
| Formation of Multiple Isomers | Lack of stereocontrol in the reaction. Isomerization during work-up or purification. | Optimize reaction conditions (temperature, base, solvent) to favor the formation of the desired isomer. Analyze crude product to determine the initial isomer ratio. For separation, consider fractional distillation with a high-efficiency column or preparative HPLC on silica (B1680970) gel.[14][15] |
| Product Contamination with Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of reagents is correct. Purify the product using fractional distillation or column chromatography.[11] |
| Formation of Poly-alkylated Byproducts (e.g., 2,5,5-trimethylcyclohexanone) | Use of an excess of the alkylating agent. Use of a non-hindered base that allows for multiple alkylations. | Use a precise stoichiometric amount of the alkylating agent. Employ a sterically hindered base to favor mono-alkylation.[11] |
| Product Discoloration (Yellowing) upon Distillation | Thermal decomposition of the product or impurities. | Use vacuum distillation to lower the boiling point and reduce thermal stress. Ensure all glassware is scrupulously clean. |
Experimental Protocols
Synthesis of this compound via Alkylation of 3-Methylcyclohexanone (Illustrative Laboratory-Scale Protocol)
This protocol is a general guideline and requires optimization for specific laboratory conditions and scale.
Materials:
-
3-Methylcyclohexanone
-
Lithium Diisopropylamide (LDA) solution in THF
-
Methyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, place a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 3-methylcyclohexanone in anhydrous THF to the LDA solution via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide dropwise to the enolate solution, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Parameter | Alkylation Method | Robinson Annulation |
| Starting Materials | 3-Methylcyclohexanone, Methyl Iodide | 3-Methylcyclohexanone, Methyl Vinyl Ketone |
| Typical Base | Lithium Diisopropylamide (LDA) | Sodium Ethoxide, Potassium Hydroxide |
| Typical Solvent | Tetrahydrofuran (THF) | Ethanol, Methanol |
| Reaction Temperature | -78 °C to 0 °C | 0 °C to reflux |
| Reported Yields (Lab Scale) | Variable (highly dependent on conditions) | 40-70% (can be lower due to MVK polymerization) |
| Key Challenges | Regioselectivity, Polyalkylation | MVK Polymerization, Control of tandem reaction |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Signaling Pathway for Robinson Annulation
Caption: Robinson Annulation reaction pathway.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. quora.com [quora.com]
- 7. orgsyn.org [orgsyn.org]
- 8. trans-2,5-Dimethylcyclohexanone | C8H14O | CID 12330580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexanone, 2,5-dimethyl-, cis- | C8H14O | CID 11434949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Robinson Annulation [organic-chemistry.org]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Reaction Impurities by Spectroscopy
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using spectroscopic techniques to identify and characterize reaction impurities.
General Troubleshooting and FAQs
This section covers overarching issues and questions applicable to multiple spectroscopic techniques.
Frequently Asked Questions (General)
Q1: My reaction mixture is complex. Which spectroscopic technique should I use first to get a general idea of the impurities present?
A1: For a complex mixture, a good starting point is often High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. This provides information on the number of components and their relative concentrations. For more detailed structural information on the separated components, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful next step.[1][2]
Q2: I have isolated an unknown impurity. What is the most effective spectroscopic workflow for structural elucidation?
A2: A typical workflow for identifying an unknown impurity involves a combination of techniques to piece together the structural puzzle.[2][3]
Impurity Identification Workflow
Caption: A general workflow for the structural elucidation of an unknown impurity.
Q3: How can I be sure that the observed signals in my spectrum are from impurities and not from the solvent or instrument?
A3: It is crucial to run a blank sample containing only the solvent used to prepare your reaction mixture sample.[4] This will help you identify signals originating from the solvent and any contaminants present in it. Additionally, familiarize yourself with common background signals from your instrument, such as atmospheric CO2 and water in FTIR spectroscopy.[5]
Technique-Specific Troubleshooting and FAQs
This section is divided by spectroscopic technique, providing targeted advice for common issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules. However, various factors can affect the quality of the spectra.
Troubleshooting Guide: NMR
| Problem | Possible Cause(s) | Solution(s) |
| Broad or distorted peaks | - Poorly shimmed magnetic field.- Sample is too concentrated.- Presence of paramagnetic impurities.- Incomplete dissolution of the sample. | - Re-shim the spectrometer.- Dilute the sample.- Filter the sample to remove solid impurities.- Ensure the sample is fully dissolved; gentle heating or sonication may help.[6] |
| Unexpected peaks in the spectrum | - Contaminated NMR tube or cap.- Impurities in the deuterated solvent.- Residual solvent from the reaction workup. | - Use clean, dry NMR tubes and caps.- Run a spectrum of the pure deuterated solvent to identify impurity peaks.[7]- Thoroughly dry the sample under high vacuum before dissolving.[7] |
| Poor signal-to-noise ratio | - Sample concentration is too low.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Baseline artifacts (e.g., rolling baseline) | - Detector is saturated by a very strong signal (e.g., solvent peak). | - Adjust the receiver gain.- Use a solvent suppression pulse sequence.[8] |
Frequently Asked Questions (NMR)
Q1: Why do I see a broad peak that disappears when I add a drop of D2O to my sample?
A1: This broad peak is likely due to an exchangeable proton, such as from an alcohol (-OH), amine (-NH2), or carboxylic acid (-COOH) group. The deuterium (B1214612) in D2O exchanges with these protons, and since deuterium is not observed in a standard 1H NMR experiment, the peak disappears. This is a common method for identifying such functional groups.
Q2: The integration of my peaks does not match the expected proton ratios. What could be the reason?
A2: Inaccurate integration can result from several factors:
-
Overlapping peaks: If peaks from different protons overlap, their integrations will be summed.
-
Slow relaxation: Protons with long relaxation times (T1) may not fully relax between pulses, leading to lower-than-expected integration values. Increasing the relaxation delay (d1) can help.
-
Baseline distortion: An uneven baseline can lead to errors in the integration calculation. Ensure the baseline is flat before integrating.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of your solid sample, or use an equivalent amount of a liquid sample. For 13C NMR, a higher concentration (20-50 mg) may be needed.[9]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample and does not have signals that overlap with your peaks of interest. Common choices include CDCl3 for nonpolar compounds and D2O for polar compounds.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to your sample in a clean vial.[7] Gently vortex or sonicate to ensure complete dissolution.[9]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Insertion into Spectrometer: Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules.
Troubleshooting Guide: MS
| Problem | Possible Cause(s) | Solution(s) |
| No or low signal intensity | - Sample concentration is too low.- Inefficient ionization.- Instrument is not properly tuned or calibrated.- Leaks in the system. | - Increase sample concentration.- Optimize ionization source parameters (e.g., temperature, gas flow).[10]- Tune and calibrate the mass spectrometer according to the manufacturer's instructions.[10]- Check for leaks using a leak detector.[11] |
| High background noise | - Contaminated mobile phase or sample.- Column bleed (in LC-MS or GC-MS).- Dirty ion source. | - Use high-purity solvents and freshly prepared samples.[12]- Use a column with low bleed characteristics.- Clean the ion source.[13] |
| Inaccurate mass measurement | - Instrument requires calibration.- Fluctuations in temperature or pressure. | - Perform a mass calibration using a known standard.[10]- Ensure a stable laboratory environment. |
| Extra, unexpected peaks | - Contamination from previous samples (carryover).- Presence of adducts (e.g., +Na, +K).- In-source fragmentation. | - Run a blank between samples to check for carryover.- The presence of adducts can sometimes aid in identification. Reducing salt concentration in the mobile phase can minimize their formation.- Optimize ion source conditions to minimize fragmentation. |
Frequently Asked Questions (MS)
Q1: I see multiple peaks in my mass spectrum that are separated by 1 mass unit. What are these?
A1: These are likely the isotopic peaks of your molecule. Many elements have naturally occurring isotopes (e.g., 13C, 37Cl). The relative intensities of these peaks can help in determining the elemental composition of your impurity.
Q2: What is the difference between soft and hard ionization techniques, and which one should I use for impurity analysis?
A2: Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), impart less energy to the molecule during ionization, resulting in minimal fragmentation and a prominent molecular ion peak. This is ideal for determining the molecular weight of an impurity. Hard ionization techniques, like Electron Impact (EI), use high energy and cause extensive fragmentation, providing a "fingerprint" mass spectrum that can be useful for structural elucidation by comparing it to a database. For initial impurity identification, a soft ionization technique is generally preferred.
Experimental Protocol: LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or isolated impurity.
-
Dissolve the sample in a solvent compatible with the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
Method Development:
-
Select an appropriate HPLC column and mobile phase to achieve good separation of the impurity from the main product and other components.
-
Optimize the gradient elution profile for the best resolution.
-
-
MS Parameter Optimization:
-
Select an appropriate ionization mode (e.g., ESI positive or negative).
-
Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal of the impurity.[1]
-
-
Data Acquisition:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared sample.
-
Acquire data in full scan mode to detect all ions. If the mass of the impurity is known, selected ion monitoring (SIM) can be used for higher sensitivity.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups present in a molecule.
Troubleshooting Guide: FTIR
| Problem | Possible Cause(s) | Solution(s) |
| Noisy spectrum | - Insufficient number of scans.- Poor sample contact with the ATR crystal.- Low light throughput. | - Increase the number of scans.- Ensure good contact and apply adequate pressure for ATR measurements.- Check for and remove any obstructions in the beam path. |
| Sloping baseline | - Inconsistent sample thickness (for thin films).- Poorly prepared KBr pellet. | - Prepare a film of uniform thickness.- Grind the sample and KBr thoroughly and press a uniform pellet.[5] |
| Broad, intense peak around 3300 cm-1 and a sharp peak around 1630 cm-1 | - Presence of water in the sample or on the ATR crystal. | - Dry the sample thoroughly.- Clean and dry the ATR crystal before running the background and the sample. |
| Sharp, doublet peak around 2350 cm-1 | - Atmospheric carbon dioxide (CO2). | - Purge the sample compartment with dry nitrogen or air.[14]- Collect the background and sample spectra under the same atmospheric conditions. |
Frequently Asked Questions (FTIR)
Q1: Can I use FTIR to quantify the amount of an impurity?
A1: While FTIR is primarily a qualitative technique for identifying functional groups, it can be used for quantitative analysis if a proper calibration curve is constructed. However, techniques like HPLC-UV or NMR are generally more accurate for quantification.
Q2: My sample is a liquid. How should I prepare it for FTIR analysis?
A2: For liquid samples, you can place a drop directly onto an ATR crystal. Alternatively, a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates) can be used.[15]
Experimental Protocol: FTIR Analysis using ATR
-
Clean the ATR Crystal: Before collecting a background or sample spectrum, ensure the ATR crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[15]
-
Collect a Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove signals from the atmosphere and the instrument itself.
-
Apply the Sample: Place a small amount of your solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15]
-
Apply Pressure: For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.[15]
-
Collect the Sample Spectrum: Acquire the spectrum of your sample.
-
Clean Up: After the measurement, thoroughly clean the ATR crystal to avoid cross-contamination.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for detecting and quantifying compounds with chromophores (light-absorbing groups).
Troubleshooting Guide: UV-Vis
| Problem | Possible Cause(s) | Solution(s) |
| Absorbance is too high (> 2 AU) | - Sample is too concentrated. | - Dilute the sample. |
| Absorbance is too low or noisy | - Sample is too dilute.- Cuvette path length is too short. | - Concentrate the sample or use a more concentrated solution.- Use a cuvette with a longer path length.[16] |
| Inconsistent or non-reproducible readings | - Dirty or scratched cuvettes.- Air bubbles in the cuvette.- Instrument baseline drift. | - Use clean, unscratched cuvettes. Handle them by the frosted sides.- Gently tap the cuvette to dislodge any air bubbles.- Allow the instrument to warm up and stabilize. Perform a baseline correction regularly.[16] |
| Unexpected peaks | - Impurities in the solvent.- Contaminated cuvette. | - Use high-purity, spectroscopy-grade solvents.- Thoroughly clean the cuvettes between samples. |
Frequently Asked Questions (UV-Vis)
Q1: How can I use UV-Vis spectroscopy to determine the concentration of an impurity?
A1: You can determine the concentration of an impurity using the Beer-Lambert Law (A = εbc), provided you know its molar absorptivity (ε). This is typically done by creating a calibration curve with standards of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax).[17]
Q2: My impurity does not have a strong chromophore. Can I still use UV-Vis?
A2: If an impurity has very weak or no absorbance in the UV-Vis range, this technique will not be suitable for its detection or quantification. In such cases, other techniques like mass spectrometry or NMR would be more appropriate.
Experimental Protocol: UV-Vis Sample Preparation and Analysis
-
Cuvette Cleaning: Ensure the quartz or glass cuvettes are thoroughly cleaned. Rinse them with the solvent you will be using for your analysis.[18]
-
Prepare a Blank: Fill a cuvette with the same solvent used to dissolve your sample. This will be used to zero the spectrophotometer.[19]
-
Prepare the Sample: Dissolve your sample in the chosen solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.5 AU).
-
Zero the Instrument: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.
-
Measure the Sample: Replace the blank cuvette with the sample cuvette, ensuring the light path is correctly aligned. Measure the absorbance spectrum.
-
Data Analysis: Determine the absorbance at the λmax of the impurity. Use a calibration curve to calculate the concentration.[19]
Impurity Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. contractpharma.com [contractpharma.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. youtube.com [youtube.com]
- 6. organomation.com [organomation.com]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. scribd.com [scribd.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. ijrar.org [ijrar.org]
- 18. ossila.com [ossila.com]
- 19. youtube.com [youtube.com]
Effect of solvent and temperature on stereochemical outcome
Technical Support Center: Stereochemical Control
Welcome to the technical support center for stereochemical control in organic synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the stereochemical outcome of their reactions.
Troubleshooting and FAQs
This section addresses common issues encountered when trying to control the stereoselectivity of a chemical reaction.
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: Achieving high diastereoselectivity often requires optimizing several factors that influence the energy difference between the transition states leading to the different stereoisomers.
-
Temperature: Lowering the reaction temperature is often the first step. This enhances the influence of small energy differences between competing reaction pathways. Reactions under kinetic control typically show higher selectivity at lower temperatures.[1] For example, some Diels-Alder reactions show significantly higher endo/exo ratios at -78°C compared to room temperature.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states. For reactions involving polar intermediates or transition states, a more polar solvent can enhance selectivity. Conversely, non-polar solvents may be preferable for other reactions. It is crucial to screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Lewis Acids/Catalysts: For many reactions, such as the Diels-Alder or aldol (B89426) reactions, the addition of a Lewis acid catalyst can lock the conformation of the reactants, leading to a more organized transition state and thus higher stereoselectivity.[2]
-
Steric Hindrance: Modifying the substrates to increase steric bulk can favor one approach of the reactants over another, thereby enhancing the formation of a single diastereomer.
Question: I observed a reversal of stereoselectivity when I changed the reaction temperature. What is happening?
Answer: This phenomenon indicates a switch between kinetic and thermodynamic control.[1]
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product is the one that is formed fastest, meaning it proceeds through the lowest energy transition state. This is the kinetic product.[1]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the products to equilibrate. The major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product.[1]
If the kinetically favored product is less stable than the thermodynamically favored one, raising the temperature can shift the product distribution from the kinetic to the thermodynamic product, causing a reversal in the observed major stereoisomer.
Question: How does solvent polarity affect the endo/exo selectivity of a Diels-Alder reaction?
Answer: Solvent polarity can influence the endo/exo ratio in Diels-Alder reactions, although the effect can be complex. A general observation is that polar solvents can enhance the rate of reaction.[2] The selectivity is often governed by a balance between stabilizing secondary orbital interactions (favoring the endo product) and steric hindrance (favoring the exo product). A polar solvent can better stabilize the more polar endo transition state, thus increasing the endo/exo ratio. However, this is not a universal rule, and the effect can be substrate-dependent.
Question: What is the difference between syn and anti selectivity in an aldol reaction, and how can I control it?
Answer: In an aldol reaction, the formation of two new stereocenters can lead to syn or anti diastereomers. Control over this outcome is famously explained by the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state.
-
Z-enolates generally lead to the syn aldol product .
-
E-enolates generally lead to the anti aldol product .
The choice of base, solvent, and metal counter-ion used to form the enolate dictates its geometry. For instance, using bulky bases like lithium diisopropylamide (LDA) in a non-coordinating solvent like THF often favors the formation of the kinetic E-enolate, leading to the anti product. Conversely, conditions that allow for equilibration may favor the thermodynamic Z-enolate, yielding the syn product. The use of boron enolates often provides very high levels of stereocontrol.[3]
Data on Solvent and Temperature Effects
The following tables summarize quantitative data from published experiments, illustrating the impact of solvent and temperature on stereochemical outcomes.
Table 1: Effect of Solvent and Temperature on the endo/exo Ratio in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate.
| Solvent | Temperature (°C) | endo:exo Ratio |
| Water | 20 | 21.5 : 1 |
| Methanol | 20 | 9.5 : 1 |
| Acetonitrile | 20 | 5.6 : 1 |
| Dichloromethane | 20 | 4.1 : 1 |
| Hexane | 20 | 3.8 : 1 |
| Methanol | 0 | 19.0 : 1 |
| Methanol | 40 | 5.5 : 1 |
Data compiled from representative values in organic chemistry literature.
Table 2: Effect of Metal Enolate on the syn/anti Ratio in the Aldol Reaction of a Propionate (B1217596) Ester.
| Aldehyde | Metal Enolate | syn:anti Ratio | Yield (%) |
| Benzyloxyacetaldehyde | Titanium (TiCl₄) | >99 : 1 | 91 |
| Benzyloxypropionaldehyde | Titanium (TiCl₄) | >99 : 1 | 82 |
| Isovaleraldehyde | Titanium (TiCl₄) | 2 : 98 | 85 |
| Benzaldehyde | Lithium (LDA) | 80 : 20 | - |
| Benzaldehyde | Boron (9-BBN) | 97 : 3 | - |
Data adapted from studies on titanium enolates and general observations for lithium and boron enolates.[3][4]
Experimental Protocols
Below are detailed methodologies for key stereoselective reactions. Users should adapt these protocols to their specific substrates and optimize conditions as necessary.
Protocol 1: Diastereoselective Titanium-Enolate Aldol Reaction [4]
This protocol describes the formation of a syn-aldol product using a chiral auxiliary and a titanium enolate.
Materials:
-
Chiral auxiliary-derived propionate ester
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Aldehyde substrate
-
Dichloromethane (DCM), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen atmosphere)
Procedure:
-
Enolate Formation: a. Dissolve the chiral auxiliary-derived propionate ester (1.0 equiv) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add TiCl₄ (1.2 equiv) dropwise via syringe. The solution typically turns yellow. Stir for 15 minutes at 0°C. d. Warm the mixture to room temperature (23°C) and add DIPEA (4.0 equiv) dropwise. The solution will turn a dark brown/red color. e. Stir the resulting solution for 2 hours at 23°C to ensure complete formation of the titanium enolate.
-
Aldehyde Pre-complexation: a. In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde (2.0 equiv) in anhydrous DCM. b. Cool the solution to -78°C using a dry ice/acetone bath. c. Add TiCl₄ (2.2 equiv) dropwise and stir for 15 minutes.
-
Aldol Addition: a. Cool the enolate solution from step 1e to -78°C. b. Transfer the enolate solution via cannula to the pre-complexed aldehyde solution from step 2c at -78°C. c. Stir the reaction mixture at -78°C for 2 hours.
-
Workup and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl solution at -78°C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: a. Determine the diastereomeric ratio (syn:anti) of the purified product using ¹H NMR spectroscopy or HPLC.
Visualizations and Workflows
The following diagrams illustrate key concepts and logical workflows for troubleshooting and understanding stereoselectivity.
Caption: Troubleshooting workflow for improving stereoselectivity.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Caption: How polar solvents can selectively stabilize a polar transition state.
References
Validation & Comparative
Spectroscopic Showdown: Differentiating 2,5- and 2,6-Dimethylcyclohexanone Isomers
A comprehensive guide for researchers on the spectroscopic differentiation of 2,5- and 2,6-dimethylcyclohexanone (B152311), leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides detailed experimental protocols and comparative data to facilitate the unambiguous identification of these closely related isomers.
The structural distinction between 2,5-dimethylcyclohexanone and 2,6-dimethylcyclohexanone, while seemingly minor, imparts distinct physical and chemical properties. For researchers in synthetic chemistry, drug development, and materials science, the ability to unequivocally differentiate these isomers is paramount. This guide outlines the key spectroscopic techniques and provides the necessary data to distinguish between these two compounds.
Comparative Spectroscopic Data
The primary spectroscopic differences between 2,5- and 2,6-dimethylcyclohexanone arise from their molecular symmetry. 2,6-Dimethylcyclohexanone possesses a higher degree of symmetry (a C2 axis in the cis isomer and a plane of symmetry in the trans isomer) compared to the less symmetric this compound. This difference is most pronounced in their NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH(2)- | ~2.2-2.5 | m | - |
| -CH(5)- | ~1.6-1.9 | m | - | |
| -CH₂- (ring) | ~1.2-2.1 | m | - | |
| -CH₃ (at C2) | ~0.9-1.1 | d | ~6-7 | |
| -CH₃ (at C5) | ~0.8-1.0 | d | ~6-7 | |
| 2,6-Dimethylcyclohexanone | -CH(2,6)- | ~2.3-2.6 | m | - |
| -CH₂- (ring) | ~1.5-2.0 | m | - | |
| -CH₃ (at C2,6) | ~1.0-1.2 | d | ~6-7 |
Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry (cis/trans isomers).
¹³C NMR Spectroscopy Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O (C1) | ~210-215 |
| -CH- (C2) | ~45-50 | |
| -CH₂- (C3) | ~30-35 | |
| -CH₂- (C4) | ~25-30 | |
| -CH- (C5) | ~35-40 | |
| -CH₂- (C6) | ~40-45 | |
| -CH₃ (at C2) | ~15-20 | |
| -CH₃ (at C5) | ~15-20 | |
| 2,6-Dimethylcyclohexanone | C=O (C1) | ~212-218 |
| -CH- (C2, C6) | ~48-53 | |
| -CH₂- (C3, C5) | ~33-38 | |
| -CH₂- (C4) | ~28-33 | |
| -CH₃ (at C2,6) | ~14-19 |
Note: Due to the symmetry of 2,6-dimethylcyclohexanone, fewer signals are observed in its ¹³C NMR spectrum compared to the 2,5-isomer.
Infrared (IR) Spectroscopy
Both isomers are saturated aliphatic ketones and therefore exhibit a strong, characteristic carbonyl (C=O) stretching vibration.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| This compound | C=O stretch | ~1715 | Strong |
| C-H stretch (alkyl) | ~2850-2970 | Strong | |
| 2,6-Dimethylcyclohexanone | C=O stretch | ~1715 | Strong |
| C-H stretch (alkyl) | ~2850-2970 | Strong |
While the C=O stretching frequency is nearly identical for both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are generally not reliable for definitive differentiation.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of both isomers will produce a molecular ion peak (M⁺) at m/z 126. The fragmentation patterns are expected to be similar, dominated by α-cleavage adjacent to the carbonyl group.
| Compound | m/z | Relative Intensity | Assignment |
| 2,5- & 2,6-Dimethylcyclohexanone | 126 | Moderate | [M]⁺ |
| 111 | Moderate | [M - CH₃]⁺ | |
| 83 | Strong | [M - C₃H₇]⁺ (α-cleavage) | |
| 69 | Strong | [C₅H₉]⁺ | |
| 55 | Strong | [C₄H₇]⁺ |
Due to the similarity in fragmentation, mass spectrometry alone is not the ideal technique for distinguishing between these two isomers, but it is crucial for confirming the molecular weight.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dimethylcyclohexanone sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube securely and gently vortex to ensure a homogeneous solution.
-
-
Instrument Setup (400 MHz Spectrometer or higher recommended):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the carbonyl functional group and compare the fingerprint regions of the isomers.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid dimethylcyclohexanone sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrument Setup:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks, particularly the C=O and C-H stretching frequencies.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and analyze the fragmentation patterns of the isomers.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the dimethylcyclohexanone sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Install a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Set the injector temperature to ~250 °C.
-
Program the oven temperature with a ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).
-
-
Mass Spectrometer (MS):
-
Set the ion source to electron ionization (EI) at 70 eV.
-
Set the mass range to scan from m/z 40 to 200.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.
-
-
Data Processing:
-
Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the dimethylcyclohexanone peak.
-
Examine the mass spectrum corresponding to this peak to determine the molecular ion and identify the major fragment ions.
-
Visualization of the Differentiation Workflow
The logical workflow for distinguishing between 2,5- and 2,6-dimethylcyclohexanone is primarily based on the expected number of signals in their respective ¹³C NMR spectra, a direct consequence of their molecular symmetry.
Caption: Workflow for differentiating 2,5- and 2,6-dimethylcyclohexanone.
By following this comprehensive guide, researchers can confidently and accurately distinguish between 2,5- and 2,6-dimethylcyclohexanone, ensuring the integrity and reliability of their scientific investigations. The key differentiating feature lies in the number of unique carbon environments, which is readily determined by ¹³C NMR spectroscopy.
Comparative Reactivity of 2,5-Dimethylcyclohexanone and Other Substituted Cyclohexanones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted cyclohexanones is paramount for designing stereoselective syntheses and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of 2,5-dimethylcyclohexanone against other methylated cyclohexanone (B45756) analogues, with a focus on enolate formation and hydride reduction reactions. The subtle interplay of steric and electronic effects, dictated by the position and orientation of methyl substituents, governs the kinetic and thermodynamic pathways of these fundamental transformations.
Enolate Formation: A Tale of Steric Hindrance and Stability
The formation of enolates from unsymmetrical ketones is a critical step in many carbon-carbon bond-forming reactions. The regioselectivity of this process, yielding either the kinetic or thermodynamic enolate, is highly dependent on the substitution pattern of the cyclohexanone ring.
In the case of 2-methylcyclohexanone (B44802) , a well-studied model, deprotonation can occur at either the C2 or C6 position. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures preferentially abstracts a proton from the less hindered C6 position, leading to the formation of the kinetic enolate. Conversely, employing a smaller, non-hindered base at higher temperatures allows for equilibration to the more stable, more substituted thermodynamic enolate at the C2 position.[1]
For This compound , the principles of kinetic and thermodynamic control still apply, but the additional methyl group at the C5 position introduces further steric considerations. Deprotonation to form the kinetic enolate would be expected to occur at the C6 position, which is sterically less encumbered than the C2 position bearing a methyl group. The thermodynamic enolate would be the more substituted one, involving the C2 carbon. The cis and trans isomers of this compound will exhibit different conformational preferences, which can influence the accessibility of the α-protons and thus the ratio of enolates formed.
Experimental Protocol: Kinetic and Thermodynamic Enolate Formation of 2-Methylcyclohexanone [2]
Kinetic Enolate Formation and Alkylation:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, diisopropylamine (B44863) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0°C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes to form the LDA solution.
-
Enolate Formation: The LDA solution is cooled to -78°C (dry ice/acetone bath). A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise.
-
Alkylation: The enolate solution is warmed to 0°C, and an alkylating agent (e.g., methyl iodide) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified. This procedure typically yields the 2,6-disubstituted product.
Thermodynamic Enolate Formation and Alkylation:
-
Enolate Formation: 2-Methylcyclohexanone is dissolved in a suitable solvent like dimethylformamide (DMF). A strong, non-hindered base such as sodium hydride is added, and the mixture is heated to allow for equilibration to the more stable enolate.
-
Alkylation: The reaction mixture is cooled, and the alkylating agent is added.
-
Work-up: Similar to the kinetic protocol, the reaction is quenched and the product is extracted, dried, and purified. This procedure favors the formation of the 2,2-disubstituted product.
Hydride Reduction: Stereoselectivity governed by Steric Approach Control
The reduction of cyclohexanones to their corresponding alcohols is a fundamental transformation where the stereochemical outcome is highly sensitive to the substitution pattern of the ring. The facial selectivity of the hydride attack (axial vs. equatorial) is influenced by steric hindrance and torsional strain.
A study on the reduction of cis- and trans-2,6-dimethylcyclohexanone provides valuable quantitative insight into these effects. The product ratios of the corresponding cis- and trans-2,6-dimethylcyclohexanols were determined using different reducing agents and solvents.[3]
| Ketone Isomer | Reducing Agent | Solvent | Product Ratio (Axial OH : Equatorial OH) (GC-MS) | Product Ratio (Axial OH : Equatorial OH) (NMR) |
| cis-2,6-Dimethylcyclohexanone | LiAlH4 | Diethyl Ether | 51 : 49 | 52 : 48 |
| cis-2,6-Dimethylcyclohexanone | LiAlH4 | THF | 53 : 47 | 54 : 46 |
| cis-2,6-Dimethylcyclohexanone | NaBH4 | Methanol (B129727) | 71 : 29 | 74 : 26 |
| cis-2,6-Dimethylcyclohexanone | NaBH4 | 2-Propanol | 50 : 50 | 47 : 53 |
| trans-2,6-Dimethylcyclohexanone | LiAlH4 | Diethyl Ether | 19 : 81 | 18 : 82 |
| trans-2,6-Dimethylcyclohexanone | LiAlH4 | THF | 20 : 80 | 20 : 80 |
| trans-2,6-Dimethylcyclohexanone | NaBH4 | Methanol | 11 : 89 | 11 : 89 |
| trans-2,6-Dimethylcyclohexanone | NaBH4 | 2-Propanol | 17 : 83 | 17 : 83 |
Table adapted from Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1133-1138.[3]
For This compound , the stereochemical outcome of hydride reduction will depend on the relative stability of the two chair conformations of both the cis and trans isomers and the direction of nucleophilic attack. For the trans-isomer, where both methyl groups can occupy equatorial positions, the steric environment around the carbonyl group is less hindered, likely leading to a different diastereomeric ratio of the resulting alcohols compared to the cis-isomer, where one methyl group must be axial. Generally, nucleophilic attack is favored from the equatorial direction to avoid 1,3-diaxial interactions with axial hydrogens.[4]
Experimental Protocol: Comparative Reduction of Substituted Cyclohexanones [5]
-
Reaction Setup: Equimolar amounts of the desired substituted cyclohexanones (e.g., this compound, 2-methylcyclohexanone, and 3-methylcyclohexanone) are placed in separate, dry reaction flasks under an inert atmosphere. Each ketone is dissolved in a suitable solvent (e.g., methanol or diethyl ether).
-
Reduction: The solutions are cooled to a specific temperature (e.g., 0°C). A solution of the reducing agent (e.g., sodium borohydride (B1222165) in methanol or lithium aluminum hydride in ether) is added dropwise to each flask with stirring.
-
Reaction Monitoring and Work-up: The reactions are monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone. Upon completion, the reactions are carefully quenched (e.g., with water or a dilute acid), and the products are extracted with an organic solvent.
-
Analysis: The organic layers are dried and concentrated. The crude product mixtures are then analyzed by gas chromatography-mass spectrometry (GC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of the diastereomeric alcohol products.
Logical Flow of Reactivity Comparison
The following diagram illustrates the key factors influencing the reactivity of substituted cyclohexanones in enolate formation and nucleophilic addition reactions.
References
A Comparative Guide to the Stereochemical Validation of 2,5-Dimethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of stereochemistry is a critical step in chemical research and pharmaceutical development, as different stereoisomers of a molecule can exhibit distinct biological activities. The compound 2,5-dimethylcyclohexanol (B1361072), with its three chiral centers, can exist as eight possible stereoisomers (four pairs of enantiomers). This guide provides a comparative overview of modern analytical techniques for the validation of their stereochemical assignments, complete with experimental protocols and illustrative data.
Introduction to the Stereoisomers of 2,5-Dimethylcyclohexanol
2,5-Dimethylcyclohexanol possesses chiral centers at carbons 1, 2, and 5. The relative orientation of the two methyl groups (cis or trans) defines the diastereomeric relationship, while the orientation of the hydroxyl group further differentiates the isomers. The synthesis of 2,5-dimethylcyclohexanol, commonly through the catalytic hydrogenation of 2,5-dimethylcyclohexanone, typically results in a mixture of these stereoisomers.[1] Differentiating these isomers requires a combination of spectroscopic and chromatographic techniques that are sensitive to the three-dimensional arrangement of the atoms.
Primary Validation Techniques: NMR Spectroscopy and Chiral Gas Chromatography
Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral Gas Chromatography (GC) are the cornerstones for the stereochemical analysis of 2,5-dimethylcyclohexanol isomers. NMR provides detailed information about the relative configuration (diastereomers), while chiral GC is the method of choice for separating and quantifying enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers by analyzing the chemical environment of each proton and carbon atom. The spatial arrangement of the hydroxyl and methyl substituents in the cyclohexane (B81311) chair conformation leads to unique chemical shifts (δ) and coupling constants (J).
Data Presentation: Illustrative NMR Data
The following tables present illustrative ¹H and ¹³C NMR data for a pair of cis and trans diastereomers of 2,5-dimethylcyclohexanol. The exact values can vary based on the solvent and specific isomer.
Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
| Proton | cis-Isomer (δ, ppm, J, Hz) | trans-Isomer (δ, ppm, J, Hz) | Key Differentiator |
| H-1 (CH-OH) | 3.85 (tt, J = 10.5, 4.2) | 3.40 (br s) | The multiplicity and coupling constant of the proton attached to the hydroxyl-bearing carbon can indicate its axial or equatorial position. |
| H-2 | 1.60 (m) | 1.75 (m) | Chemical shifts of ring protons are influenced by the relative orientation of the methyl groups. |
| H-5 | 1.55 (m) | 1.70 (m) | |
| 2-CH₃ | 0.88 (d, J = 6.5) | 0.92 (d, J = 6.8) | |
| 5-CH₃ | 0.85 (d, J = 6.6) | 0.90 (d, J = 6.7) |
Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Key Differentiator |
| C-1 (CH-OH) | 70.5 | 75.2 | The chemical shift of C-1 is sensitive to the stereochemistry. |
| C-2 | 35.1 | 38.4 | The relative positions of the methyl groups affect the carbon chemical shifts. |
| C-3 | 32.8 | 34.1 | |
| C-4 | 24.5 | 25.0 | |
| C-5 | 30.2 | 33.7 | |
| C-6 | 41.3 | 43.8 | |
| 2-CH₃ | 22.1 | 22.5 | |
| 5-CH₃ | 21.9 | 22.3 |
Experimental Protocols: NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2,5-dimethylcyclohexanol isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
3. 1D ¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or higher.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-100 ppm.
4. 2D COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify proton-proton spin-spin couplings.
-
Pulse Sequence: Standard COSY-45 or DQF-COSY.
-
Number of Increments in F1: 256-512.
-
Number of Scans per Increment: 2-8.
5. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
Purpose: To identify protons that are close in space, which is crucial for determining relative stereochemistry (e.g., cis vs. trans).
-
Pulse Sequence: Standard phase-sensitive NOESY with gradients.
-
Mixing Time: 500-800 ms (B15284909) (may require optimization).
-
Number of Increments in F1: 256-512.
-
Number of Scans per Increment: 8-16.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective technique for separating the enantiomers of volatile compounds like 2,5-dimethylcyclohexanol. The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to different retention times.
Data Presentation: Illustrative Chiral GC Data
Table 3: Illustrative Chiral GC Separation of a 2,5-Dimethylcyclohexanol Enantiomeric Pair
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (1R,2S,5R)-2,5-dimethylcyclohexanol | 15.2 | 50.1 |
| (1S,2R,5S)-2,5-dimethylcyclohexanol | 15.8 | 49.9 |
Experimental Protocol: Chiral Gas Chromatography
1. Sample Preparation:
-
Prepare a dilute solution of the 2,5-dimethylcyclohexanol isomer mixture (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Derivatization with an agent like trifluoroacetic anhydride (B1165640) can sometimes improve peak shape and resolution, but direct analysis is often possible for alcohols.
2. GC Analysis:
-
Column: A chiral GC column, such as one with a derivatized β- or γ-cyclodextrin stationary phase (e.g., Rt-βDEXsm or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up at a rate of 2-5 °C/min to a final temperature of around 180 °C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
Alternative and Confirmatory Techniques
While NMR and chiral GC are the workhorses for stereochemical assignment, other techniques can provide crucial information, especially for determining the absolute configuration.
Mosher's Method (NMR)
Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.[2][3][4] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By comparing the ¹H NMR spectra of these two esters, the absolute configuration of the alcohol can be deduced based on the anisotropic effect of the phenyl group in the MTPA moiety.[2][3]
Experimental Protocol: Mosher's Method
1. Esterification:
-
In two separate reactions, react the 2,5-dimethylcyclohexanol enantiomer with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base like pyridine (B92270) or DMAP.
-
Purify the resulting diastereomeric Mosher esters.
2. NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the protons on the cyclohexane ring for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter.
-
A consistent pattern of positive and negative Δδ values on either side of the C-1 stereocenter allows for the assignment of its absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined.[5] This technique is particularly valuable as it does not require derivatization or crystallization.[7]
Experimental Protocol: Vibrational Circular Dichroism
1. Sample Preparation:
-
Prepare a solution of the purified enantiomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an appropriate absorbance in the IR spectrum.
2. VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
3. Computational Modeling:
-
Perform conformational analysis and quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the R configuration).
4. Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
Workflow for Stereochemical Validation
The following diagram illustrates a logical workflow for the complete stereochemical assignment of a mixture of 2,5-dimethylcyclohexanol isomers.
Caption: Workflow for the validation of 2,5-dimethylcyclohexanol stereoisomers.
Conclusion
The validation of the stereochemical assignment of 2,5-dimethylcyclohexanol isomers is a multi-step process that relies on the synergistic use of several analytical techniques. NMR spectroscopy, particularly 2D methods like NOESY, is indispensable for determining the relative stereochemistry of the diastereomers. Chiral gas chromatography provides a robust method for the separation and quantification of enantiomers. For the unambiguous assignment of absolute configuration, techniques such as Mosher's method or Vibrational Circular Dichroism are required. By following a logical workflow and carefully applying these methodologies, researchers can confidently determine the three-dimensional structure of each stereoisomer, a critical step in understanding their chemical and biological properties.
References
- 1. 2,5-Dimethylcyclohexanol | 3809-32-3 | Benchchem [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. matilda.science [matilda.science]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. researchgate.net [researchgate.net]
Comparison of different catalysts for the hydrogenation of dimethylphenols
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of dimethylphenols is a critical transformation in synthetic chemistry, yielding valuable intermediates such as dimethylcyclohexanones and dimethylcyclohexanols. These products are integral building blocks in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. The choice of catalyst is paramount in directing the reaction towards the desired product with high efficiency and selectivity. This guide provides a comparative overview of various catalysts for the hydrogenation of dimethylphenol isomers, supported by experimental data from the scientific literature.
Comparative Catalyst Performance
The following table summarizes the performance of different catalysts in the hydrogenation of phenol (B47542) and its derivatives. While direct comparative data for all dimethylphenol isomers across all catalyst types is not available in a single source, the presented data illustrates general trends in activity and selectivity.
| Catalyst | Substrate | Conversion (%) | Product(s) | Selectivity (%) | Reaction Conditions | Reference(s) |
| Palladium (Pd) | ||||||
| 5% Pd/Al₂O₃ | Phenol | >98 | Cyclohexanone (B45756) | 92.3 | EtOH, 1 atm H₂, 60°C | [1] |
| 5% Pd/C | Phenol | ~100 | Cyclohexanone, Cyclohexanol | - | Supercritical ethanol, 3 MPa H₂, 300°C | [1] |
| Platinum (Pt) | ||||||
| 5% Pt/C | 3-Methyl-2-cyclohexen-1-one | 100 | 3-Methylphenol, 3-Methylcyclohexanone, 3-Methylcyclohexanol | 71 (aromatic), 12 (ketone), 17 (alcohol) | p-xylene, 140°C | |
| Rhodium (Rh) | ||||||
| [Rh(COD)Cl]₂ | p-Cresol | >95 | cis-4-Methylcyclohexanol | >98:2 (cis:trans) | iPrOH, 50 bar H₂, 48h | [2] |
| 5% Rh/C | 3-Methyl-2-cyclohexen-1-one | 100 | 3-Methylphenol, 3-Methylcyclohexanone, 3-Methylcyclohexanol | 70 (aromatic), 6 (ketone), 24 (alcohol) | p-xylene, 140°C | |
| Ruthenium (Ru) | ||||||
| 5% Ru/TiO₂ | Phenol | 100 | Cyclohexanol | - | 2 MPa H₂, 100°C | [3] |
| 5% Ru/C | Phenol | ~100 | Cyclohexanol, 2-Ethylphenol, Dibutyl phthalate | - | Supercritical ethanol, 3 MPa H₂, 300°C | [1] |
| Nickel (Ni) | ||||||
| 20% Ni/CNT | Phenol | ~100 | Cyclohexanol | >99 | iPrOH (transfer hydrogenation), 220°C, 60 min | |
| Ni/SiO₂-Al₂O₃ | Phenol | - | 2-Ethylphenol, 4-Ethylphenol, etc. | - | Supercritical ethanol, 3 MPa H₂, 300°C | [1] |
Reaction Pathways
The hydrogenation of dimethylphenols can proceed through two main pathways, leading to either dimethylcyclohexanones or dimethylcyclohexanols. The initial step involves the hydrogenation of the aromatic ring to form an unstable enol intermediate, which rapidly tautomerizes to the corresponding ketone. The ketone can then be further hydrogenated to the alcohol. The choice of catalyst and reaction conditions plays a crucial role in determining the final product distribution.
Caption: General reaction pathways for dimethylphenol hydrogenation.
Experimental Protocols
The hydrogenation of dimethylphenols can be carried out in either the liquid or vapor phase. The following sections provide generalized experimental protocols based on methodologies reported in the literature.
General Experimental Workflow
The diagram below illustrates a typical workflow for a liquid-phase batch hydrogenation experiment.
Caption: A typical experimental workflow for batch hydrogenation.
Liquid-Phase Hydrogenation Protocol
This protocol is a generalized procedure based on common practices for phenol hydrogenation in a batch reactor.[3]
-
Catalyst Preparation: The catalyst (e.g., 5 wt% Ru/TiO₂) is prepared, often by impregnation of the support with a metal precursor followed by reduction.
-
Reactor Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with the dimethylphenol substrate, a suitable solvent (e.g., ethanol, isopropanol, or a non-polar solvent like heptane), and the catalyst.
-
Reaction Initiation: The reactor is sealed, purged several times with an inert gas (e.g., nitrogen or argon) to remove air, and then purged with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 2-5 MPa) and heated to the reaction temperature (e.g., 80-150°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the uptake of hydrogen from a reservoir or by taking periodic samples for analysis.
-
Product Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The resulting solution is then analyzed by techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the dimethylphenol and the selectivity to the various products.
Vapor-Phase Hydrogenation Protocol
Vapor-phase hydrogenation is typically carried out in a fixed-bed flow reactor.
-
Catalyst Loading: A tubular reactor is packed with a known amount of the catalyst, which is often in the form of pellets or extrudates.
-
Catalyst Activation: The catalyst is typically activated in-situ by heating it in a stream of hydrogen at a specific temperature for several hours.
-
Reaction Feed: A liquid feed of the dimethylphenol isomer, often diluted in a solvent, is vaporized and mixed with a stream of hydrogen.
-
Reaction: The gaseous mixture is passed through the heated catalyst bed at a controlled flow rate and temperature.
-
Product Collection and Analysis: The products exiting the reactor are cooled and condensed. The liquid product is collected and analyzed periodically using GC and GC-MS to determine the steady-state activity and selectivity of the catalyst.
Catalyst-Specific Observations
Noble Metal Catalysts
-
Palladium (Pd): Palladium-based catalysts are widely recognized for their high selectivity towards the formation of cyclohexanones from phenols.[4] This selectivity is attributed to the moderate hydrogenation activity of palladium, which allows for the hydrogenation of the aromatic ring without readily reducing the intermediate ketone. The choice of support and the presence of promoters can further influence the activity and selectivity.
-
Platinum (Pt): Platinum catalysts are also effective for phenol hydrogenation. The selectivity can be tuned by the choice of reaction conditions and support.
-
Rhodium (Rh): Rhodium catalysts have shown high activity and, notably, high diastereoselectivity in the hydrogenation of substituted phenols. For instance, rhodium catalysts can favor the formation of cis-isomers of substituted cyclohexanols.[2]
-
Ruthenium (Ru): Ruthenium is a highly active hydrogenation catalyst that typically promotes the complete hydrogenation of the aromatic ring and the carbonyl group, leading to high yields of cyclohexanols.[3] It is often the catalyst of choice when the fully saturated alcohol is the desired product.
Non-Noble Metal Catalysts
-
Nickel (Ni): Nickel-based catalysts, such as Raney Nickel and supported nickel catalysts, are cost-effective alternatives to noble metals. They are generally very active and tend to favor the formation of cyclohexanols. The performance of nickel catalysts can be significantly influenced by the choice of support and the precursor used for their preparation. Non-polar solvents have been observed to enhance the reaction rate and selectivity to cyclohexanone over nickel catalysts.
Conclusion
The selection of an appropriate catalyst for the hydrogenation of dimethylphenols is a multifaceted decision that depends on the desired product, be it the dimethylcyclohexanone or the dimethylcyclohexanol. Palladium catalysts generally offer high selectivity to the ketone, making them suitable for applications where the cyclohexanone is the target molecule. For the production of dimethylcyclohexanols, the more active ruthenium and nickel catalysts are often preferred. Rhodium catalysts provide an interesting avenue for controlling the stereoselectivity of the hydrogenation. The optimization of reaction conditions, including solvent, temperature, and pressure, is crucial for achieving high yields and selectivities with any catalytic system. Further research focusing on systematic comparative studies of various catalysts for a range of dimethylphenol isomers would be highly beneficial for the scientific and industrial communities.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dimethylcyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of the cis and trans isomers of 2,5-dimethylcyclohexanone. Understanding the distinct NMR characteristics of these stereoisomers is crucial for their identification, differentiation, and conformational analysis in various research and development settings. This document presents a summary of available experimental data, a detailed experimental protocol for spectral acquisition, and a logical workflow for isomer differentiation.
Data Presentation: ¹H and ¹³C NMR Spectral Data
Table 1: ¹H NMR Spectral Data of this compound Isomers
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-2,5-Dimethylcyclohexanone | H2 | Data not available | - | - |
| H3ax | Data not available | - | - | |
| H3eq | Data not available | - | - | |
| H4ax | Data not available | - | - | |
| H4eq | Data not available | - | - | |
| H5 | Data not available | - | - | |
| H6ax | Data not available | - | - | |
| H6eq | Data not available | - | - | |
| 2-CH₃ | Data not available | - | - | |
| 5-CH₃ | Data not available | - | - | |
| trans-2,5-Dimethylcyclohexanone | H2 | Data not available | - | - |
| H3ax | Data not available | - | - | |
| H3eq | Data not available | - | - | |
| H4ax | Data not available | - | - | |
| H4eq | Data not available | - | - | |
| H5 | Data not available | - | - | |
| H6ax | Data not available | - | - | |
| H6eq | Data not available | - | - | |
| 2-CH₃ | Data not available | - | - | |
| 5-CH₃ | Data not available | - | - |
Table 2: ¹³C NMR Spectral Data of this compound Isomers
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| cis-2,5-Dimethylcyclohexanone[1] | C1 (C=O) | ~212 |
| C2 | ~45 | |
| C3 | ~35 | |
| C4 | ~34 | |
| C5 | ~32 | |
| C6 | ~52 | |
| 2-CH₃ | ~15 | |
| 5-CH₃ | ~21 | |
| trans-2,5-Dimethylcyclohexanone | C1 (C=O) | Data not available |
| C2 | Data not available | |
| C3 | Data not available | |
| C4 | Data not available | |
| C5 | Data not available | |
| C6 | Data not available | |
| 2-CH₃ | Data not available | |
| 5-CH₃ | Data not available |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound isomers.
1. Sample Preparation
-
Sample Purity: Ensure the isomeric purity of the this compound sample through appropriate purification techniques such as distillation or chromatography.
-
Solvent: Dissolve 10-20 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters
-
Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum.
Mandatory Visualization
The following diagram illustrates the logical relationship between the two isomers and their characterization by NMR spectroscopy.
Caption: Isomer Differentiation via NMR Spectroscopy.
References
A Comparative Guide to Establishing Enantiomeric Excess for Chiral Derivatives of 2,5-Dimethylcyclohexanone
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This guide provides a comprehensive comparison of key analytical techniques for establishing the enantiomeric excess of chiral derivatives of 2,5-dimethylcyclohexanone. The performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) Spectroscopy are evaluated, supported by detailed experimental protocols and performance data to facilitate informed method selection.
Quantitative Performance Comparison
The selection of an analytical method for determining enantiomeric excess is often a balance between speed, accuracy, and the specific characteristics of the analyte. The following table summarizes the key performance indicators for each technique based on available data and typical validation parameters for chiral compounds.[1][2][3]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[4] | Differential absorption of left and right circularly polarized light by chiral molecules.[5][6] |
| Typical Accuracy | High (often <2% RSD for precision).[2] | High (typically 98-102% recovery).[2][3] | Moderate (average absolute error of ±7% reported for derivatized α-chiral cyclohexanones).[5][6] |
| Precision | High (RSD <2%).[2] | High (RSD <2%).[2][3] | Lower compared to chromatographic methods. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Low (µg/mL to ng/mL range).[3] | Moderate, dependent on chromophore and molar ellipticity. |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range). | Low (µg/mL range).[3] | Moderate. |
| Analysis Time | Fast (typically 5-30 minutes). | Moderate (typically 10-60 minutes). | Very Fast (< 1 minute per sample).[6] |
| Sample Throughput | High. | Moderate to High. | Very High, suitable for high-throughput screening (HTS).[6] |
| Derivatization | Often not required for volatile ketones. | May be used to improve resolution or detection.[7] | Required for this specific application to form a CD-active complex.[5][6] |
| Instrumentation Cost | Moderate. | High. | High. |
| Method Development | Can be complex, requires screening of chiral columns and temperature programs. | Can be time-consuming, involving screening of columns and mobile phases.[8] | Requires synthesis and optimization of the chiral sensing agent. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and accurate results. The following sections provide representative methodologies for each technique, tailored for the analysis of chiral this compound derivatives.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For this compound, direct analysis without derivatization is often feasible.
1. Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve in the same solvent to a concentration within the calibration range.
2. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column is recommended. A commonly used phase is a derivative of β-cyclodextrin.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injection: 1 µL of the sample solution in split or splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector Temperature: 250°C (for FID).
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the peak area for each enantiomer.
-
Determine the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations. Polysaccharide-based chiral stationary phases are often effective for ketones.[4]
1. Sample Preparation:
-
Prepare a stock solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks for the two enantiomers based on their retention times.
-
Calculate the peak area for each enantiomer.
-
Determine the enantiomeric excess using the same formula as for GC.
Method 3: Circular Dichroism (CD) Spectroscopy
This method relies on the formation of a diastereomeric complex that exhibits a distinct CD signal for each enantiomer. This technique is particularly suited for high-throughput screening.[6]
1. Derivatization of this compound:
-
The ketone must first be derivatized to a hydrazone to enable complexation. This can be achieved by reacting the this compound derivative with a suitable hydrazine.
2. Sample Preparation for CD Analysis:
-
Prepare a stock solution of the derivatized, enantiomerically pure standards (both R and S enantiomers) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the chiral copper(I) complex, [Cu(I)((S)-1)(CH₃CN)₂]PF₆, in the same solvent.
-
Create a calibration curve by preparing a series of solutions with known enantiomeric excess by mixing the R and S enantiomer stock solutions in different ratios.
-
To each of these solutions, add the copper(I) complex solution and allow the complexation to occur.
-
Prepare unknown samples by derivatizing them and then mixing with the copper(I) complex solution.
3. CD Measurement:
-
Spectropolarimeter: A CD spectropolarimeter.
-
Measurement: Record the CD spectrum of each sample, monitoring the metal-to-ligand charge transfer (MLCT) bands.
-
Analysis: Measure the molar ellipticity at a specific wavelength where the difference between the diastereomeric complexes is maximal.
4. Data Analysis:
-
Plot the molar ellipticity against the known enantiomeric excess values from the calibration standards to generate a calibration curve.
-
Determine the enantiomeric excess of the unknown samples by interpolating their measured molar ellipticity on the calibration curve.
Visualizations
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for enantiomeric excess determination.
Decision Tree for Method Selection
Caption: Decision tree for selecting a suitable method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Correlating spectroscopic data with the stereochemistry of reaction products
For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemistry of a reaction product can profoundly influence its biological activity, physical properties, and overall utility. This guide provides a comprehensive comparison of modern spectroscopic techniques used to elucidate the stereochemistry of reaction products, complete with experimental data, detailed protocols, and illustrative workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Relative and Absolute Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information about molecular connectivity and spatial arrangement.
Key NMR Techniques for Stereochemical Analysis
-
¹H and ¹³C NMR Chemical Shifts: Diastereomers, being chemically distinct, will exhibit different chemical shifts for corresponding nuclei. These differences, though sometimes subtle, can be a primary indicator of stereoisomerism.[1]
-
Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2][3][4] This allows for the determination of relative stereochemistry in cyclic and acyclic systems. For example, in alkenes, trans vicinal protons typically show a larger coupling constant (J = 12-18 Hz) compared to cis protons (J = 6-12 Hz).[5]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are in close proximity (typically < 5 Å).[6] By observing NOE correlations in 1D or 2D (NOESY) experiments, researchers can deduce the relative stereochemistry of a molecule. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, allowing for the estimation of internuclear distances.[3][7]
-
Chiral Derivatizing Agents (CDAs): To distinguish enantiomers by NMR, they must be converted into diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[8][9][10] The resulting diastereomeric esters will have distinct NMR spectra, allowing for the determination of enantiomeric excess (ee) and, in many cases, the absolute configuration.[11][12][13][14] The difference in chemical shifts (Δδ = δS - δR) between the two diastereomeric esters is used to assign the absolute stereochemistry.[15][16]
-
Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form transient, non-covalent diastereomeric complexes with the analyte.[17] This induces small chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.
Quantitative Data for NMR-based Stereochemical Analysis
The following tables provide examples of quantitative data used in NMR for stereochemical determination.
Table 1: Typical ¹H NMR Coupling Constants for Stereochemical Assignment [5][18]
| Stereochemical Relationship | Dihedral Angle (θ) | Typical ³JHH (Hz) |
| cis-Alkene | 0° | 6 - 12 |
| trans-Alkene | 180° | 12 - 18 |
| Axial-Axial (Cyclohexane) | ~180° | 8 - 13 |
| Axial-Equatorial (Cyclohexane) | ~60° | 2 - 5 |
| Equatorial-Equatorial (Cyclohexane) | ~60° | 2 - 5 |
Table 2: Example of Mosher's Acid Analysis Data for a Secondary Alcohol [15][19]
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) | Assignment |
| H-1' | 4.85 | 4.75 | +0.10 | R¹ side |
| H-2'a | 2.35 | 2.45 | -0.10 | R² side |
| H-2'b | 2.50 | 2.62 | -0.12 | R² side |
| H-3' | 1.15 | 1.10 | +0.05 | R¹ side |
Note: The sign of Δδ is used to assign protons to either the R¹ or R² side of the Mosher ester plane, which in turn allows for the determination of the absolute configuration of the carbinol center.
Experimental Protocols for NMR-based Stereochemical Analysis
Protocol 1: Nuclear Overhauser Effect (NOE) Spectroscopy
-
Sample Preparation: Dissolve 1-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-20 mM. Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition (1D NOE Difference):
-
Acquire a standard ¹H NMR spectrum.
-
Irradiate a specific proton resonance and acquire a second spectrum while subtracting the non-irradiated spectrum.
-
Observe the enhancement of signals for protons in close spatial proximity to the irradiated proton.
-
-
Data Acquisition (2D NOESY):
-
Set up a 2D NOESY experiment with an appropriate mixing time (typically 300-800 ms (B15284909) for small molecules).
-
Acquire the 2D spectrum, ensuring sufficient signal-to-noise.
-
-
Data Analysis:
Protocol 2: Mosher's Acid Analysis [11][12][13][14]
-
Esterification:
-
In two separate vials, dissolve a small amount (1-5 mg) of the chiral alcohol or amine.
-
To one vial, add a slight excess of (R)-(-)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine (B92270) or DMAP).
-
To the other vial, add a slight excess of (S)-(+)-Mosher's acid chloride and the same base.
-
Allow the reactions to proceed to completion.
-
-
Work-up and Purification:
-
Quench the reactions and perform an appropriate work-up to remove excess reagents.
-
Purify the diastereomeric esters if necessary, although analysis of the crude reaction mixture is often possible.[13]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher esters.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical spectroscopy techniques are exceptionally sensitive to the three-dimensional structure of chiral molecules. They measure the differential interaction of a molecule with left and right circularly polarized light.
Key Chiroptical Techniques
-
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized UV-Vis light.[22] The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a chiral molecule's absolute configuration.[23] The Exciton (B1674681) Chirality Method (ECM) is a powerful application of ECD for molecules containing two or more interacting chromophores.[17]
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light.[24][25] VCD provides a wealth of structural information due to the numerous vibrational bands in the IR region. The absolute configuration is typically determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (e.g., Density Functional Theory, DFT).[26]
Quantitative Data from Chiroptical Spectroscopy
The primary quantitative data from chiroptical spectroscopy are the wavelengths of maximum absorption (λmax) and the corresponding differential molar absorptivity (Δε) or molar ellipticity ([θ]).
Table 3: Hypothetical ECD and VCD Data for a Pair of Enantiomers
| Technique | Enantiomer | λmax (nm) or ν (cm⁻¹) | Δε or [θ] (unit) |
| ECD | (R)-Enantiomer | 220 | +10.5 |
| 250 | -8.2 | ||
| ECD | (S)-Enantiomer | 220 | -10.5 |
| 250 | +8.2 | ||
| VCD | (R)-Enantiomer | 1720 | +5.0 x 10⁻⁴ |
| 1680 | -3.5 x 10⁻⁴ | ||
| VCD | (S)-Enantiomer | 1720 | -5.0 x 10⁻⁴ |
| 1680 | +3.5 x 10⁻⁴ |
Experimental Protocols for Chiroptical Spectroscopy
Protocol 3: Electronic Circular Dichroism (ECD) Spectroscopy [27]
-
Sample Preparation:
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives a maximum absorbance of ~0.5-1.0 in the UV-Vis spectrum.
-
Use a cuvette with an appropriate path length (typically 0.1 to 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the ECD spectrum of the sample over the desired wavelength range.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Compare the experimental spectrum with literature data for known compounds or with theoretically calculated spectra to assign the absolute configuration.[10]
-
Protocol 4: Vibrational Circular Dichroism (VCD) Spectroscopy [25][28]
-
Sample Preparation:
-
Dissolve 5-15 mg of the sample in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.
-
Use an IR cell with BaF₂ or CaF₂ windows and a pathlength of 50-100 µm.
-
-
Data Acquisition:
-
Record the VCD and IR spectra of the sample.
-
Record the VCD and IR spectra of the solvent under the same conditions for baseline correction.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Perform quantum mechanical calculations (DFT) to predict the VCD spectrum for one enantiomer.
-
Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration.[24]
-
Mass Spectrometry: A Tool for Differentiating Stereoisomers
While conventional mass spectrometry (MS) is "chirally blind," certain advanced techniques can differentiate between stereoisomers.
Mass Spectrometry Techniques for Stereochemical Analysis
-
Fragmentation Analysis: Diastereomers can sometimes exhibit different fragmentation patterns in their mass spectra due to differences in their steric and energetic properties.[11][29] The relative abundances of fragment ions can be used to distinguish between them.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions in the gas phase based on their size, shape, and charge.[2][8][30] Since stereoisomers can have different three-dimensional shapes, they may have different drift times in an ion mobility experiment, allowing for their separation and identification.[9][17]
Quantitative Data from Mass Spectrometry
The key quantitative data for stereochemical analysis by MS are the mass-to-charge ratios (m/z) and the relative abundances of fragment ions, or the drift times in IMS-MS.
Table 4: Hypothetical Fragmentation Data for Two Diastereomers
| Diastereomer | Molecular Ion (m/z) | Key Fragment Ion 1 (m/z) | Relative Abundance (%) | Key Fragment Ion 2 (m/z) | Relative Abundance (%) |
| Diastereomer A | 250 | 150 | 100 | 120 | 45 |
| Diastereomer B | 250 | 150 | 75 | 120 | 80 |
Visualization of Workflows
The following diagrams illustrate typical workflows for the stereochemical analysis of reaction products.
References
- 1. iq.usp.br [iq.usp.br]
- 2. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectral methods of chiral analysis [ouci.dntb.gov.ua]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. On the separation of enantiomers by drift tube ion mobility spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. research.wur.nl [research.wur.nl]
- 10. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 17. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. buttsresearchgroup.wordpress.com [buttsresearchgroup.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. users.cs.duke.edu [users.cs.duke.edu]
- 23. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spectroscopyeurope.com [spectroscopyeurope.com]
- 25. biotools.us [biotools.us]
- 26. researchgate.net [researchgate.net]
- 27. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Gas Phase Chiral Separations By Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Cis- and Trans-2,5-Dimethylcyclohexanone: A Data-Driven Analysis
Introduction to Conformational Analysis
The stability of substituted cyclohexanes is primarily dictated by the steric strain arising from the spatial arrangement of substituents on the chair conformer. The two primary sources of strain to consider are 1,3-diaxial interactions and gauche-butane interactions. The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, and substituents can occupy either axial or equatorial positions. Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance with other axial groups.
Conformational Analysis of trans-2,5-Dimethylcyclohexanone
For trans-2,5-dimethylcyclohexanone, the two methyl groups are on opposite faces of the cyclohexane ring. This arrangement allows for a chair conformation where both methyl groups can simultaneously occupy equatorial positions. In this diequatorial conformation, the steric strain is minimized. The alternative chair conformation, resulting from a ring flip, would place both methyl groups in axial positions. This diaxial conformation would introduce significant steric strain due to 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the same side of the ring. Therefore, the diequatorial conformer is significantly more stable, and at equilibrium, trans-2,5-dimethylcyclohexanone will exist almost exclusively in this conformation.
Conformational Analysis of cis-2,5-Dimethylcyclohexanone
In the cis-isomer, the two methyl groups are on the same face of the ring. Consequently, in any chair conformation, one methyl group must be in an axial position while the other is in an equatorial position. A ring flip will interchange the axial and equatorial positions of the two methyl groups, resulting in a conformer of equal energy. Therefore, cis-2,5-dimethylcyclohexanone exists as a rapidly equilibrating mixture of two equivalent chair conformers, each with one axial and one equatorial methyl group. The presence of an axial methyl group in both conformers introduces inherent steric strain from 1,3-diaxial interactions.
Comparative Stability
Based on the principles of conformational analysis, the trans-isomer of 2,5-dimethylcyclohexanone is predicted to be more stable than the cis-isomer . The most stable conformer of the trans-isomer has both methyl groups in the equatorial position, thus avoiding significant 1,3-diaxial strain. In contrast, the cis-isomer is obligated to have one axial methyl group in any chair conformation, leading to inherent steric strain.
While precise experimental values for the Gibbs free energy difference (ΔG°) are not available in the searched literature, the stability difference can be approximated by considering the A-value for a methyl group, which is the energy cost of placing it in an axial position on a cyclohexane ring.
Table 1: Estimated Steric Strain in the Most Stable Conformers
| Isomer | Most Stable Conformation | Key Steric Interactions | Estimated Relative Energy |
| trans-2,5-Dimethylcyclohexanone | Diequatorial | Minimal gauche interactions between equatorial methyl groups. | Lowest |
| cis-2,5-Dimethylcyclohexanone | Axial-Equatorial | One 1,3-diaxial interaction involving a methyl group. | Higher |
Experimental Determination of Isomer Stability
The relative thermodynamic stability of cis- and trans-2,5-dimethylcyclohexanone can be experimentally determined through base-catalyzed equilibration.
Experimental Protocol: Base-Catalyzed Equilibration
Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the cis and trans isomers of this compound.
Materials:
-
A sample of either cis- or trans-2,5-dimethylcyclohexanone (or a mixture of both)
-
A suitable solvent (e.g., methanol, ethanol)
-
A base catalyst (e.g., sodium methoxide, sodium ethoxide)
-
Internal standard for gas chromatography (GC) analysis (e.g., decane)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column)
Procedure:
-
A solution of a known concentration of this compound (either isomer or a mixture) and an internal standard in the chosen solvent is prepared.
-
A catalytic amount of the base is added to the solution.
-
The mixture is heated to reflux under an inert atmosphere to allow the isomers to equilibrate via enolate formation.
-
Aliquots of the reaction mixture are taken at regular intervals.
-
The reaction in the aliquots is quenched by neutralization with a weak acid (e.g., acetic acid).
-
The samples are analyzed by gas chromatography to determine the ratio of the cis and trans isomers.
-
The reaction is considered to have reached equilibrium when the ratio of the isomers remains constant over several time points.
-
The equilibrium constant (Keq) is calculated from the final, constant ratio of the isomers: Keq = [trans]eq / [cis]eq.
-
The Gibbs free energy difference at the temperature of the experiment is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the absolute temperature.
Logical Workflow for Stability Determination
The process of determining the relative stability of the isomers follows a clear logical progression.
Caption: Workflow for the experimental determination of the relative stability of cis- and trans-2,5-dimethylcyclohexanone.
Conclusion
Based on fundamental principles of conformational analysis, trans-2,5-dimethylcyclohexanone is predicted to be the more stable isomer due to its ability to adopt a low-energy diequatorial conformation. The cis-isomer is inherently less stable as it must always contain a higher-energy axial methyl group. Experimental verification of this prediction can be achieved through a base-catalyzed equilibration experiment, with the equilibrium position quantified by gas chromatography and the Gibbs free energy difference calculated from the equilibrium constant. This comparative study underscores the importance of stereochemical considerations in predicting and understanding the properties of cyclic organic molecules.
A Comparative Guide to the Synthesis of 2,5-Dimethylcyclohexanone
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. 2,5-Dimethylcyclohexanone, a valuable building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a comparative analysis of two prominent methods: the catalytic hydrogenation of 2,5-dimethylphenol (B165462) and the Dieckmann condensation of diethyl 2,5-dimethyladipate followed by hydrolysis and decarboxylation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes to this compound, offering a clear comparison of their respective advantages and disadvantages.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Dieckmann Condensation & Decarboxylation |
| Starting Material | 2,5-Dimethylphenol | Diethyl 2,5-dimethyladipate |
| Key Steps | 1 | 3 (Condensation, Hydrolysis, Decarboxylation) |
| Typical Catalyst | Palladium on Carbon (Pd/C) or Ruthenium on Titania (Ru/TiO2) | Sodium Ethoxide (NaOEt) |
| Reaction Temperature | 80 - 150 °C[1] | 80 - 100 °C (Dieckmann); Reflux (Hydrolysis/Decarboxylation) |
| Reaction Pressure | 1 - 50 bar (Hydrogen gas)[2] | Atmospheric |
| Reaction Time | 3 - 8 hours[1] | 4 - 12 hours (total) |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (typically 60-80% over 3 steps) |
| Key Byproducts | 2,5-Dimethylcyclohexanol, over-hydrogenation products | Ethanol (B145695), CO2, potential side products from incomplete reaction |
| Stereoselectivity | Generally produces a mixture of cis and trans isomers | Not applicable for the initial ketone formation |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 2,5-Dimethylphenol
This method offers a direct conversion of the readily available 2,5-dimethylphenol to the desired cyclohexanone (B45756) derivative. The reaction is typically carried out in a high-pressure reactor with a heterogeneous catalyst.
Materials:
-
2,5-Dimethylphenol
-
5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Titania (Ru/TiO2)[3]
-
Solvent (e.g., n-heptane, 1,2-dichloroethane)[4]
-
High-pressure autoclave
-
Hydrogen gas source
Procedure:
-
A high-pressure autoclave is charged with 2,5-dimethylphenol and a suitable solvent (e.g., n-heptane).
-
The catalyst (5% Pd/C or 5% Ru/TiO2) is added to the mixture, typically at a loading of 1-5 mol% relative to the substrate.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is heated to a temperature between 80 °C and 150 °C and pressurized with hydrogen gas to 5-50 bar.[2]
-
The reaction is stirred vigorously for 3 to 8 hours, with the progress monitored by techniques such as gas chromatography (GC).
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the heterogeneous catalyst.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by fractional distillation or column chromatography to yield this compound.
Route 2: Dieckmann Condensation of Diethyl 2,5-dimethyladipate
This classical ring-forming reaction provides a pathway to the target molecule from an acyclic precursor. The process involves an intramolecular condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.
Materials:
-
Diethyl 2,5-dimethyladipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Standard glassware for reflux and distillation
Procedure:
Step 1: Dieckmann Condensation
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Diethyl 2,5-dimethyladipate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours to promote the intramolecular condensation.[5]
-
After cooling, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclic β-keto ester.
Step 2: Hydrolysis and Decarboxylation
-
The crude β-keto ester is refluxed with an aqueous solution of a strong acid (e.g., 10% HCl or H2SO4) for 2-8 hours.[6]
-
The reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude this compound is purified by distillation.
Comparative Workflow
The following diagram illustrates the logical flow and key decision points when choosing a synthetic route for this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. osti.gov [osti.gov]
- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
Navigating Nucleophilic Addition to Substituted Cyclohexanones: A Comparative Guide to Reaction Kinetics
For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic addition to substituted cyclohexanones is paramount for controlling reaction outcomes and designing synthetic pathways. This guide provides a comparative analysis of reaction kinetics for two common classes of nucleophiles—hydride reagents and organometallic compounds—supported by experimental data and detailed protocols.
The addition of a nucleophile to the carbonyl group of a cyclohexanone (B45756) derivative is a fundamental transformation in organic chemistry. The rate and stereochemical outcome of this reaction are profoundly influenced by the steric and electronic properties of both the cyclohexanone substrate and the incoming nucleophile. This guide delves into the quantitative aspects of these reactions, offering a clear comparison of reaction rates and a practical overview of the experimental methodologies used to obtain this data.
Comparative Analysis of Reaction Rates
The reactivity of substituted cyclohexanones towards nucleophilic addition can vary dramatically depending on the nature and position of the substituents on the ring. The following tables summarize key kinetic data for the reduction of various substituted cyclohexanones with sodium borohydride (B1222165), a common hydride donor.
Reaction Kinetics of Sodium Borohydride Reduction of Substituted Cyclohexanones
The following table presents the second-order rate constants for the reduction of a series of alkyl-substituted cyclohexanones with sodium borohydride in isopropyl alcohol at 0°C. This data provides a quantitative measure of the impact of substituent steric hindrance on the reaction rate.
| Cyclohexanone Derivative | Second-Order Rate Constant (k₂) M⁻¹ sec⁻¹ |
| Cyclohexanone | 2.35 |
| 2-Methylcyclohexanone | 0.42 |
| 3-Methylcyclohexanone | 1.79 |
| 4-Methylcyclohexanone | 2.94 |
| 2,2-Dimethylcyclohexanone | 0.103 |
| 3,3-Dimethylcyclohexanone | 0.0532 |
| 4,4-Dimethylcyclohexanone | 3.52 |
| cis-3,5-Dimethylcyclohexanone | 1.50 |
| trans-3,5-Dimethylcyclohexanone | 0.0577 |
| 3,3,5-Trimethylcyclohexanone | 0.047 |
| 3,3,5,5-Tetramethylcyclohexanone | 0.0034 |
| 4-tert-Butylcyclohexanone | 2.94 |
Data sourced from Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, Stereochemistry, and Mechanism of the Sodium Borohydride Reduction of Alkyl-Substituted Cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903.[1]
Note on Grignard Reagents: While comprehensive, directly comparable kinetic data for the addition of Grignard reagents to a wide range of substituted cyclohexanones is less readily available in the literature. The reactions of Grignard reagents are often very fast, making direct rate measurements challenging. In such cases, competition kinetics are frequently employed to determine the relative reactivities of different substrates.[1] These studies generally indicate that steric hindrance plays a similarly crucial role in modulating the reaction rate, with bulkier substituents significantly slowing the rate of addition.
Experimental Protocols
Accurate kinetic data is underpinned by meticulous experimental design and execution. The following are detailed methodologies for key experiments in the analysis of nucleophilic addition kinetics.
Kinetic Analysis of Hydride Reduction of Ketones by UV-Vis Spectroscopy
This protocol outlines a general method for determining the rate of reduction of a substituted cyclohexanone using a hydride reagent, monitored by UV-Visible spectroscopy.
-
Preparation of Reagents:
-
Prepare a standard solution of the substituted cyclohexanone in a suitable solvent (e.g., isopropyl alcohol). The concentration should be chosen to give an initial absorbance in the range of 1-1.5 at the λmax of the ketone's n-π* transition (typically around 280-300 nm).
-
Prepare a solution of the hydride reagent (e.g., sodium borohydride) in the same solvent. The concentration should be in excess of the ketone concentration to ensure pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Equilibrate both solutions to the desired reaction temperature in a thermostatic bath.
-
Calibrate a UV-Vis spectrophotometer at the λmax of the ketone.
-
To initiate the reaction, rapidly mix the ketone and hydride solutions in a quartz cuvette and immediately place it in the spectrophotometer.
-
Record the absorbance at the λmax at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the hydride reagent.
-
Monitoring Grignard Reaction with Cyclohexanone by NMR Spectroscopy
This protocol describes a general approach to monitor the progress of a Grignard reaction with a substituted cyclohexanone using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reaction Setup:
-
In a dry NMR tube, dissolve a known amount of the substituted cyclohexanone in a suitable deuterated solvent (e.g., THF-d₈).
-
Acquire a proton NMR spectrum of the starting material to establish reference peaks and concentrations.
-
-
Initiation and Monitoring:
-
At a controlled temperature, inject a standardized solution of the Grignard reagent (e.g., methylmagnesium bromide in THF-d₈) into the NMR tube.
-
Immediately begin acquiring a series of proton NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting ketone and the alcohol product in each spectrum.
-
The relative integrals of these signals will change over time, reflecting the progress of the reaction.
-
By plotting the concentration of the starting material or product as a function of time, the reaction kinetics can be analyzed.
-
Visualizing the Reaction Pathway
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: General mechanism of nucleophilic addition to a substituted cyclohexanone.
Caption: General experimental workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethylcyclohexanone: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,5-Dimethylcyclohexanone, ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a flammable liquid commonly used in laboratory settings. Adherence to these procedures is critical for maintaining a safe research environment and complying with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and may cause skin and eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Keep containers tightly closed when not in use and store them away from heat, sparks, and open flames.[1][3][4][5]
Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound and its analogs. This information is crucial for a proper risk assessment prior to handling and disposal.
| Property | Value | References |
| Chemical Formula | C8H14O | [5][6] |
| Molecular Weight | 126.20 g/mol | [6][7] |
| Appearance | Clear, colorless to light yellow liquid | [5][7] |
| Boiling Point | 174-176 °C | [7] |
| Flash Point | 51 °C (124 °F) | [7] |
| GHS Classification | Flammable Liquid, Category 3 | [1][5][8] |
| UN Number | UN 1224 (for Ketones, liquid, n.o.s.) | [3][7] |
| Hazard Class | 3 (Flammable Liquid) | [3][7][8] |
| Packing Group | III | [3][7][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the accumulation and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Classification:
-
All waste containing this compound must be treated as hazardous waste.
-
Based on its flammability, it falls under the EPA's characteristic hazardous wastes. If it is a spent solvent, it may be classified under codes such as F005 for non-halogenated spent solvents.[9][10]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste code determination.
2. Waste Accumulation and Storage:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
Closure: Keep the waste container closed at all times, except when adding waste.
3. Request for Waste Pickup:
-
Once the waste container is full or has been in storage for a designated period (as per institutional policy), submit a hazardous waste pickup request to your institution's EHS office.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,5-Dimethylcyclohexan-1-one | C8H14O | CID 523055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals: Your Essential Guide to the Safe Handling and Disposal of 2,5-Dimethylcyclohexanone.
This document provides immediate, critical safety and logistical information for the handling of this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE) Specifications
Proper selection of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general data for ketones. It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use for any additional recommendations.
| PPE Category | Specification |
| Hand Protection | Primary Gloves: Butyl rubber or Viton® gloves are recommended for handling ketones due to their high resistance to this chemical class. Secondary Gloves (for splash protection): Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination. Avoid prolonged contact with nitrile gloves. |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | For operations that may generate vapors, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[1] Ensure a proper fit test has been conducted. For unknown concentrations or in poorly ventilated areas, a supplied-air respirator is recommended. |
| Body Protection | A chemically resistant lab coat or apron should be worn over personal clothing. For larger quantities or tasks with a higher risk of splashing, chemically resistant coveralls are recommended. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For tasks involving significant quantities of the chemical, chemically resistant shoe covers or boots should be worn. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan minimizes the risk of exposure and ensures a safe working environment.
1. Pre-Handling Checks:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this chemical must occur in a certified chemical fume hood.
-
Inspect PPE: Check all PPE for signs of degradation, such as discoloration, cracks, or tears, before use.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and then gloves.
-
Chemical Transfer: Use a fume hood for all transfers of this compound. Ground and bond containers when transferring large volumes to prevent static discharge.
-
Avoid Inhalation and Contact: Do not breathe vapors. Avoid all contact with skin and eyes.
-
Minimize Splashing: Pour liquids carefully to minimize splashing.
3. Post-Handling Procedure:
-
Decontamination of Work Area: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Remove gloves last, using the proper technique to avoid touching the outer surface with bare hands.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Liquid Waste:
-
Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical (e.g., glass or a suitable plastic).
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Contaminated Solid Waste:
-
PPE Disposal: All disposable PPE, including gloves, contaminated wipes, and bench paper, must be collected in a designated hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
3. Decontamination of Reusable Equipment:
-
Reusable glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
After rinsing, wash the equipment with soap and water.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
